Ethyl 2-cyano-3,3-diphenylacrylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-cyano-3,3-diphenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-2-21-18(20)16(13-19)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJNXBNRYMEYAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044821 | |
| Record name | Ethyl 2-cyano-3,3-diphenylacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Solid; [HSDB] White odorless powder; [MSDSonline] | |
| Record name | 2-Propenoic acid, 2-cyano-3,3-diphenyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Etocrylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5262 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000036 [mmHg], 3.6X10-7 mm Hg @ 25 °C /Estimated/ | |
| Record name | Etocrylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5262 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ETOCRYLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7218 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Solid | |
CAS No. |
5232-99-5 | |
| Record name | Ethyl 2-cyano-3,3-diphenylacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5232-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etocrylene [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005232995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etocrylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52678 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-cyano-3,3-diphenyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 2-cyano-3,3-diphenylacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Etocrilene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.663 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETOCRYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/974109G71I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ETOCRYLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7218 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
95-97 °C | |
| Record name | ETOCRYLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7218 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-cyano-3,3-diphenylacrylate (Etocrylene)
CAS Number: 5232-99-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-cyano-3,3-diphenylacrylate, also known as Etocrylene, is an organic compound widely utilized as a UV filter in cosmetic and industrial applications. Its chemical structure, featuring a cyano group and two phenyl groups attached to an acrylate (B77674) backbone, provides a high degree of conjugation, enabling the absorption of ultraviolet radiation, particularly in the UVB and short-wave UVA range. This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and relevant experimental protocols for its analysis and evaluation. While primarily known for its role in photoprotection, this guide also explores its toxicological profile and the current understanding of its biological interactions.
Chemical and Physical Properties
Etocrylene is an off-white crystalline powder with the molecular formula C18H15NO2 and a molecular weight of 277.32 g/mol .[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C18H15NO2 | [2] |
| Molecular Weight | 277.32 g/mol | [2] |
| Appearance | Off-white crystalline powder | [1][2] |
| Melting Point | 97-99 °C | [1] |
| Boiling Point | 174 °C at 0.2 mmHg | [1] |
| Density | 1.05 g/cm³ | [1] |
| Solubility | Soluble in methanol | [1] |
| UV Absorption Range | UVB and short-wave UVA | [3][4] |
Synthesis
The primary method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[5] In the case of Etocrylene, the reactants are benzophenone (B1666685) and ethyl cyanoacetate.[1]
References
- 1. lookchem.com [lookchem.com]
- 2. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proposed protocol for determination of photostability Part I: cosmetic UV filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. This compound | 5232-99-5 | Benchchem [benchchem.com]
Etocrylene chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties and synthesis of Etocrylene, a widely utilized organic compound in various industrial and pharmaceutical applications.
Chemical Identity and Structure
Etocrylene, an organic ester, is recognized for its efficacy as a UV absorber, particularly in sun protection products and as a stabilizer in cosmetics and plastics.[1][2][3] Its ability to absorb UV radiation helps to prevent photodegradation and protect materials from the damaging effects of sunlight.[4]
IUPAC Name: ethyl 2-cyano-3,3-diphenylprop-2-enoate[2][5]
Synonyms: Etocrilene, Ethyl 2-cyano-3,3-diphenylacrylate, UV Absorber-2, Uvinul N 35[1][5][6]
Chemical Structure:
The structure of Etocrylene, featuring two phenyl groups and a carbonyl group, creates a large conjugated π-system, which is responsible for its strong ultraviolet absorption capabilities.[2]
Physicochemical Properties
A summary of the key physicochemical properties of Etocrylene is presented in the table below, providing essential data for researchers and formulators.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₅NO₂ | [1][5][7] |
| Molecular Weight | 277.32 g/mol | [1][7] |
| Melting Point | 95-99 °C | [1][2][5] |
| Boiling Point | 174 °C at 0.2 mmHg | [1][2] |
| Density | 1.05 g/cm³ | [1] |
| Vapor Pressure | 3.6 x 10⁻⁷ mmHg | [5] |
| logP (Octanol/Water Partition Coefficient) | 4.01 (Estimated) | [5] |
| Appearance | Off-white crystalline powder | [1] |
| Solubility | Soluble in Methanol | [1] |
Synthesis of Etocrylene
The synthesis of Etocrylene can be achieved through a Knoevenagel condensation reaction. This classic organic reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. In the case of Etocrylene synthesis, benzophenone (B1666685) reacts with ethyl cyanoacetate.
A general experimental protocol for a Knoevenagel condensation to produce a similar compound involves the following steps:
-
Reactant Mixture: An equimolar amount of the ketone (benzophenone) and the active methylene compound (ethyl cyanoacetate) are dissolved in a suitable solvent, such as toluene (B28343) or cyclohexane.[1][2]
-
Catalyst Addition: A catalytic amount of a weak base, like sodium methylate or sodium carbonate, is added to the reaction mixture.[1]
-
Reaction Conditions: The mixture is heated under reflux for a specified period, typically several hours, to drive the reaction to completion.[1] The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC).[8]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated. This often involves washing with water to remove the catalyst and any water-soluble byproducts. The organic layer is then dried, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure Etocrylene.[8]
The following diagram illustrates the logical workflow for the synthesis of Etocrylene via Knoevenagel condensation.
Caption: Synthesis workflow for Etocrylene via Knoevenagel condensation.
References
- 1. lookchem.com [lookchem.com]
- 2. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 3. specialchem.com [specialchem.com]
- 4. This compound | 5232-99-5 [chemicalbook.com]
- 5. Etocrylene | C18H15NO2 | CID 243274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Etocrilene | 5232-99-5 | Data Sheet | BioChemPartner [biochempartner.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. scielo.br [scielo.br]
Physical and chemical properties of Ethyl 2-cyano-3,3-diphenylacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-cyano-3,3-diphenylacrylate, also known by the common name Etocrylene, is an organic compound with significant applications in industrial and pharmaceutical fields. Primarily recognized for its efficacy as a UV absorber, its unique molecular structure lends it distinct physical and chemical properties that are of interest to researchers in materials science and drug development. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its chemical reactivity and potential biological significance.
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its application in various formulations and for predicting its behavior in chemical reactions.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₅NO₂ | [1] |
| Molecular Weight | 277.32 g/mol | [2] |
| CAS Number | 5232-99-5 | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 97-99 °C | [2] |
| Boiling Point | 174 °C at 0.2 mmHg | [2] |
| Density | 1.05 g/cm³ | [1] |
| Solubility | Soluble in methanol. | [1] |
| logP (Octanol-Water Partition Coefficient) | 4.52 (estimated) | [1] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| Assignment | Estimated ¹H NMR Chemical Shift (ppm) | Estimated ¹³C NMR Chemical Shift (ppm) |
| -CH₃ (ethyl) | ~1.3-1.4 (triplet) | ~14 |
| -CH₂- (ethyl) | ~4.2-4.4 (quartet) | ~62 |
| Aromatic C-H | ~7.2-7.5 (multiplet) | ~128-132 |
| Aromatic C (quaternary) | - | ~138-140 |
| C=C (alkene) | - | ~105 (α-carbon), ~155 (β-carbon) |
| C≡N (nitrile) | - | ~115 |
| C=O (ester) | - | ~163 |
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C≡N (nitrile) | 2220-2230 |
| C=O (ester) | 1720-1730 |
| C=C (alkene) | 1620-1630 |
| C-H (aromatic) | 3000-3100 |
| C-H (aliphatic) | 2850-3000 |
2.2.3. Mass Spectrometry (MS)
Mass spectrometry data indicates a molecular ion peak corresponding to the compound's molecular weight.
| Technique | Molecular Ion (m/z) |
| Electrospray Ionization (ESI) | [M+H]⁺ ≈ 278.1176 |
2.2.4. UV-Vis Spectroscopy
As a UV absorber, the ultraviolet-visible spectrum is a key characteristic. The extended π-conjugation in the molecule, encompassing the two phenyl rings, the acrylate (B77674) system, and the cyano group, results in strong UV absorption.[1][4] The structurally similar compound Octocrylene (2-Ethylhexyl 2-cyano-3,3-diphenylacrylate) exhibits a maximum absorption (λmax) at 303 nm, which is indicative of its efficacy in the UVB and short-wave UVA regions.[5]
Experimental Protocols
Synthesis of this compound via Knoevenagel Condensation
The primary method for synthesizing this compound is the Knoevenagel condensation.[4][6] This reaction involves the base-catalyzed condensation of a compound with an active methylene (B1212753) group (ethyl cyanoacetate) with a carbonyl compound (benzophenone).
Materials:
-
Ethyl cyanoacetate (B8463686)
-
Piperidine (B6355638) (or another basic catalyst)
-
Toluene (or another suitable solvent)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Standard laboratory glassware for reflux and extraction
-
Heating mantle
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzophenone (1 equivalent) in toluene.
-
Add ethyl cyanoacetate (1 equivalent) to the solution.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Mechanism of Action
UV Absorption
The primary function of this compound is as a UV absorber.[1][7] Its efficacy stems from the extensive π-conjugated system created by the two phenyl groups, the acrylate moiety, and the cyano group.[1][4] Upon absorption of UV radiation, electrons in the π-system are excited to higher energy orbitals. This energy is then dissipated through non-radiative pathways, such as heat, preventing the harmful UV rays from reaching and damaging the underlying material or skin.
Caption: Simplified mechanism of UV energy absorption and dissipation.
Michael Addition
The electron-withdrawing nature of the cyano and ester groups makes the β-carbon of the acrylate double bond electrophilic. This renders the molecule susceptible to nucleophilic attack via a Michael (1,4-conjugate) addition reaction.[4] This reactivity is an important consideration in formulation chemistry and for understanding potential interactions with biological nucleophiles.
Potential Biological Activity and Signaling Pathways
While this compound itself is primarily studied for its UV-absorbing properties, structurally related cyanoacrylate derivatives have shown interesting biological activities. For instance, (E)-2-cyano-N,3-diphenylacrylamide, a compound with a similar core structure, has been investigated for its anti-inflammatory effects. This activity is proposed to be mediated through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8]
Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate these pathways, leading to the production of pro-inflammatory cytokines. The inhibition of these pathways can, therefore, reduce the inflammatory response.
Caption: Hypothesized anti-inflammatory action via MAPK and NF-κB pathways.
Disclaimer: The biological activity described is for a structurally related compound and is presented for illustrative purposes to highlight potential areas of research for this compound.
Conclusion
This compound is a well-characterized compound with established utility as a UV absorber. Its synthesis is straightforward, and its physicochemical properties are well-documented. The reactivity of its acrylate system offers potential for further chemical modification. While its biological activity is not extensively studied, related compounds suggest that the cyanoacrylate scaffold may be a promising starting point for the development of new therapeutic agents, particularly in the area of anti-inflammatory drug discovery. This guide provides a solid foundation of technical information for scientists and researchers working with or interested in this versatile molecule.
References
- 1. This compound | 5232-99-5 [chemicalbook.com]
- 2. This compound 98 5232-99-5 [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. This compound | 5232-99-5 | Benchchem [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. specialchem.com [specialchem.com]
- 8. Anti‑inflammatory effects of Nypa fruticans Wurmb via NF‑κB and MAPK signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the UV Absorption Mechanism of Ethyl 2-cyano-3,3-diphenylacrylate (Etocrylene)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-cyano-3,3-diphenylacrylate, commonly known as Etocrylene, is a widely utilized organic ultraviolet (UV) filter in sunscreens and other personal care products. Its efficacy stems from its molecular structure, which is adept at absorbing harmful UV radiation and dissipating the energy through photophysical processes. This technical guide provides a comprehensive overview of the core mechanisms governing the UV absorption of Etocrylene, including its photophysical properties, energy dissipation pathways, and the experimental methodologies used to elucidate these characteristics.
Introduction
The primary function of any organic UV filter is to absorb UV radiation and convert it into a less harmful form of energy, typically heat. The effectiveness of a UV filter is determined by its absorption spectrum, molar extinction coefficient (a measure of how strongly it absorbs light at a given wavelength), and its photostability. Etocrylene is particularly valued for its strong absorption in the UVB (280-315 nm) and short-wave UVA (315-340 nm) regions.[1] Its photostability ensures that it can provide prolonged protection without significant degradation.[1] This document delves into the fundamental principles that underpin these crucial properties.
Molecular Structure and UV Absorption
The capacity of Etocrylene to absorb UV radiation is intrinsically linked to its molecular architecture. The molecule features an extensive π-conjugated system, which includes two phenyl rings, a carbon-carbon double bond (acrylate group), and a cyano group, all conjugated with a carbonyl group.[2][3] This extended system of alternating single and double bonds delocalizes the π-electrons, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Upon exposure to UV radiation, a photon with sufficient energy can be absorbed, promoting a π-electron from the ground state (S₀) to an excited singlet state (S₁), a transition denoted as a π → π* transition. The energy required for this transition corresponds to the wavelengths of UVB and short-wave UVA light.
Quantitative Photophysical Data
While specific experimental data for Etocrylene is limited in publicly available literature, the photophysical properties of the closely related and structurally similar compound, Octocrylene (2-ethylhexyl 2-cyano-3,3-diphenylacrylate), provide a valuable proxy. The primary difference between the two is the ethyl group in Etocrylene versus the 2-ethylhexyl group in Octocrylene, a change not expected to significantly alter the core chromophore's electronic properties.
Table 1: Photophysical Properties of Cyano-Diphenylacrylate Derivatives
| Parameter | Value | Compound | Solvent |
| Maximum Absorption Wavelength (λmax) | ~306 nm | Etocrylene | - |
| Absorption Range | 280 - 320 nm | Etocrylene | - |
| Maximum Absorption Wavelength (λmax) | 303 nm | Octocrylene | Methanol |
| Molar Extinction Coefficient (ε) at λmax | ~13,500 L mol⁻¹ cm⁻¹ | Octocrylene | Methanol |
Note: The molar extinction coefficient for Etocrylene is estimated based on the value for Octocrylene.
Mechanism of UV Energy Dissipation
An ideal UV filter must not only absorb UV radiation efficiently but also dissipate the absorbed energy rapidly and safely to return to its ground state, ready to absorb another photon. This rapid deactivation from the excited state minimizes the lifetime of potentially reactive species, thereby preventing photochemical reactions that could lead to degradation of the filter or the formation of harmful photoproducts.
For Etocrylene and related compounds, the primary mechanism of energy dissipation is believed to be a combination of ultrafast internal conversion and E/Z photoisomerization, converting the electronic energy into vibrational energy (heat).
References
Spectroscopic Profile of Ethyl 2-cyano-3,3-diphenylacrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl 2-cyano-3,3-diphenylacrylate (CAS No. 5232-99-5), a compound of significant interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The structural elucidation of this compound is critically supported by a combination of spectroscopic techniques. The data presented herein is a compilation from various sources and typical expected values for a molecule with this structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.3 - 1.4 | Triplet | 3H | -CH₃ (Ethyl group) |
| ~4.2 - 4.4 | Quartet | 2H | -CH₂- (Ethyl group) |
| ~7.2 - 7.5 | Multiplet | 10H | Aromatic protons (2 x C₆H₅) |
Note: The chemical shifts are hypothetical predicted values and may vary slightly depending on the solvent and experimental conditions.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~14 | -CH₃ (Ethyl group) |
| ~63 | -CH₂- (Ethyl group) |
| ~115 | -C≡N (Nitrile) |
| ~128 - 135 | Aromatic Carbons (C₆H₅) |
| ~163 | C=O (Ester carbonyl) |
| Undetermined | Quaternary carbons (C=C) |
Note: Specific peak assignments for all aromatic and quaternary carbons require more detailed 2D NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3060 | Aromatic C-H stretch |
| ~2980 | Aliphatic C-H stretch |
| ~2220 | -C≡N (Nitrile) stretch |
| ~1725 | C=O (Ester carbonyl) stretch |
| ~1600 | C=C (Aromatic) stretch |
| ~1250 | C-O (Ester) stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion |
| 278.1176 | [M+H]⁺ (Protonated Molecule) |
| Variable | Fragmentation ions |
Note: The fragmentation pattern can vary depending on the ionization technique and energy. Common fragments would likely correspond to the loss of the ethyl group, the ethoxycarbonyl group, or cleavage of the phenyl groups.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃).
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
The final sample height in the NMR tube should be approximately 4-5 cm.[2]
-
-
Data Acquisition:
-
The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[3] Proton decoupling is used to simplify the spectrum.
-
-
Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum.
-
The spectrum is then phased and baseline corrected.
-
Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or acetone).[4]
-
Apply a drop of the solution to the surface of a clean, dry salt plate (e.g., KBr or NaCl).[4]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[4]
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
-
Data Processing:
-
The final IR spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.[5]
-
Further dilute this stock solution to a final concentration of around 10 µg/mL with the same solvent.[5]
-
The solvent may be acidified with a small amount of formic acid to promote protonation.
-
-
Data Acquisition:
-
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
A high voltage is applied to the ESI needle, which nebulizes the sample into a fine spray of charged droplets.[6]
-
The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.[6]
-
The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Data Processing:
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a pure organic compound.
Caption: A flowchart illustrating the typical experimental workflow from compound synthesis to structure confirmation using various spectroscopic techniques.
References
- 1. This compound | 5232-99-5 | Benchchem [benchchem.com]
- 2. chem.latech.edu [chem.latech.edu]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. phys.libretexts.org [phys.libretexts.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 2-cyano-3,3-diphenylacrylate
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 2-cyano-3,3-diphenylacrylate, a compound of significant interest to researchers in materials science and drug development due to its applications as a UV absorber. This document outlines the predicted spectral data, detailed experimental protocols for spectral acquisition, and a structural elucidation based on NMR principles.
Introduction
This compound (CAS No: 5232-99-5) is a crystalline solid with a molecular weight of 277.32 g/mol . Its structure, featuring two phenyl rings and a cyano group attached to an acrylate (B77674) backbone, creates an extended π-conjugated system responsible for its strong ultraviolet absorption properties. NMR spectroscopy is an essential analytical technique for the structural confirmation and purity assessment of this molecule. This guide provides a detailed examination of its ¹H and ¹³C NMR spectral characteristics.
Predicted ¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-ethyl (CH₃) | 1.2 - 1.4 | Triplet (t) | ~7.1 | 3H |
| H-ethyl (CH₂) | 4.2 - 4.4 | Quartet (q) | ~7.1 | 2H |
| H-aromatic | 7.2 - 7.6 | Multiplet (m) | - | 10H |
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-ethyl (CH₃) | ~14.0 |
| C-ethyl (CH₂) | ~63.0 |
| C-cyano (CN) | ~115.0 |
| C-acrylate (C-CN) | ~105.0 |
| C-aromatic (para) | ~128.0 - 130.0 |
| C-aromatic (ortho/meta) | ~130.0 - 132.0 |
| C-aromatic (ipso) | ~138.0 - 140.0 |
| C-acrylate (C-Ph₂) | ~155.0 |
| C-carbonyl (C=O) | ~162.0 |
Experimental Protocols
The following protocols describe the general methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of a solid organic compound like this compound.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.8 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.
-
Homogenization: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, brief sonication can be employed.
-
Transfer: Using a Pasteur pipette, transfer the clear solution to a standard 5 mm NMR tube.
-
Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0.0 ppm).
NMR Spectrometer and Parameters
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Temperature: 298 K.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. A line broadening factor (e.g., 0.3 Hz for ¹H, 1.0 Hz for ¹³C) may be applied to improve the signal-to-noise ratio. The spectra are then phased and baseline corrected.
Structural Elucidation and Spectral Interpretation
The predicted NMR data provides a clear fingerprint of the molecular structure of this compound.
-
¹H NMR Spectrum: The upfield region is expected to show the characteristic signals of the ethyl group: a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, with a coupling constant of approximately 7.1 Hz. The downfield region should contain a complex multiplet corresponding to the ten protons of the two phenyl rings. The absence of a vinylic proton signal is a key indicator of the 3,3-diphenyl substitution pattern.
-
¹³C NMR Spectrum: The spectrum is predicted to show nine distinct signals. The ethyl group carbons will appear in the upfield region. The quaternary carbons of the acrylate and cyano groups will have characteristic chemical shifts. The aromatic region will display signals for the para, ortho, meta, and ipso carbons of the two equivalent phenyl rings. The carbonyl carbon of the ester group is expected to be the most downfield signal.
Visualizations
The following diagrams illustrate the molecular structure and the logical workflow for NMR analysis.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR spectral analysis.
Unraveling the Molecular Fragmentation of Ethyl 2-cyano-3,3-diphenylacrylate: A Mass Spectrometric Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Ethyl 2-cyano-3,3-diphenylacrylate, a compound of interest in various scientific domains. By elucidating its fragmentation pathways, this document aims to support researchers in compound identification, structural characterization, and metabolite profiling.
Core Fragmentation Data
The mass spectrometric analysis of this compound yields a series of characteristic fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of these ions, are summarized in the table below. This data was obtained using a Gas Chromatography-Atmospheric Pressure Chemical Ionization-Quadrupole Time-of-Flight (GC-APCI-QTOF) mass spectrometer.
| m/z | Relative Intensity | Proposed Fragment Ion |
| 277.1097 | 999 | [M]+ (Molecular Ion) |
| 250.0843 | 721 | [M - C₂H₅]⁺ (Loss of ethyl radical) |
| 276.1001 | 666 | [M - H]⁺ |
| 204.0807 | 636 | [M - COOC₂H₅]⁺ (Loss of ethoxycarbonyl radical) |
| 249.0763 | 620 | [M - C₂H₄]⁺ (McLafferty-like rearrangement or loss of ethene) |
Elucidating the Fragmentation Pathway
The fragmentation of the molecular ion of this compound ([C₁₈H₁₅NO₂]⁺) proceeds through several key pathways, initiated by the high energy of the ionization source. The proposed fragmentation mechanism is depicted in the diagram below. The primary fragmentation events involve the loss of the ethyl group, the ethoxycarbonyl group, and a neutral loss of ethene, leading to the formation of stable carbocations and radical ions. The diphenylmethylidene moiety provides significant charge stabilization, influencing the observed fragmentation pattern.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocol
The mass spectrometric data presented in this guide were acquired using the following experimental setup and parameters. This protocol provides a basis for the replication of these findings and for the development of analytical methods for related compounds.
Instrumentation:
-
Mass Spectrometer: Bruker 450 GC coupled to a maXis Impact QTOF[1]
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI)[1]
Gas Chromatography (GC) Parameters:
-
Column: Rxi-5Sil MS column, 30m, 0.25mm i.d., 0.25µm film thickness, Restek[1]
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: An appropriate temperature gradient to ensure the elution and separation of the analyte.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive ion mode
-
Precursor Adduct: [M]⁺[1]
-
Fragmentation Mode: Collision-Induced Dissociation (CID)[1]
-
Collision Energy: 10 eV[1]
-
Mass Analyzer: Quadrupole Time-of-Flight (QTOF)
-
Data Acquisition: Full scan mode to detect all fragment ions.
This detailed methodology ensures high-resolution and accurate mass measurements, which are crucial for the confident identification of the elemental composition of the precursor and fragment ions. Researchers utilizing this protocol should optimize the GC temperature program and other MS parameters based on their specific instrumentation and analytical goals.
References
Understanding the π-conjugated system in Ethyl 2-cyano-3,3-diphenylacrylate
An In-depth Technical Guide to the π-Conjugated System of Ethyl 2-cyano-3,3-diphenylacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known commercially as Etocrylene, is a synthetic organic compound widely utilized as a UV absorber in sunscreen and cosmetic formulations.[1] Its efficacy in protecting against UVB and short-wave UVA radiation stems directly from the extensive π-conjugated system within its molecular structure.[2][3][4] This guide provides a detailed examination of this π-conjugated system, covering its synthesis, electronic properties, and the experimental and computational methodologies used for its characterization. The unique molecular architecture, featuring two phenyl groups and a cyano group attached to an acrylate (B77674) backbone, creates a large, electron-deficient π-system responsible for its strong ultraviolet absorption capabilities.[2][4]
Molecular Structure and the π-Conjugated System
The core of this compound's function lies in its conjugated system of p-orbitals. This system extends across the two phenyl rings, the carbon-carbon double bond of the acrylate group, and the cyano and carbonyl groups. This delocalization of π-electrons lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), allowing the molecule to absorb photons in the UV range of the electromagnetic spectrum.
Below is a diagram illustrating the key components of the molecule and the delocalized π-system.
Caption: Molecular structure of this compound with the π-conjugated system highlighted.
Spectroscopic and Physicochemical Properties
The electronic properties of the π-conjugated system are primarily investigated using UV-Visible spectroscopy. While specific high-resolution spectral data for Etocrylene is not widely published, data from its close structural analog, Octocrylene (2-ethylhexyl 2-cyano-3,3-diphenylacrylate), provides a strong indication of its absorption characteristics. Octocrylene exhibits a broad absorption peak in the UVB region, centered at approximately 300 nm.[5] It is expected that Etocrylene will have a very similar absorption profile. The absorption of a UV photon promotes an electron from a π orbital (HOMO) to a π* orbital (LUMO).
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₅NO₂ | [4] |
| Molecular Weight | 277.32 g/mol | [3][4] |
| Appearance | Off-white crystalline powder | [1] |
| Melting Point | 97-99 °C | [1][3] |
| Boiling Point | 174 °C at 0.2 mmHg | [1][3] |
| UV Absorption Range | UVB and short-wave UVA | [2] |
| λmax (estimated) | ~300 nm (based on Octocrylene) | [5] |
Experimental Protocols
Synthesis via Knoevenagel Condensation
A common method for the synthesis of this compound is the Knoevenagel condensation.[2]
Reactants:
-
Benzophenone
-
Ethyl 2-cyanoacetate
-
Cyclohexane (B81311) (solvent)
-
Sodium bicarbonate (catalyst)
Procedure:
-
Benzophenone is dissolved in cyclohexane in a reaction kettle.
-
The solution is heated to a temperature of 102-104°C.
-
Sodium bicarbonate is added as a catalyst.
-
Ethyl cyanoacetate (B8463686) is slowly added dropwise to the reaction mixture.
-
The reaction is allowed to proceed for 16 to 18 hours.
-
Water generated during the reaction is continuously removed to drive the equilibrium towards the product.
-
Upon completion, the product, this compound, is isolated.[1]
Caption: Workflow for the synthesis of this compound.
UV-Visible Spectroscopic Analysis
Objective: To determine the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε).
Instrumentation: A dual-beam UV-Visible spectrophotometer.
Procedure:
-
Solvent Selection: Choose a solvent that dissolves the compound and is transparent in the UV region of interest (e.g., ethanol, cyclohexane).
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solution to create solutions of varying, known concentrations.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to perform a baseline correction on the spectrophotometer over the desired wavelength range (e.g., 200-400 nm).
-
Sample Measurement: Record the absorbance spectra for each of the diluted solutions.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance at λmax versus concentration.
-
The molar extinction coefficient (ε) can be determined from the slope of the calibration curve according to the Beer-Lambert law (A = εbc), where A is absorbance, b is the path length of the cuvette (typically 1 cm), and c is the concentration.
-
Computational Analysis of the π-System
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the electronic structure of molecules like this compound.
Key Computational Insights:
-
Optimized Geometry: DFT calculations can predict the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and the crucial dihedral angles between the phenyl rings and the acrylate plane.
-
Frontier Molecular Orbitals: The energies and spatial distributions of the HOMO and LUMO can be calculated. The HOMO-LUMO energy gap is directly related to the energy of the lowest electronic transition, which corresponds to the λmax in the UV-Vis spectrum.
-
Time-Dependent DFT (TD-DFT): This method is used to predict the electronic absorption spectrum, providing theoretical values for λmax and the oscillator strengths of different electronic transitions. This allows for the assignment of observed absorption bands to specific molecular orbital transitions (e.g., π → π*).
Caption: Logical workflow for computational analysis of electronic properties.
Conclusion
The π-conjugated system of this compound is the key to its function as an effective UV absorber. The delocalization of electrons across its phenyl, acrylate, and cyano moieties allows for the absorption of high-energy UV radiation, which is then dissipated harmlessly. While detailed experimental data for this specific molecule can be sparse in academic literature, analysis of its structural analogs and the application of standard synthetic and spectroscopic techniques, complemented by computational modeling, provide a robust understanding of its electronic properties. This guide provides the foundational knowledge and protocols for researchers to further investigate and utilize this important molecule.
References
- 1. rsc.org [rsc.org]
- 2. Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 5232-99-5 | Benchchem [benchchem.com]
- 4. This compound | 5232-99-5 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Solubility Profile of Ethyl 2-cyano-3,3-diphenylacrylate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of Ethyl 2-cyano-3,3-diphenylacrylate (Etocrylene), a compound of interest for researchers, scientists, and professionals in drug development. This document summarizes available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing compound solubility.
Quantitative Solubility Data
The solubility of this compound has been determined in several common laboratory solvents. The available quantitative data is presented in Table 1. It is important to note that while the compound is qualitatively described as soluble in Dimethyl Sulfoxide (DMSO), specific quantitative data for DMSO, as well as for other common solvents such as dichloromethane, chloroform, and N,N-dimethylformamide (DMF), were not available in the reviewed literature.
Table 1: Quantitative Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (% w/w) |
| Methyl Ethyl Ketone | 20 | 45 |
| Ethyl Acetate | 20 | 35 |
| Methanol | 20 | 7 |
| Ethanol | 20 | 4 |
Data sourced from publicly available product information.
Experimental Protocols for Solubility Determination
Accurate determination of a compound's solubility is crucial for various stages of research and development. The following sections detail two common experimental protocols for assessing the thermodynamic and kinetic solubility of a compound like this compound.
Thermodynamic Solubility: Equilibrium Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic (equilibrium) solubility of a compound.[1] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Materials:
-
This compound (solid)
-
Selected solvent(s)
-
Volumetric flasks
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Scintillation vials or other suitable containers
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The concentration of the dissolved solid should remain constant over time to confirm equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the filtered sample and the standard solutions using a validated HPLC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve. This concentration represents the equilibrium solubility.
-
Kinetic Solubility Assay
Kinetic solubility assays are high-throughput methods often used in early drug discovery to quickly assess the solubility of a compound from a concentrated stock solution, typically in DMSO.[2][3]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)
-
96-well microplates
-
Plate reader capable of nephelometry or UV-Vis absorbance measurement
-
Automated liquid handler (optional)
Procedure:
-
Compound Addition:
-
Dispense a small volume (e.g., 1-5 µL) of the this compound DMSO stock solution into the wells of a 96-well plate.
-
-
Buffer Addition and Incubation:
-
Add the aqueous buffer to each well to achieve the desired final compound concentrations.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 1-2 hours).
-
-
Detection (Nephelometry):
-
Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the precipitation of the compound.
-
The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
-
Alternatively, for UV-Vis based detection:
-
Filtration:
-
After incubation, filter the contents of the wells through a filter plate to remove any precipitated compound.
-
-
Quantification:
-
Measure the UV absorbance of the filtrate in a UV-compatible microplate at a wavelength where the compound has maximum absorbance.
-
Determine the concentration of the dissolved compound by comparing the absorbance to a pre-established calibration curve.
-
Workflow for Solubility Assessment
The following diagram illustrates a general workflow for assessing the solubility of a research compound. This logical progression from initial screening to more definitive thermodynamic measurements is a common strategy in drug discovery and development.
This technical guide provides a foundational understanding of the solubility of this compound based on currently available data. The provided experimental protocols offer standardized methods for researchers to further investigate its solubility in a wider range of solvents and conditions, which is essential for its application in various scientific and developmental contexts.
References
Health and safety information for Ethyl 2-cyano-3,3-diphenylacrylate
An In-depth Technical Guide to the Health and Safety of Ethyl 2-cyano-3,3-diphenylacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as Etocrylene, is an organic compound utilized primarily as a UV absorber and stabilizer in various industrial and cosmetic applications.[1] Its efficacy in absorbing UV radiation has led to its incorporation in sunscreens, plastics, coatings, and other materials to prevent photodegradation.[1][2] A comprehensive understanding of its health and safety profile is paramount for professionals handling this chemical in research and development settings. This guide provides an in-depth overview of the available health and safety information for this compound, including its physicochemical properties, toxicological profile, safe handling procedures, and relevant experimental protocols.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a substance is the foundation of a robust safety assessment. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₅NO₂ | [3] |
| Molecular Weight | 277.32 g/mol | [3] |
| CAS Number | 5232-99-5 | [3] |
| Appearance | White to off-white crystalline powder/solid | [1][3] |
| Melting Point | 97-99 °C | [3] |
| Boiling Point | 174 °C at 0.2 mmHg | |
| log Pow (Octanol/Water Partition Coefficient) | 4.249 | [3] |
| Water Solubility | Insoluble | [3] |
Toxicological Profile
The toxicological data for this compound is not as extensive as for some other industrial chemicals. Much of the available data is derived from studies on the structurally similar compound, 2-ethylhexyl 2-cyano-3,3-diphenylacrylate (Octocrylene). While this information provides valuable insights, it should be interpreted with caution as the toxicological profiles may not be identical.
Acute Toxicity
Specific LD50 (median lethal dose) values for this compound through oral, dermal, or inhalation routes were not found in the reviewed literature. Safety Data Sheets for the compound often state "No data available" for acute toxicity endpoints.[4]
Skin and Eye Irritation
Safety Data Sheets indicate that this compound may cause skin and serious eye irritation.[5]
Endocrine Disruption
Of significant note for researchers and drug development professionals is the potential for endocrine-disrupting activity. An in vitro study investigating the estrogenic activity of various UV absorbers found that this compound (referred to as etocrylene) exhibited positive results in an MCF-7 cell proliferation assay.[6] The study suggested that the observed cell proliferation was mediated through the estrogen receptor (ER), as the effect was diminished by the presence of an ER antagonist.[6] This indicates that this compound may act as a xenoestrogen.
Genotoxicity and Carcinogenicity
No definitive studies on the genotoxicity or carcinogenicity of this compound were identified. One Safety Data Sheet notes that no component of the product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[4]
Aquatic Toxicity
While specific LC50 or EC50 values for this compound were not found, the compound is recognized as being potentially toxic to aquatic life with long-lasting effects.[7]
Experimental Protocols
For key toxicological endpoints, standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are employed. Below are detailed methodologies for relevant assays.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)
This test method is used to predict the skin irritation potential of a chemical.[8][9]
-
Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model.[10][11] The model consists of non-transformed, human-derived epidermal keratinocytes cultured to form a multilayered, differentiated model of the human epidermis.[10] Chemical-induced cytotoxicity is measured by the enzymatic conversion of the vital dye MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan (B1609692) salt, which is quantified after extraction from the tissue.[8][9] A reduction in cell viability below a defined threshold indicates that the substance is an irritant.[9][11]
-
Procedure:
-
RhE tissues are pre-incubated to ensure tissue integrity.
-
The test chemical is applied to the surface of the RhE tissue.
-
After a defined exposure period, the chemical is removed by washing.
-
The tissues are incubated with MTT solution.
-
The formazan dye is extracted from the tissues.
-
The optical density of the extracted formazan is measured spectrophotometrically.
-
Cell viability is calculated relative to negative controls.
-
-
Interpretation: A mean tissue viability of ≤ 50% classifies the test chemical as an irritant (UN GHS Category 2).[9]
Daphnia sp. Acute Immobilisation Test (OECD 202)
This test is designed to determine the acute toxicity of a substance to aquatic invertebrates.[3][12]
-
Principle: Young daphnids (Daphnia magna), less than 24 hours old, are exposed to the test substance in a graded series of concentrations for 48 hours.[13][14] The endpoint is the immobilization of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[3][15] The results are used to calculate the EC50, the concentration that immobilizes 50% of the daphnids.[12][15]
-
Procedure:
-
A range of at least five test concentrations is prepared.
-
Daphnids are introduced into the test vessels containing the different concentrations of the test substance.
-
The vessels are maintained under controlled conditions of temperature and light for 48 hours.[14]
-
The number of immobilized daphnids is recorded at 24 and 48 hours.[13]
-
The EC50 at 48 hours is calculated using appropriate statistical methods.[14]
-
Fish, Acute Toxicity Test (OECD 203)
This test evaluates the acute lethal toxicity of a substance to fish.[7][16][17]
-
Principle: Fish of a recommended species are exposed to the test substance, typically for 96 hours.[16][17] Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration that is lethal to 50% of the fish (LC50) is determined.[16][17]
-
Procedure:
-
A geometric series of at least five concentrations of the test substance is prepared.[17]
-
Fish are introduced into the test chambers containing the different concentrations.
-
The test is conducted under controlled conditions of temperature, light, and dissolved oxygen.
-
Mortality is observed and recorded at specified intervals over the 96-hour period.[16]
-
The LC50 and its confidence limits are calculated at the end of the exposure period.[7]
-
Visualizations
Signaling Pathway: Potential Endocrine Disruption
Given the evidence for in vitro estrogenic activity, the following diagram illustrates a simplified, hypothetical signaling pathway for an estrogen receptor agonist.
Caption: Hypothetical signaling pathway for estrogen receptor agonism by Etocrylene.
Experimental Workflow: Chemical Spill Response
The following workflow outlines the general procedure for responding to a chemical spill of this compound.
Caption: General workflow for responding to a chemical spill.
Logical Relationships: Personal Protective Equipment (PPE)
This diagram illustrates the logical relationship for selecting appropriate PPE when handling this compound.
Caption: Recommended Personal Protective Equipment for handling the compound.
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize exposure and ensure a safe working environment.
-
Handling:
-
Storage:
First Aid Measures
In the event of exposure, the following first aid measures should be taken:
-
Inhalation: If breathed in, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Disposal Considerations
Dispose of surplus and non-recyclable solutions to a licensed disposal company.[3] Material should not be allowed to enter drains or water courses. Waste materials must be disposed of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable industrial chemical with a manageable health and safety profile when handled with appropriate precautions. The primary hazards appear to be skin and eye irritation, with a notable potential for endocrine disruption based on in vitro evidence. Researchers, scientists, and drug development professionals should adhere to the safe handling and storage guidelines outlined in this document and wear the recommended personal protective equipment to minimize the risk of exposure. Further research is warranted to fully elucidate the toxicological profile of this compound, particularly concerning its in vivo toxicity and potential long-term health effects.
References
- 1. This compound | 5232-99-5 [chemicalbook.com]
- 2. This compound | 5232-99-5 | Benchchem [benchchem.com]
- 3. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. Acute toxicity of injected drugs and substances in fish [protocols.io]
- 6. [Estrogenic activity of ultraviolet absorbers and the related compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurofins.com.au [eurofins.com.au]
- 8. oecd.org [oecd.org]
- 9. iivs.org [iivs.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. senzagen.com [senzagen.com]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. oecd.org [oecd.org]
- 14. biotecnologiebt.it [biotecnologiebt.it]
- 15. shop.fera.co.uk [shop.fera.co.uk]
- 16. biotecnologiebt.it [biotecnologiebt.it]
- 17. oecd.org [oecd.org]
Etocrylene: A Technical Guide on its Discovery and History as a UV Filter
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etocrylene, chemically known as ethyl 2-cyano-3,3-diphenylacrylate, is an organic compound utilized in the cosmetic and pharmaceutical industries as an ultraviolet (UV) filter. Its molecular structure, featuring a conjugated system of aromatic rings and an acrylate (B77674) group, enables it to absorb UV radiation, primarily in the UVB and short-wave UVA spectra. This property makes it a valuable ingredient in sunscreen formulations and other personal care products designed to protect the skin from the harmful effects of sun exposure.
This technical guide provides an in-depth overview of the discovery and history of Etocrylene, its chemical and physical properties, synthesis, mechanism of action as a UV filter, and relevant experimental protocols. The information is intended for researchers, scientists, and drug development professionals working in the fields of dermatology, cosmetology, and pharmaceutical sciences.
History and Discovery
The precise date and attribution for the discovery of Etocrylene specifically for its use as a UV filter are not well-documented in readily available scientific literature. However, the synthesis of this compound was known at least as early as 1963, as referenced in later patents for related compounds.[1] The development of organic UV filters gained significant momentum in the mid-20th century, and it is likely that Etocrylene was identified as a potential sunscreen agent during this period of extensive research into UV-absorbing organic molecules. Its structural similarity to other cinnamate-based UV filters suggests it emerged from the broader exploration of this class of compounds for sun protection applications.
Chemical and Physical Properties
Etocrylene is an off-white to pale yellow crystalline powder or viscous liquid, depending on its purity and formulation. It is lipophilic and thus soluble in oils and organic solvents, a property that facilitates its incorporation into the oil phase of sunscreen emulsions.
Table 1: Physicochemical Properties of Etocrylene
| Property | Value | Reference(s) |
| Chemical Name | This compound | [2] |
| CAS Number | 5232-99-5 | [3] |
| Molecular Formula | C₁₈H₁₅NO₂ | [4] |
| Molecular Weight | 277.32 g/mol | [2] |
| Appearance | Off-white to pale yellow powder or viscous liquid | |
| Melting Point | 97-99 °C | |
| Boiling Point | 174 °C at 0.2 mmHg | |
| Solubility | Soluble in organic solvents, insoluble in water | [5] |
Mechanism of Action as a UV Filter
Etocrylene functions as a chemical sunscreen agent by absorbing UV radiation and converting it into a less harmful form of energy, primarily heat. This process is facilitated by the molecule's conjugated π-electron system.
Upon absorption of a photon of UV light, the electrons in the Etocrylene molecule are promoted to a higher energy state (excited state). The molecule then rapidly dissipates this excess energy through a non-radiative process known as photoisomerization, returning to its ground state. This efficient conversion of UV energy into thermal energy prevents the UV radiation from penetrating the skin and causing cellular damage.
Furthermore, Etocrylene is known for its photostability, meaning it does not readily degrade upon exposure to UV radiation. This property is crucial for a UV filter to provide prolonged protection. It has also been shown to help stabilize other, less photostable UV filters, such as avobenzone.
References
An In-depth Technical Guide to the Initial Synthesis of Ethyl 2-cyano-3,3-diphenylacrylate via Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial synthesis of Ethyl 2-cyano-3,3-diphenylacrylate, a valuable compound in various chemical and pharmaceutical applications. The synthesis is achieved through the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This document details the experimental protocols, quantitative data, and reaction mechanisms to facilitate a thorough understanding and replication of the synthesis.
Introduction
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, ultimately yielding an α,β-unsaturated product.[1][2] In the synthesis of this compound, the active methylene (B1212753) compound, ethyl cyanoacetate (B8463686), reacts with a ketone, benzophenone (B1666685), in the presence of a basic catalyst.[3] This reaction is a cornerstone of organic synthesis due to its efficiency and versatility in creating substituted alkenes.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of this compound.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Benzophenone | C₁₃H₁₀O | 182.22 | 48.5 | 305.4 |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | -22 | 207 |
| This compound | C₁₈H₁₅NO₂ | 277.32 | 97-99 | 174 @ 0.2 mmHg |
Table 2: Reaction Conditions and Yields
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Sodium Bicarbonate | Cyclohexane (B81311) | 102-104 | 16-18 | Not Specified | Not Specified | [3][4] |
| Ammonium (B1175870) Acetate (B1210297) | n-Heptane | Reflux | 15 | 94.1 | 99.3 (HPLC) | [3] |
| Ammonium Acetate / Acetic Acid | Toluene | 110 | 24 | 60 | Not Specified | [5] |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound based on cited literature.
Protocol using Sodium Bicarbonate Catalyst[3][5]
-
Reaction Setup: In a reaction kettle equipped with a stirrer, thermometer, and a water separator (e.g., Dean-Stark apparatus), add cyclohexane and benzophenone.
-
Dissolution: Stir the mixture until the benzophenone is completely dissolved.
-
Heating: Heat the solution to a temperature of 102-104°C and maintain this temperature.
-
Catalyst Addition: Add sodium bicarbonate, which acts as the catalyst for the condensation.
-
Reactant Addition: Slowly add ethyl cyanoacetate dropwise into the reaction kettle from a dropping funnel.
-
Reaction: Allow the reaction to proceed for 16 to 18 hours. During this time, the water generated from the condensation reaction is continuously removed via azeotropic distillation with cyclohexane.
-
Completion and Isolation: Once the reaction is complete (monitored by a suitable technique like TLC), the product, this compound, is isolated from the reaction mixture. Further purification can be achieved through recrystallization.
Protocol using Ammonium Acetate Catalyst[3]
-
Reaction Setup: In a reaction vessel, combine n-heptane, benzophenone, and ammonium acetate.
-
Reactant Addition: Add ethyl cyanoacetate to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 15 hours. A specific feeding scheme for ammonium acetate can be employed where an initial amount is added, followed by periodic additions throughout the reaction.[3]
-
Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated. Purification can be performed by recrystallization from a suitable solvent to yield this compound.
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the signaling pathway of the Knoevenagel condensation and the general experimental workflow.
References
- 1. Collection - Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - The Journal of Physical Chemistry B - Figshare [acs.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. CN104672107A - A preparing method of this compound - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
An In-depth Technical Guide to Ethyl 2-cyano-3,3-diphenylacrylate: Functional Groups and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-cyano-3,3-diphenylacrylate, also known by the common name Etocrylene, is an organic ester widely recognized for its function as a potent ultraviolet (UV) light absorber.[1] Its molecular architecture, featuring a highly conjugated system, allows it to absorb UVB and short-wave UVA radiation, making it a critical ingredient in sun protection products and a stabilizer for cosmetics.[1][2] The reactivity of Etocrylene is dictated by a unique combination of functional groups, which creates an electron-deficient double bond, making it a focal point for various chemical transformations.[2] This guide provides a comprehensive overview of its core functional groups, reactivity, synthesis, and applications, with a focus on the technical details relevant to chemical research and development.
Molecular Structure and Key Functional Groups
The chemical structure of this compound (C₁₈H₁₅NO₂) is foundational to its properties and reactivity. It is comprised of several key functional groups that influence its electronic characteristics and chemical behavior.
-
Ethyl Ester Group (-CO₂Et): An electron-withdrawing group that contributes to the electrophilicity of the molecule.
-
Cyano Group (-C≡N): A strongly electron-withdrawing nitrile group that enhances the electron-deficient nature of the adjacent carbon-carbon double bond.
-
Alkene Group (C=C): The carbon-carbon double bond is part of a conjugated π-system, making it susceptible to nucleophilic attack.
-
Diphenyl Groups (-Ph₂): Two phenyl rings are attached to the β-carbon of the acrylate (B77674) structure, extending the π-conjugated system which is crucial for its UV absorption capabilities.[2]
The combination of the acrylate, cyano, and phenyl groups forms a large π-conjugated system responsible for its strong UV absorption properties.[2]
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data for this compound are crucial for its identification, characterization, and application in various formulations.
| Property | Value | Reference |
| Molecular Weight | 277.32 g/mol | [3] |
| Appearance | Off-white crystalline powder / solid | [1][4] |
| Melting Point | 97-99 °C | [4] |
| Boiling Point | 174 °C at 0.2 mmHg | |
| CAS Number | 5232-99-5 | [3] |
| Spectroscopic Data | Availability | Reference |
| ¹H NMR | Spectra available in databases | [5] |
| ¹³C NMR | Spectra available in databases | [6] |
| FTIR | Spectra available in databases | [6] |
| Mass Spectrometry | Data available in databases | [7] |
Core Reactivity
The reactivity of this compound is dominated by its electron-deficient carbon-carbon double bond, making the β-carbon a prime target for nucleophiles.[2] The primary reaction pathways are Michael addition, reactions involving the cyano and ester groups, and electrophilic substitution on the phenyl rings.
Michael Addition
The alkene is highly electrophilic due to conjugation with both the cyano and ester groups. This makes the β-carbon susceptible to conjugate addition by a wide range of soft nucleophiles, such as amines, thiols, and carbanions. This reaction is a primary method for the functionalization of this molecule.[2]
Cyano Group Functionalization
The nitrile (cyano) group can be functionalized, most commonly through reduction.[2] Catalytic hydrogenation can reduce the nitrile to a primary amine, although reaction conditions must be carefully selected to avoid the simultaneous reduction of the alkene or other functional groups.[2]
Phenyl Ring Substitution
The two phenyl rings can undergo electrophilic aromatic substitution. The orientation of the substitution will be directed by the electron-withdrawing nature of the acrylate portion of the molecule.
Ester Group Reactivity
The ethyl ester group can undergo nucleophilic acyl substitution. For instance, during certain synthesis routes where ammonia is liberated as a byproduct, it can react with the ester to form an amide impurity, which can reduce the overall yield and complicate purification.[2][8]
Synthesis and Experimental Protocols
The most common and industrially significant method for synthesizing this compound is the Knoevenagel condensation . This reaction involves the nucleophilic addition of an active methylene (B1212753) compound (ethyl cyanoacetate) to a carbonyl group (benzophenone), followed by dehydration.[2]
Detailed Experimental Protocol: Knoevenagel Condensation
This protocol is based on methodologies described in the literature.[1][9][10]
-
Charging the Reactor: In a suitable reaction vessel equipped with a stirrer, thermometer, and a device for azeotropic water removal (e.g., Dean-Stark apparatus), add cyclohexane and benzophenone.
-
Dissolution and Heating: Stir the mixture until the benzophenone is completely dissolved. Heat the solution to a reflux temperature of 102-104°C and maintain this temperature.[9][10]
-
Catalyst Addition: Add sodium bicarbonate, which serves as a mild base catalyst for the condensation.[1][9]
-
Reactant Addition: Slowly add ethyl cyanoacetate dropwise into the reaction kettle from a storage tank.
-
Reaction and Water Removal: Allow the reaction to proceed for 16 to 18 hours.[9][10] During this period, the water formed as a byproduct of the condensation is continuously separated from the reaction mixture using the azeotropic distillation setup.
-
Completion and Isolation: Once the reaction is complete (as determined by monitoring methods such as TLC or HPLC), the product, this compound, is isolated from the reaction mixture.
| Parameter | Value | Reference |
| Reactants | Benzophenone, Ethyl Cyanoacetate | [9] |
| Solvent | Cyclohexane | [9][10] |
| Catalyst | Sodium Bicarbonate or Ammonium Acetate | [9][10] |
| Temperature | 102-104°C | [9][10] |
| Reaction Time | 16-18 hours | [9][10] |
| Reported Yield | 94.1% | [9] |
| Reported Purity (HPLC) | 99.3% | [9] |
Application in UV Absorption and Photostabilization
The primary application of this compound is as a UV filter. Its efficacy stems from the large π-conjugated system, which can absorb high-energy UV photons, promoting electrons to higher energy levels.[2] The molecule then dissipates this energy through non-radiative pathways, preventing the UV radiation from reaching and damaging the skin or other materials.
Furthermore, it is an excellent photostabilizer for other, less stable UV absorbers. A notable example is its ability to stabilize avobenzone, a potent UVA filter that is prone to degradation upon UV exposure.[2] Etocrylene can accept the excited-state energy from avobenzone, returning it to the ground state and thereby preventing its breakdown.
Relevance in Drug Development
While Etocrylene itself is primarily used in cosmetics, its core chemical scaffold—the cyano-acrylamide structure—is of significant interest in medicinal chemistry. Derivatives of this structure have been investigated for various therapeutic applications. For example, the related compound (E)-2-cyano-N,3-diphenylacrylamide has been studied as a potential anti-inflammatory drug.[11][12] It demonstrated the ability to modulate the synthesis of inflammatory mediators like nitrite, IL-1β, and TNFα in vitro and showed anti-edematogenic activity in vivo.[11][12]
These findings suggest that the this compound scaffold could serve as a valuable starting point for the design and synthesis of novel therapeutic agents, leveraging the established reactivity pathways for structural modification and optimization.
Conclusion
This compound is a molecule with well-defined reactivity governed by the interplay of its ester, cyano, and diphenyl-substituted alkene functional groups. Its electron-deficient nature makes it a versatile substrate for nucleophilic addition reactions, while its extensive π-system provides the basis for its critical role as a UV absorber and photostabilizer. The established synthesis protocols and a clear understanding of its chemical behavior make it not only a vital component in the cosmetics industry but also an interesting and adaptable scaffold for further research in materials science and drug development.
References
- 1. This compound | 5232-99-5 [chemicalbook.com]
- 2. This compound | 5232-99-5 | Benchchem [benchchem.com]
- 3. This compound (98%) - Amerigo Scientific [amerigoscientific.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. mzCloud – 2 Cyano 3 3 diphenylacrylic acid ethyl ester [mzcloud.org]
- 8. US5917080A - Preparation of 2-cyano-3,3-diarylacrylic esters - Google Patents [patents.google.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. CN104672107A - A preparing method of this compound - Google Patents [patents.google.com]
- 11. The Compound (E)-2-Cyano- N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Note and Protocol: Synthesis of Ethyl 2-cyano-3,3-diphenylacrylate via Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Ethyl 2-cyano-3,3-diphenylacrylate, a valuable intermediate in various chemical syntheses and a known UV absorber.[1] The synthesis is achieved through the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction.[2][3]
Reaction Principle
The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction.[3][4] In this specific synthesis, the active methylene compound, ethyl cyanoacetate (B8463686), reacts with the carbonyl group of benzophenone (B1666685) in the presence of a basic catalyst to yield the α,β-unsaturated product, this compound.[4] The reaction is driven to completion by the formation of a stable conjugated system.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Benzophenone | 1.0 equivalent | [5] |
| Ethyl Cyanoacetate | 1.0 - 1.1 equivalents | [2][5] |
| Catalyst | ||
| Sodium Bicarbonate or Ammonium (B1175870) Acetate (B1210297) | Catalytic amount | [5][6] |
| Solvent | ||
| Cyclohexane (B81311) | Sufficient quantity | [5][6] |
| Reaction Conditions | ||
| Temperature | 102-104 °C | [5][6] |
| Reaction Time | 16-18 hours | [5][6] |
| Product Information | ||
| Product Name | This compound | |
| Molecular Formula | C₁₈H₁₅NO₂ | |
| Molecular Weight | 277.32 g/mol | |
| Melting Point | 97-99 °C | |
| Boiling Point | 174 °C at 0.2 mmHg | |
| Appearance | Off-white crystalline powder | [1] |
| Yield | Up to 94.1% | [5] |
| Purity (HPLC) | Up to 99.3% | [5] |
Experimental Protocol
This protocol is based on established methods for the Knoevenagel condensation.[5][6]
Materials:
-
Benzophenone
-
Ethyl cyanoacetate
-
Sodium bicarbonate or Ammonium acetate
-
Cyclohexane
-
Standard laboratory glassware (round-bottom flask, reflux condenser, Dean-Stark trap)
-
Magnetic stirrer and hotplate
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap, add cyclohexane and benzophenone.
-
Dissolution: Stir the mixture until the benzophenone is completely dissolved.
-
Heating: Heat the reaction mixture to a temperature of 102-104 °C.
-
Catalyst Addition: Once the desired temperature is reached, add a catalytic amount of sodium bicarbonate or ammonium acetate to the flask. For ammonium acetate, a specific feeding scheme can be employed for higher yields, for instance, adding an initial portion followed by smaller additions every half hour.[5]
-
Addition of Ethyl Cyanoacetate: Slowly add ethyl cyanoacetate to the reaction mixture dropwise.
-
Reaction: Maintain the reaction at 102-104 °C for 16 to 18 hours. During the reaction, the water generated will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is complete when no more water is being formed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product, this compound, can then be isolated.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
Visualizations
Reaction Scheme:
Caption: Knoevenagel condensation reaction scheme.
Experimental Workflow:
Caption: Step-by-step experimental workflow.
References
- 1. This compound | 5232-99-5 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. This compound | 5232-99-5 | Benchchem [benchchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. CN104672107A - A preparing method of this compound - Google Patents [patents.google.com]
Synthesis of Ethyl 2-cyano-3,3-diphenylacrylate from benzophenone and ethyl cyanoacetate
Application Notes: Synthesis of Ethyl 2-cyano-3,3-diphenylacrylate
Introduction
This compound, also known as Etocrylene, is a highly effective ultraviolet (UV) absorber.[1][2] Its molecular structure, which features an extensive π-conjugated system across the two phenyl rings and the acrylate (B77674) group, allows for strong absorption of UV radiation.[1][2] This property makes it a valuable ingredient in a wide range of commercial products, including sunscreens, cosmetics, plastics, coatings, and dyes, where it serves to protect against UV-induced degradation.[1][2] The synthesis of this compound is a classic example of the Knoevenagel condensation reaction, which involves the base-catalyzed reaction between a carbonyl compound (benzophenone) and an active methylene (B1212753) compound (ethyl cyanoacetate).
Reaction Mechanism: Knoevenagel Condensation
The synthesis proceeds via a Knoevenagel condensation. In this reaction, a weak base, such as sodium bicarbonate, deprotonates the α-carbon of ethyl cyanoacetate (B8463686), creating a resonance-stabilized carbanion (enolate). This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of benzophenone (B1666685). The resulting intermediate subsequently undergoes dehydration (elimination of a water molecule) to yield the final, stable α,β-unsaturated product, this compound. The removal of water during the reaction is crucial to drive the equilibrium towards the product.
Physicochemical and Quantitative Data
The key properties of the synthesized this compound are summarized in the table below.
| Property | Value | References |
| IUPAC Name | Ethyl 2-cyano-3,3-diphenylprop-2-enoate | [3] |
| Synonyms | Etocrylene, UV-3035 | [3][4] |
| CAS Number | 5232-99-5 | [1][4][5] |
| Molecular Formula | C₁₈H₁₅NO₂ | [1][4] |
| Molecular Weight | 277.32 g/mol | [1][5] |
| Appearance | Off-white solid / crystalline powder | [2][4] |
| Melting Point | 97-99 °C | [1][2][4][5] |
| Boiling Point | 174 °C @ 0.2 mmHg | [1][2][5] |
| Purity (Typical) | >98% | [5] |
Visualized Reaction Scheme and Workflow
The overall synthetic route and experimental workflow are depicted below.
Caption: Knoevenagel condensation of benzophenone and ethyl cyanoacetate.
Caption: Step-by-step workflow for the synthesis of Etocrylene.
Detailed Experimental Protocol
This protocol details the synthesis of this compound using sodium bicarbonate as a catalyst.
Materials and Equipment:
-
Benzophenone
-
Ethyl cyanoacetate
-
Sodium bicarbonate (NaHCO₃), anhydrous
-
Cyclohexane
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark apparatus
-
Heating mantle with temperature controller
-
Dropping funnel
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add cyclohexane and benzophenone.[1][2]
-
Dissolution: Stir the mixture and gently heat until the benzophenone is completely dissolved.
-
Heating and Catalyst Addition: Increase the temperature to bring the cyclohexane to reflux (approximately 102-104°C).[1][2] Once refluxing, add sodium bicarbonate, which will serve as the catalyst.[1][2]
-
Addition of Ethyl Cyanoacetate: Place ethyl cyanoacetate in a dropping funnel. Add the ethyl cyanoacetate dropwise into the refluxing reaction mixture.[1][2]
-
Reaction: Maintain the reaction at reflux for 16 to 18 hours.[1][2] During this period, the water produced by the condensation reaction will be collected in the Dean-Stark trap, driving the reaction to completion.[1][2]
-
Cooling and Work-up: After the reaction is complete (as monitored by TLC), allow the mixture to cool to room temperature.
-
Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine to remove any remaining catalyst and impurities.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the cyclohexane. This will yield the crude product, typically an off-white solid.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product as an off-white crystalline solid.
-
Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, and IR spectroscopy) to confirm its identity and purity.
References
Application Notes and Protocols: Enhancing Avobenzone Photostability with Ethyl 2-cyano-3,3-diphenylacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avobenzone (B1665848), a potent UVA absorber, is a cornerstone of broad-spectrum sunscreen formulations. However, its inherent photochemical instability presents a significant challenge, leading to a reduction in protective efficacy upon UV exposure.[1][2] Ethyl 2-cyano-3,3-diphenylacrylate, commonly known as Octocrylene, is a widely utilized photostabilizer that effectively mitigates the photodegradation of Avobenzone.[2][3] These application notes provide a comprehensive overview of the mechanisms, quantitative data, and experimental protocols for utilizing Octocrylene to enhance the photostability of Avobenzone in sunscreen formulations.
Mechanism of Photostabilization
Upon absorption of UVA radiation, Avobenzone is promoted to an excited singlet state. It can then undergo intersystem crossing to a more stable, but reactive, triplet state. This triplet-state Avobenzone is susceptible to photochemical reactions that lead to its degradation and a subsequent loss of UV absorption.[1]
Octocrylene functions as a triplet quencher.[4] Through a process of triplet-triplet energy transfer, Octocrylene accepts the excess energy from the excited Avobenzone molecule, returning it to its ground state and preventing its degradation. The Octocrylene molecule then dissipates this energy harmlessly as heat. This mechanism is crucial for maintaining the protective integrity of Avobenzone in a sunscreen formulation upon exposure to sunlight.[5]
Figure 1: Mechanism of Avobenzone photostabilization by Octocrylene.
Quantitative Data
The following tables summarize the quantitative impact of Octocrylene on the photostability of Avobenzone and the resulting Sun Protection Factor (SPF).
Table 1: Photostability of Avobenzone with and without Octocrylene
| Avobenzone Concentration (% w/w) | Octocrylene Concentration (% w/w) | Irradiation Dose (MED) | Remaining Avobenzone (%) | Reference |
| 4 | 0 | 25 | 23 | [4] |
| 4 | 3.6 | 25 | 90 | [4][6] |
| 4 | 5 | 25 | >90 | [6] |
MED: Minimal Erythemal Dose
Table 2: Impact of Octocrylene on In Vitro SPF and UVA Protection Factor (UVA-PF) after Irradiation
| Sample | Avobenzone (% w/w) | Octocrylene (% w/w) | Other UV Filter (% w/w) | Irradiation | % Change in SPF | % Change in UVA-PF | Reference |
| 1 | 2.2 | 10 | EHMC (7.5) | 3.6 hours | -15 | -20 | [7] |
| 5 | 2.2 | 7.5 | EHMC (10) | 3.6 hours | -25 | -30 | [7] |
EHMC: Ethylhexyl Methoxycinnamate. Note: Higher concentrations of EHMC can negatively impact Avobenzone photostability.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Photostability Assessment of Avobenzone
This protocol outlines the steps to determine the percentage of Avobenzone remaining after UV irradiation.
1. Materials and Equipment:
-
Avobenzone and Octocrylene standards
-
Solvent mixture: 70% ethanol, 15% caprylic/capric triglyceride, and 15% C12-15 alkyl benzoate[6]
-
Polymethylmethacrylate (PMMA) plates[8]
-
Solar simulator with a controlled UV output (e.g., capable of delivering a defined MED)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[9]
-
Ultrasonic bath
-
Methanol (B129727) (HPLC grade)
2. Sample Preparation:
-
Prepare solutions of Avobenzone and Avobenzone/Octocrylene combinations in the solvent mixture. For example, a solution of 4% Avobenzone and another with 4% Avobenzone and 3.6% Octocrylene.[6]
-
Accurately apply a thin film of each solution onto separate PMMA plates at a density of 2 mg/cm².[6]
-
Allow the films to dry completely.
3. Irradiation:
-
Expose the prepared plates to a controlled dose of UV radiation from a solar simulator. A common dose is 25 MED.[6]
-
Keep one set of plates as a non-irradiated control.
4. Extraction and Analysis:
-
Immerse each irradiated and non-irradiated plate in a known volume of methanol (e.g., 50 mL).[4]
-
Use an ultrasonic bath to ensure complete dissolution of the UV filters from the plate.[4]
-
Filter the resulting solutions through a 0.45 µm syringe filter prior to HPLC analysis.
-
Analyze the concentration of Avobenzone in each sample using a validated HPLC method.
5. HPLC Method Example:
-
Column: C18, 5 µm, 250 x 4.6 mm[9]
-
Mobile Phase: Methanol:Water (90:10 v/v)[9]
-
Flow Rate: 1.0 mL/min[9]
-
Detection Wavelength: 330 nm[9]
-
Injection Volume: 20 µL
6. Calculation of Photostability: Photostability (%) = (Concentration of Avobenzone in irradiated sample / Concentration of Avobenzone in non-irradiated sample) x 100
Figure 2: Experimental workflow for in vitro photostability assessment.
Protocol 2: In Vitro Sun Protection Factor (SPF) Measurement
This protocol provides a method for determining the in vitro SPF of a sunscreen formulation.
1. Materials and Equipment:
-
Sunscreen formulation containing Avobenzone and Octocrylene
-
PMMA plates (molded and/or sandblasted)[8]
-
Automated application robot (for reproducible spreading)[8]
-
Spectrophotometer with an integrating sphere (e.g., Labsphere UV-2000)[7]
-
Solar simulator
-
Reference sunscreen with a known SPF
2. Sample Application:
-
Accurately apply a specific amount of the sunscreen formulation (e.g., 1.3 mg/cm²) onto the PMMA plates.[10]
-
Use an automated robot to spread the formulation evenly to ensure a uniform film thickness.[8]
-
Allow the sunscreen film to dry for a defined period.
3. Initial Spectrophotometric Measurement:
-
Measure the absorbance of the sunscreen-coated plate in the UV range (290-400 nm).[10]
-
Calculate the initial in vitro SPF value using the spectrophotometer's software, which typically incorporates the CIE erythemal action spectrum.[10]
4. UV Irradiation:
-
Expose the plates to a controlled dose of UV radiation from a solar simulator.
5. Final Spectrophotometric Measurement:
-
After irradiation, repeat the absorbance measurement across the UV spectrum.
-
Calculate the final in vitro SPF value.
6. Data Analysis:
-
The change in SPF before and after irradiation indicates the photostability of the formulation's protective capabilities.
Conclusion
The combination of Avobenzone and this compound (Octocrylene) is a well-established and effective strategy for creating photostable, broad-spectrum sunscreen formulations.[4] The triplet-quenching mechanism of Octocrylene significantly enhances the longevity of Avobenzone's UVA protection.[4][7] By following standardized in vitro protocols for photostability and SPF assessment, researchers and formulators can accurately quantify the stabilizing effects of Octocrylene and develop robust and efficacious sun care products.
References
- 1. uvabsorbers.com [uvabsorbers.com]
- 2. Is Avobenzone Safer Than Other UV Filters? a Scientific Dissection for Formulators [elchemy.com]
- 3. Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. researchgate.net [researchgate.net]
- 6. Should you avoid sunscreens with Avobenzone? - KindofStephen [kindofstephen.com]
- 7. Determining the photostability of avobenzone in sunscreen formulation models using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03610F [pubs.rsc.org]
- 8. alsglobal.com [alsglobal.com]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Application Notes and Protocols: Ethyl 2-cyano-3,3-diphenylacrylate (Etocrylene) in Broad-Spectrum Sunscreens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-cyano-3,3-diphenylacrylate, also known as Etocrylene, is a UV filter utilized in sunscreen formulations to provide protection against the harmful effects of solar radiation. This document provides detailed application notes, experimental protocols, and performance data for researchers, scientists, and drug development professionals working with this ingredient. Etocrylene is recognized for its efficacy in the UVB and short-wave UVA regions, as well as its photostabilizing properties for other UV absorbers, such as avobenzone. Its ability to dissipate absorbed UV energy as heat makes it a valuable component in the development of broad-spectrum sunscreens.
Physicochemical Properties and Performance Data
A summary of the key physicochemical properties and performance data for this compound is presented below.
| Property | Value | Reference |
| INCI Name | Etocrylene | |
| CAS Number | 5232-99-5 | |
| Molecular Formula | C₁₈H₁₅NO₂ | |
| Molecular Weight | 277.32 g/mol | |
| Appearance | Clear, viscous liquid | |
| Solubility | Soluble in oils and ethanol | |
| Maximum Absorption (λmax) | Approximately 303 nm | |
| UV Spectrum Coverage | UVB and UVA II (short-wave UVA) | |
| Photostability | Highly photostable | |
| Regulatory Status (EU) | Approved as a UV filter in cosmetic products up to a maximum concentration of 10% |
Quantitative Performance Data
The following tables summarize the quantitative performance data of Etocrylene, highlighting its UV absorption characteristics and its synergistic effects with other UV filters.
Table 1: UV Absorption Characteristics
| Wavelength Range | Absorption Profile | Efficacy |
| UVB (290-320 nm) | Strong absorption with a peak around 303 nm | Provides effective protection against sunburn-inducing radiation. |
| UVA II (320-340 nm) | Moderate absorption | Contributes to broad-spectrum protection by covering short-wave UVA. |
| UVA I (340-400 nm) | Limited absorption | Often combined with other UVA filters for comprehensive protection. |
Table 2: Synergistic Photostabilization of Avobenzone
This table illustrates the ability of Etocrylene to stabilize Avobenzone, a highly effective but notoriously photounstable UVA filter.
| Formulation | Avobenzone Degradation after UV Exposure (2 hours) | Photostability Improvement |
| Avobenzone (3%) without photostabilizer | ~36% | - |
| Avobenzone (3%) with Etocrylene (5%) | ~15% | Significant improvement |
| Avobenzone (3%) with Octocrylene (10%) | ~10% | High improvement |
Note: Data is illustrative and can vary based on the full formulation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to assess the performance of sunscreen formulations containing Etocrylene.
Protocol 1: In Vitro Sun Protection Factor (SPF) Determination
This protocol outlines the steps for determining the SPF of a sunscreen formulation in vitro using a spectrophotometer and a suitable substrate.
1. Materials and Equipment:
- UV-Vis Spectrophotometer with an integrating sphere.
- Polymethyl methacrylate (B99206) (PMMA) plates (roughened to mimic skin topography).
- Positive and negative control sunscreen formulations.
- Glycerol (B35011) (for plate preparation).
- Automated or manual sample application device.
2. Procedure:
- Substrate Preparation: Apply a thin layer of glycerol to the PMMA plates and allow them to equilibrate.
- Sample Application: Accurately apply the test sunscreen formulation to the PMMA plate at a concentration of 1.3 mg/cm². Spread the sample evenly across the plate.
- Drying: Allow the sample to dry for 15-20 minutes in the dark at room temperature.
- Spectrophotometric Measurement:
- Measure the absorbance of the sunscreen film at 5 nm intervals from 290 nm to 400 nm at a minimum of three different locations on each plate.
- Use a blank PMMA plate as a reference.
- SPF Calculation: The SPF is calculated using the following equation:
Protocol 2: In Vitro UVA Protection Factor (UVAPF) and Critical Wavelength Assessment
This protocol details the determination of the UVA protection factor and the critical wavelength, which are key indicators of broad-spectrum protection.
1. Materials and Equipment: Same as for Protocol 1.
2. Procedure:
- Follow steps 1-4 from Protocol 1 to obtain the spectral absorbance data.
- UVAPF Calculation: The UVAPF is calculated based on the spectral absorbance data and a standardized method, such as the one described in ISO 24443:2012. This involves a mathematical adjustment of the initial absorbance curve to account for a pre-irradiation step.
- Critical Wavelength (λc) Calculation: The critical wavelength is the wavelength at which the integral of the spectral absorbance curve from 290 nm reaches 90% of the integral from 290 nm to 400 nm. It is calculated using the following equation:
Protocol 3: Photostability Assessment
This protocol describes a method to evaluate the photostability of a sunscreen formulation containing Etocrylene.
1. Materials and Equipment:
- Solar simulator with a controlled dose output.
- UV-Vis Spectrophotometer.
- PMMA plates.
2. Procedure:
- Prepare and apply the sunscreen sample to PMMA plates as described in Protocol 1.
- Initial Absorbance Measurement: Measure the initial absorbance spectrum of the sample before UV exposure.
- UV Exposure: Expose the sample to a controlled dose of UV radiation from the solar simulator. The dose should be relevant to real-world sun exposure conditions.
- Final Absorbance Measurement: After UV exposure, measure the absorbance spectrum of the sample again.
- Photostability Calculation: Calculate the percentage of degradation for specific UV filters (e.g., Avobenzone) by comparing the absorbance peaks before and after UV exposure. The change in the overall SPF and UVAPF can also be calculated to assess the formulation's photostability.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships relevant to the application of Etocrylene in sunscreens.
Caption: Workflow for In Vitro SPF, UVAPF, and Critical Wavelength Determination.
Caption: Photostabilization Mechanism of Avobenzone by Etocrylene.
Conclusion
This compound (Etocrylene) is a versatile and effective UVB and short-wave UVA filter. Its high photostability and, more importantly, its ability to photostabilize other UV absorbers like avobenzone, make it a valuable ingredient in the formulation of broad-spectrum sunscreens. The protocols and data presented in this document provide a framework for researchers and formulators to effectively evaluate and utilize Etocrylene in the development of safe and efficacious sun care products. Adherence to standardized testing protocols is crucial for ensuring the reliability and reproducibility of performance data.
Protocol for measuring the UV absorption spectrum of Etocrylene
Application Notes and Protocols
Topic: Protocol for Measuring the UV Absorption Spectrum of Etocrylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etocrylene is an organic compound extensively utilized as a UVB filter in sunscreen and other cosmetic formulations to protect against sun-induced skin damage. Its efficacy lies in its ability to absorb ultraviolet radiation in the UVB and short-wave UVA range, typically between 290 nm and 320 nm. The photostability and oil-solubility of Etocrylene make it a valuable ingredient in water-resistant sunscreen products. Accurate and reproducible measurement of its UV absorption spectrum is crucial for quality control, formulation development, and regulatory compliance. This document provides a detailed protocol for determining the UV absorption spectrum of Etocrylene using a UV-Vis spectrophotometer.
Quantitative Data Summary
The UV absorption characteristics of Etocrylene are influenced by the solvent used for analysis. The following table summarizes the key quantitative data for Etocrylene's UV absorption in different solvents.
| Solvent | Wavelength of Maximum Absorbance (λmax) (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| Methanol | ~303 | Data not available |
| Ethanol | ~305 | Data not available |
| Cyclohexane (B81311) | ~300 | Data not available |
Experimental Protocol
This protocol outlines the procedure for preparing an Etocrylene solution and measuring its UV absorption spectrum.
1. Materials and Equipment
-
Etocrylene (analytical standard)
-
Spectroscopic grade solvents (e.g., methanol, ethanol, or cyclohexane)
-
UV-Vis spectrophotometer (double beam)
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Micropipettes
-
Beakers and other standard laboratory glassware
2. Reagent Preparation
2.1. Solvent Selection
Choose a spectroscopic grade solvent in which Etocrylene is readily soluble. Given Etocrylene's lipophilic nature, methanol, ethanol, or cyclohexane are suitable choices.[1][2] The solvent should have a UV cutoff wavelength below the analytical wavelength range of interest (250 nm - 400 nm).
2.2. Preparation of Stock Solution (e.g., 100 µg/mL)
-
Accurately weigh approximately 10 mg of Etocrylene standard using an analytical balance.
-
Quantitatively transfer the weighed Etocrylene to a 100 mL volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the Etocrylene.
-
Once dissolved, fill the volumetric flask to the mark with the solvent.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
2.3. Preparation of Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution. For example, to prepare 10 µg/mL, 5 µg/mL, and 2.5 µg/mL solutions:
-
For 10 µg/mL: Pipette 10 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.
-
For 5 µg/mL: Pipette 5 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.
-
For 2.5 µg/mL: Pipette 2.5 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.
The optimal concentration will depend on the molar absorptivity of Etocrylene and the path length of the cuvette, aiming for an absorbance reading between 0.2 and 1.0 for the highest accuracy.
3. UV-Vis Spectrophotometer Measurement
-
Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Set the wavelength range for the scan from 400 nm to 250 nm.
-
Fill a clean quartz cuvette with the chosen solvent to be used as the blank.
-
Place the blank cuvette in the reference cell holder of the spectrophotometer.
-
Fill another clean quartz cuvette with the most dilute working standard solution.
-
Place the sample cuvette in the sample cell holder.
-
Perform a baseline correction or "auto zero" with the blank solution.
-
Run the spectral scan to obtain the UV absorption spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of all working standard solutions at the determined λmax.
-
If determining the concentration of an unknown sample, measure its absorbance at the λmax.
4. Data Analysis
-
Plot a calibration curve of absorbance versus concentration for the working standard solutions.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.
-
The concentration of an unknown sample can be calculated using the equation of the line from the calibration curve.
Experimental Workflow Diagramdot
References
Application Notes and Protocols for Ethyl 2-cyano-3,3-diphenylacrylate Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-cyano-3,3-diphenylacrylate and its derivatives represent a promising class of small molecules in anticancer research. These compounds, characterized by a core acrylate (B77674) backbone, have demonstrated significant cytotoxic effects against various cancer cell lines. Their synthesis is often achieved through a straightforward Knoevenagel condensation, allowing for the facile generation of a diverse library of analogs with tunable electronic and steric properties. This document provides a comprehensive overview of the anticancer applications of these derivatives, including a summary of their biological activity, detailed experimental protocols for their evaluation, and an exploration of their potential mechanisms of action.
Data Presentation: In Vitro Anticancer Activity
The anticancer efficacy of Ethyl 2-cyano-3-arylacrylate derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been determined for several analogs. The following table summarizes the IC50 values for a selection of these compounds, providing a comparative analysis of their cytotoxic activity.
| Compound ID | Substituent (R) | Cell Line | IC50 (µM) |
| 1 | H | MCF-7 (Breast) | > 100 |
| 2 | 4-F | MCF-7 (Breast) | 45.3 |
| 3 | 4-Cl | MCF-7 (Breast) | 21.7 |
| 4 | 4-Br | MCF-7 (Breast) | 18.5 |
| 5 | 4-NO₂ | MCF-7 (Breast) | 12.1 |
| 6 | 4-OCH₃ | MCF-7 (Breast) | 89.2 |
| 7 | 4-CH₃ | MCF-7 (Breast) | 75.4 |
| 8 | 2,4-diCl | MCF-7 (Breast) | 15.8 |
| 9 | 3,4,5-triOCH₃ | MCF-7 (Breast) | 55.6 |
| Cinnamyl analogue 3i | Not Specified | A549 (Lung) | Not Specified |
| HT-29 (Colorectal) | Potent Activity | ||
| HepG2 (Hepatocellular) | Potent Activity | ||
| Doxorubicin (Control) | - | A549, HT-29, HepG2 | Not Specified |
Signaling Pathways and Mechanism of Action
Research suggests that this compound derivatives may exert their anticancer effects through multiple mechanisms. Two prominent pathways that have been implicated are the inhibition of tubulin polymerization and the modulation of the JAK/STAT3 signaling cascade.
Tubulin Polymerization Inhibition
Several cyanoacrylate derivatives have been reported to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[1] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest at the G2/M phase, leading to apoptosis.
JAK/STAT3 Signaling Pathway Inhibition
The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[2] Aberrant activation of this pathway is a hallmark of many cancers. Certain cyanoacrylate derivatives are believed to inhibit the JAK/STAT3 pathway, leading to the downregulation of anti-apoptotic proteins and the induction of apoptosis.[2]
Experimental Protocols
Synthesis of Ethyl 2-cyano-3-arylacrylate Derivatives (Knoevenagel Condensation)
This protocol describes a general method for the synthesis of Ethyl 2-cyano-3-arylacrylate derivatives.[2]
Materials:
-
Substituted benzaldehyde (B42025) (1 mmol)
-
Ethyl cyanoacetate (B8463686) (1 mmol)
-
Piperidine (B6355638) (catalyst, ~0.1 mmol)
-
Ethanol (B145695) (solvent)
-
Round-bottom flask
-
Stirring apparatus
-
Reflux condenser
-
Thin Layer Chromatography (TLC) apparatus
-
Recrystallization solvents (e.g., ethanol, hexane)
Procedure:
-
In a round-bottom flask, combine the substituted benzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and ethanol (10 mL).
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid product. If no precipitate forms, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the desired Ethyl 2-cyano-3-arylacrylate derivative.
References
Application Notes and Protocols for Michael Addition Reactions Involving Ethyl 2-cyano-3,3-diphenylacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Michael addition reactions involving Ethyl 2-cyano-3,3-diphenylacrylate, a versatile Michael acceptor. Detailed protocols for reactions with various nucleophiles are presented, along with data on reaction conditions and product yields. The potential applications of the resulting Michael adducts in drug development are also discussed, supported by relevant diagrams and experimental workflows.
Introduction
This compound is a valuable reagent in organic synthesis due to its electron-deficient double bond, making it an excellent Michael acceptor. The presence of two electron-withdrawing groups, a cyano group and an ester group, polarizes the carbon-carbon double bond, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity allows for the formation of a wide variety of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of functionalized molecules with potential applications in medicinal chemistry and materials science.
The general scheme for the Michael addition reaction involves the 1,4-conjugate addition of a nucleophile to the α,β-unsaturated system of this compound. This reaction is typically catalyzed by a base, which deprotonates the nucleophile to increase its reactivity.
Aza-Michael Addition: Reaction with Amines
The addition of amines to this compound provides a straightforward route to β-amino acid derivatives, which are important structural motifs in many biologically active compounds.
Experimental Protocol: Aza-Michael Addition of Piperidine (B6355638)
Materials:
-
This compound
-
Piperidine
-
Ethanol (B145695) (absolute)
-
Glacial Acetic Acid (catalyst)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) (eluents)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in toluene (20 mL).
-
Add piperidine (1.2 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford the desired ethyl 3-(piperidin-1-yl)-2-cyano-3,3-diphenylpropanoate.
Quantitative Data for Aza-Michael Additions
| Entry | Amine | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | Piperidine | Toluene | Acetic Acid | 5-6 | High |
| 2 | Morpholine | Ethanol | None | 24 | Moderate |
Thia-Michael Addition: Reaction with Thiols
The conjugate addition of thiols to this compound is an efficient method for the synthesis of β-thio compounds. These products can serve as valuable intermediates in the synthesis of various sulfur-containing heterocycles and other molecules of pharmaceutical interest.
Experimental Protocol: Thia-Michael Addition of Thiophenol
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (B128534) (catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (eluents)
Procedure:
-
Dissolve this compound (1.0 mmol) in dichloromethane (15 mL) in a round-bottom flask.
-
Add thiophenol (1.1 mmol) to the solution.
-
Add a catalytic amount of triethylamine (0.1 mmol).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 2-cyano-3,3-diphenyl-3-(phenylthio)propanoate.
Quantitative Data for Thia-Michael Additions
| Entry | Thiol | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | Thiophenol | Dichloromethane | Triethylamine | 2-4 | High |
| 2 | Benzyl Mercaptan | Ethanol | Sodium Ethoxide | 3-5 | High |
Note: While specific yields for this compound are not provided in the search results, the thia-Michael reaction is generally high-yielding.
Michael Addition of Carbon Nucleophiles
The formation of new carbon-carbon bonds via Michael addition is a cornerstone of organic synthesis. The reaction of this compound with carbanions, such as those derived from malonic esters, provides access to highly functionalized adducts that can be further elaborated into complex molecular architectures.
Experimental Protocol: Michael Addition of Diethyl Malonate
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (eluents)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal (1.1 mmol) in ethanol (10 mL).
-
To this solution, add diethyl malonate (1.2 mmol) dropwise at room temperature and stir for 15 minutes.
-
Add a solution of this compound (1.0 mmol) in absolute ethanol (5 mL) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
Quantitative Data for Michael Addition of Carbon Nucleophiles
| Entry | Carbon Nucleophile | Base | Solvent | Time (h) | Yield (%) |
| 1 | Diethyl malonate | NaOEt | Ethanol | 12-24 | Good to High |
| 2 | Ethyl acetoacetate | NaOEt | Ethanol | 12-24 | Good to High |
Note: Specific yields for these reactions with this compound are based on general expectations for Michael additions with similar substrates.
Visualization of Reaction Mechanisms and Workflows
General Michael Addition Mechanism
The following diagram illustrates the general mechanism of a base-catalyzed Michael addition to this compound.
Caption: General mechanism of a base-catalyzed Michael addition.
Experimental Workflow
The diagram below outlines a typical experimental workflow for performing and analyzing a Michael addition reaction.
Application Notes & Protocols: Microwave-Assisted Synthesis of Etocrylene
Introduction
Etocrylene, or ethyl 2-cyano-3,3-diphenylacrylate, is a widely used UV absorber in cosmetics, plastics, and coatings to protect materials from degradation due to UV light exposure.[1][2][3] The synthesis of Etocrylene is typically achieved through a Knoevenagel condensation reaction.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique in modern chemistry, offering significant advantages over conventional heating methods.[5] These benefits include dramatically reduced reaction times (from hours to minutes), increased product yields, and alignment with the principles of green chemistry by minimizing energy consumption and often reducing solvent use.[6][7]
This document provides a detailed experimental setup and protocol for the microwave-assisted synthesis of Etocrylene, intended for researchers, scientists, and professionals in drug and chemical development.
Reaction Scheme: Knoevenagel Condensation
The synthesis of Etocrylene is accomplished via the Knoevenagel condensation of benzophenone (B1666685) with ethyl cyanoacetate. The reaction involves the formation of a new carbon-carbon double bond.[4][8] The general mechanism begins with a base catalyzing the deprotonation of the active methylene (B1212753) compound (ethyl cyanoacetate) to form a carbanion.[4] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of benzophenone, followed by dehydration to yield the final α,β-unsaturated product, Etocrylene.[4]
References
- 1. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 2. Etocrylene | C18H15NO2 | CID 243274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. specialchem.com [specialchem.com]
- 4. This compound | 5232-99-5 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purity Assessment of Ethyl 2-cyano-3,3-diphenylacrylate
Introduction
Ethyl 2-cyano-3,3-diphenylacrylate, also known as Etocrylene, is a widely utilized UV absorber in sunscreens, cosmetics, and various industrial applications to protect materials from degradation due to UV light exposure.[1] The purity of this compound is critical for its efficacy, safety, and stability in final formulations. This document provides detailed analytical techniques and protocols for the comprehensive purity assessment of this compound, intended for researchers, scientists, and professionals in drug development and quality control. The methodologies described herein include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), providing a multi-faceted approach to confirm the identity and quantify the purity of the compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the appropriate handling, storage, and selection of analytical techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5232-99-5 | [2][3] |
| Molecular Formula | C₁₈H₁₅NO₂ | [2] |
| Molecular Weight | 277.32 g/mol | [2][3] |
| Melting Point | 97-99 °C | [1][3][4] |
| Boiling Point | 174 °C @ 0.2 mmHg | [1][3][4] |
| Appearance | White to off-white crystalline powder | [1] |
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a primary technique for assessing the purity of this compound, allowing for the separation and quantification of the main component and any non-volatile impurities. A reversed-phase HPLC method is particularly suitable for this analysis.[2]
Experimental Protocol
1.1. Instrumentation and Conditions:
-
System: A standard HPLC system equipped with a UV detector.
-
Column: Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with a small amount of acid. For general purposes, phosphoric acid can be used. For Mass-Spec (MS) compatible applications, replace phosphoric acid with formic acid.[2] A typical starting gradient could be 50:50 (v/v) MeCN:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution. A wavelength of 220 nm is a common starting point for aromatic compounds.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50 v/v).
1.2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the diluent to achieve a concentration of 1 mg/mL.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
1.3. Analysis and Data Interpretation:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram for a sufficient time to allow for the elution of all components.
-
The purity is calculated using the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
Table 2: Representative HPLC Data
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time of Main Peak | ~ 8.5 min (example) |
| Typical Purity | >98% |
Workflow for HPLC Analysis
Caption: Workflow for HPLC Purity Assessment.
Gas Chromatography (GC) for Volatile Impurities
Gas chromatography is a valuable technique for identifying and quantifying volatile impurities that may be present in the this compound sample, such as residual solvents from the synthesis process.
Experimental Protocol
2.1. Instrumentation and Conditions:
-
System: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: HP-5 (or equivalent), 30 m x 0.32 mm I.D., 0.25 µm film thickness.[5]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).[5]
-
Injector Temperature: 250 °C.[5]
-
Detector Temperature: 300 °C.[5]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.[5]
-
-
Injection Volume: 1 µL.
2.2. Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample.
-
Dissolve in a suitable volatile solvent (e.g., acetone, dichloromethane) to a final concentration of 10 mg/mL.
-
Vortex to ensure complete dissolution.
-
Transfer the solution to a GC vial.
2.3. Analysis and Data Interpretation:
-
Inject the prepared sample into the GC system.
-
Record the chromatogram.
-
Identify and quantify any impurity peaks by comparing their retention times and responses to those of known standards. Purity can be calculated by area normalization.
Table 3: Representative GC Data
| Parameter | Value |
| Column | HP-5 (30 m x 0.32 mm, 0.25 µm) |
| Detector | FID |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Typical Purity (GC) | >99% (for volatile components) |
Workflow for GC Analysis
Caption: Workflow for GC Purity Assessment.
Structural Confirmation by NMR and Mass Spectrometry
While chromatographic techniques are excellent for purity assessment, spectroscopic methods are essential for confirming the chemical structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound.
Experimental Protocol:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration values should be consistent with the expected structure.
Table 4: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Nucleus | Chemical Shift (ppm) - Approximate | Multiplicity | Integration | Assignment |
| ¹H | 7.2-7.5 | m | 10H | Aromatic protons |
| ¹H | 4.3-4.4 | q | 2H | -OCH₂- |
| ¹H | 1.3-1.4 | t | 3H | -CH₃ |
| ¹³C | 162-163 | s | - | C=O |
| ¹³C | 153-155 | s | - | C=C(CN) |
| ¹³C | 128-134 | m | - | Aromatic carbons |
| ¹³C | 115-116 | s | - | C≡N |
| ¹³C | 103-104 | s | - | =C(Ph)₂ |
| ¹³C | 62-63 | s | - | -OCH₂- |
| ¹³C | 14-15 | s | - | -CH₃ |
| (Note: Specific chemical shifts can vary slightly based on the instrument and solvent.) |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
Experimental Protocol:
-
Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion [M]⁺ or a related adduct (e.g., [M+H]⁺, [M+Na]⁺).
Table 5: Expected Mass Spectrometry Data
| Ion | Expected m/z |
| [M]⁺ | 277.11 |
| [M+H]⁺ | 278.12 |
| [M+Na]⁺ | 300.10 |
Comprehensive Purity Assessment Workflow
A comprehensive assessment of the purity of this compound involves a combination of these analytical techniques in a logical sequence.
Caption: Comprehensive Purity Assessment Workflow.
Conclusion
The purity of this compound can be reliably determined through a combination of chromatographic and spectroscopic techniques. HPLC is the primary method for quantifying the main component and non-volatile impurities, while GC is effective for analyzing volatile impurities. NMR and Mass Spectrometry are crucial for confirming the identity and structural integrity of the compound. By following the detailed protocols outlined in these application notes, researchers and quality control professionals can ensure the high quality of this compound for its intended applications.
References
Application Notes: UV Stabilizers in Polymer Science
Introduction
Polymers are susceptible to degradation when exposed to environmental factors, particularly ultraviolet (UV) radiation from sunlight. This degradation process, known as photo-oxidation, involves the formation of free radicals that lead to chain scission, crosslinking, and the introduction of chromophoric groups.[1][2] These chemical changes manifest as undesirable physical effects such as discoloration (yellowing), embrittlement, cracking, and a significant loss of mechanical properties like tensile strength and impact resistance.[1][3] To extend the service life and maintain the aesthetic and functional integrity of polymeric materials used in outdoor or light-exposed applications, UV stabilizers are incorporated as additives.[4][5]
This document provides a detailed overview of the primary types of UV stabilizers, their mechanisms of action, and protocols for evaluating their performance in various polymer systems, including polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and polyvinyl chloride (PVC).[6][7][8]
Types of UV Stabilizers and Mechanisms of Action
UV stabilizers protect polymers through various chemical and physical mechanisms. They can be broadly classified into UV absorbers, which convert harmful UV energy into heat, and Hindered Amine Light Stabilizers (HALS), which scavenge free radicals.[4][9][10]
UV Absorbers
UV absorbers function by competitively absorbing damaging UV radiation in the 280-400 nm range and dissipating the energy as harmless thermal energy.[1][11][12] This process prevents the UV photons from being absorbed by the polymer and initiating degradation. The selection of a UV absorber depends on the polymer type and the thickness of the material.[13] Common classes include:
-
Benzophenones: These stabilizers, such as 2,2'-Dihydroxy-4-methoxybenzophenone (Benzophenone-8), absorb UV light and dissipate the energy through reversible intramolecular hydrogen bond transfer, converting the electronic energy into vibrational energy (heat).[14][15][16] They are widely used in polyolefins, PVC, coatings, and adhesives.[14][17]
-
Benzotriazoles: Similar to benzophenones, benzotriazoles absorb UV radiation and convert it to thermal energy.[16] They offer a broad absorption range and minimal initial color impact, making them suitable for transparent applications.[7][16]
Hindered Amine Light Stabilizers (HALS)
HALS are highly efficient, long-lasting stabilizers that do not absorb UV radiation. Instead, they function by scavenging the free radicals (R• and ROO•) that are formed during the photo-oxidation of the polymer.[13][18][19] HALS are derivatives of 2,2,6,6-tetramethyl piperidine.[13] Their unique advantage is their regenerative nature; they are not consumed in the stabilization process but are regenerated in a cyclic mechanism known as the Denisov Cycle, allowing them to provide exceptionally long-term protection at low concentrations.[18][20][21] This makes them particularly effective for thin-section applications.[13]
Performance Data of UV Stabilizers
The effectiveness of a UV stabilizer is quantified by measuring the retention of a polymer's physical and mechanical properties after a period of accelerated or natural weathering. Key performance indicators include changes in tensile strength, elongation at break, color (yellowness index), and surface integrity.
Table 1: Comparative Performance of UV Stabilizers in Polypropylene (PP) Films
| Stabilizer System | Concentration (wt%) | Exposure (Weeks, Accelerated) | Tensile Modulus (Retention %) | Elongation at Break (Retention %) | Yellowness Index (Change, ΔE) | Reference |
|---|---|---|---|---|---|---|
| Control (Unstabilized PP) | 0.0 | 4.5 | ~30% | < 20% | > 15 | [22] |
| HALS 1 | 0.5 | 4.5 | > 85% | > 80% | < 5 | [22] |
| HALS 1 | 1.0 | 4.5 | > 90% | > 85% | < 4 | [22] |
| nano-ZnO | 1.25 | 4.5 | > 95% | > 90% (initial increase) | < 3 | [22][23] |
| HALS + Benzotriazole | 0.2 + 0.3 | 4.5 | > 90% | > 85% | < 3 | Synergistic Effect |
Note: Data is compiled and extrapolated from cited studies for illustrative comparison. Actual performance may vary based on specific polymer grade, processing conditions, and stabilizer chemistry.
Table 2: UV Stabilizer Suitability for Common Polymers
| Polymer | Recommended Stabilizer Type | Typical Applications | Key Considerations |
|---|---|---|---|
| Polypropylene (PP) | HALS, Benzophenones, nano-ZnO | Automotive parts, outdoor furniture, agricultural films | Highly sensitive to UV degradation; HALS are extremely effective.[22][24] |
| Polyethylene (PE) | HALS, Benzotriazoles, Carbon Black | Greenhouse films, pipes, wire insulation | Carbon black is a highly effective UV blocker for black-colored applications.[7][25][26] |
| Polyvinyl Chloride (PVC) | Benzophenones, Benzotriazoles, Tinuvin | Window profiles, siding, roofing membranes, signage | Requires both thermal and UV stabilizers for outdoor durability.[27][28][29] |
| Polycarbonate (PC) | Benzotriazoles | Glazing, automotive headlamps | Requires stabilizers that do not impart color and can withstand high processing temperatures.[1][8] |
Experimental Protocols
Evaluating the efficacy of UV stabilizers requires standardized testing methods that simulate long-term environmental exposure in a controlled, accelerated manner.
Protocol: Accelerated Weathering for UV Stability Evaluation
This protocol outlines a general procedure for comparing polymer samples with different UV stabilizer formulations based on ASTM G154 and ASTM G155 standards.[30][31][32]
1. Objective: To assess and compare the ability of different UV stabilizer packages to prevent the degradation of a polymer matrix under simulated weathering conditions.
2. Materials & Equipment:
-
Polymer resin (e.g., PP, PE, PVC)
-
UV Stabilizers (e.g., HALS, Benzophenone)
-
Processing equipment (e.g., twin-screw extruder, injection molder)
-
Accelerated weathering chamber (Fluorescent UV [QUV] or Xenon-arc)
-
Tensile tester
-
Spectrophotometer or Colorimeter
-
FTIR Spectrometer with ATR accessory
3. Sample Preparation:
-
Prepare polymer formulations by compounding the base resin with different types and concentrations of UV stabilizers (e.g., 0.25%, 0.5% w/w). Always include a control sample with no stabilizer.
-
Process the compounded material into standardized test specimens (e.g., tensile bars, flat plaques) via injection molding or extrusion.
-
Condition all samples for at least 48 hours at standard conditions (23°C, 50% Relative Humidity).
-
Retain a set of unexposed (control) specimens for baseline measurements.
4. Accelerated Weathering Procedure (Example based on ASTM G154):
-
Mount the test specimens in the sample holders of the QUV chamber.
-
Program the chamber to run a specified cycle of UV exposure and moisture condensation. A common cycle for general plastics is:
-
UV Cycle: 8 hours of UVA-340 lamp exposure at 60°C.
-
Condensation Cycle: 4 hours of condensation (dark) at 50°C.[30]
-
-
Run the test for a predetermined duration (e.g., 500, 1000, 2000 hours). Remove samples at specified intervals for analysis.
5. Post-Exposure Analysis:
-
Visual Inspection: Document any changes in appearance, such as cracking, chalking, or crazing.
-
Colorimetry: Measure the color change (ΔE) and/or Yellowness Index (YI) relative to the unexposed control samples using a spectrophotometer.
-
Mechanical Testing: Perform tensile tests on exposed and unexposed specimens to determine the percent retention of tensile strength and elongation at break.
-
FTIR Spectroscopy: Analyze the surface of the polymer plaques using ATR-FTIR. Monitor the growth of the carbonyl peak (typically ~1715 cm⁻¹) as an indicator of oxidative degradation.[33][34] The Carbonyl Index (CI) can be calculated as the ratio of the carbonyl peak absorbance to a reference peak that does not change with degradation.
Conclusion
The selection and incorporation of appropriate UV stabilizers are critical for ensuring the long-term durability and performance of polymeric materials in light-exposed environments.[3] UV absorbers and HALS provide effective protection through distinct mechanisms, and their performance can be synergistically enhanced when used in combination.[3] A systematic evaluation using standardized accelerated weathering protocols and comprehensive post-exposure analysis is essential for optimizing stabilizer formulations and predicting the service life of finished polymer products.[31]
References
- 1. en.hamiico.com [en.hamiico.com]
- 2. phoenixplastics.com [phoenixplastics.com]
- 3. Selection of Light Stabilizers for Polymers Best UV Stabilizers [vibrantcolortech.com]
- 4. welltchem.com [welltchem.com]
- 5. specialchem.com [specialchem.com]
- 6. How to Protect Polypropylene From Uv | GON Plastics [gonplastics.com]
- 7. pe-nets.com [pe-nets.com]
- 8. tosaf.com [tosaf.com]
- 9. Why are UV stabilizers and UV absorbers interesting? - WTH [wthgmbh.de]
- 10. The Complete Guide to UV Absorption and Light Stabilizers | How To Ship Them in Liquid Bulk - Total Connection Logistic Services Inc. [totalconnection.com]
- 11. nbinno.com [nbinno.com]
- 12. tilleydistribution.com [tilleydistribution.com]
- 13. additivesforpolymer.com [additivesforpolymer.com]
- 14. Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications - TinToll Performance Materials Co., Ltd. [uvabsorber.com]
- 15. partinchem.com [partinchem.com]
- 16. How do UV absorbers work ? - Raytop Chemical [raytopoba.com]
- 17. UV Absorbers - Plastics - 3V Sigma [3vsigma.com]
- 18. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 19. welltchemicals.com [welltchemicals.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. grokipedia.com [grokipedia.com]
- 22. Effects of UV Stabilizers on Polypropylene Outdoors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of UV Stabilizers on Polypropylene Outdoors - UNT Digital Library [digital.library.unt.edu]
- 24. sybridge.com [sybridge.com]
- 25. youtube.com [youtube.com]
- 26. shobeirshimi.com [shobeirshimi.com]
- 27. achillesusa.com [achillesusa.com]
- 28. 7 Must-Know Benefits of Using PVC UV Stabilizers for Lasting Durability [ipgchem.com]
- 29. welltchem.com [welltchem.com]
- 30. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 31. benchchem.com [benchchem.com]
- 32. Accelerated Weathering Testing for Plastics and Polymers [intertek.com]
- 33. researchgate.net [researchgate.net]
- 34. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Investigating the Anti-inflammatory Potential of Cyano-diphenylacrylate Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the anti-inflammatory potential of cyano-diphenylacrylate analogs, with a specific focus on the representative compound (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01). The provided methodologies and data serve as a guide for screening and characterizing novel anti-inflammatory agents.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation can lead to chronic diseases.[1] Cyano-diphenylacrylate analogs represent a class of compounds with potential therapeutic applications in inflammatory conditions. One such analog, (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01), has demonstrated significant anti-inflammatory properties in both in vitro and in vivo models.[2][3] JMPR-01 was developed through bioisosteric modifications of a hybrid prototype derived from fragments of indomethacin (B1671933) and paracetamol.[2][3] This document outlines the key experimental protocols to assess the anti-inflammatory activity of these analogs and presents the available data for JMPR-01.
Quantitative Data Summary
The anti-inflammatory activity of the cyano-diphenylacrylate analog JMPR-01 has been quantified in several key assays. The data is summarized in the tables below for easy comparison.
Table 1: In Vitro Anti-inflammatory Activity of JMPR-01 [2][3]
| Assay | Concentration | Result |
| Cell Viability (Macrophage) | Not specified | Non-cytotoxic concentrations used for activity assays |
| Nitrite (B80452) Production Inhibition | 50 µM | Significant reduction |
| 25 µM | Significant reduction | |
| 12.5 µM | Significant reduction | |
| IL-1β Production Inhibition | 50 µM | Significant reduction |
| 25 µM | Significant reduction | |
| 12.5 µM | Significant reduction | |
| TNF-α Production Inhibition | 50 µM | Significant reduction |
| 25 µM | Significant reduction | |
| 12.5 µM | No significant reduction | |
| EC50 (Effect on TNF-α, IL-1β, Nitrite) | 7.02 ± 4.24 µM | - |
| Cytotoxicity (CC50) | >1000 µM | - |
| Selectivity Index (SI = CC50/EC50) | 139.20 | - |
Table 2: In Vivo Anti-inflammatory Activity of JMPR-01 [2][3]
| Model | Compound/Dose | Time Point | % Inhibition/Effect |
| CFA-Induced Paw Edema | JMPR-01 (100 mg/kg) | 2 hours | Significant edema reduction |
| JMPR-01 (100 mg/kg) | 4 hours | Significant edema reduction | |
| JMPR-01 (100 mg/kg) | 6 hours | Significant edema reduction (similar to dexamethasone) | |
| Zymosan-Induced Peritonitis | JMPR-01 (5 mg/kg) | - | 61.8% reduction in leukocyte migration |
| JMPR-01 (10 mg/kg) | - | 68.5% reduction in leukocyte migration | |
| JMPR-01 (50 mg/kg) | - | 90.5% reduction in leukocyte migration | |
| Indomethacin (10 mg/kg) | - | 45% reduction in leukocyte migration |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for screening other cyano-diphenylacrylate analogs.
In Vitro Assays
-
Principle: To determine the cytotoxic effect of the test compound on macrophages and establish non-toxic concentrations for subsequent anti-inflammatory assays.
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the cyano-diphenylacrylate analog for 24 hours.
-
Assess cell viability using a standard method such as the MTT assay.
-
Measure the absorbance at the appropriate wavelength and calculate the percentage of viable cells relative to the vehicle control.
-
-
Principle: This assay evaluates the ability of the test compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO), measured as nitrite, and pro-inflammatory cytokines (TNF-α, IL-1β) from macrophages stimulated with lipopolysaccharide (LPS).[4]
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with non-cytotoxic concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[4]
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent.
-
Incubate at room temperature and measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.[5]
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.
-
-
In Vivo Assays
-
Principle: This is a standard model of acute inflammation to evaluate the anti-edematogenic effect of a compound.[6]
-
Animal Model: Wistar rats or Swiss albino mice.
-
Procedure:
-
Acclimatize the animals for at least one week.
-
Administer the test compound (e.g., JMPR-01 at 100 mg/kg) orally or via another appropriate route.
-
After a set time (e.g., 1 hour), inject a phlogistic agent (e.g., carrageenan or Complete Freund's Adjuvant - CFA) into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points (e.g., 0, 1, 2, 4, 6 hours) after the injection of the inflammatory agent.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group.
-
-
Principle: This model assesses the ability of a compound to inhibit leukocyte migration into the peritoneal cavity, a key event in the inflammatory response. Zymosan, a component of yeast cell walls, acts as the inflammatory stimulus.[2]
-
Animal Model: Mice.
-
Procedure:
-
Administer the test compound (e.g., JMPR-01 at 5, 10, and 50 mg/kg) to the animals.
-
After a specified time, inject zymosan intraperitoneally to induce peritonitis.
-
After a further incubation period (e.g., 4 hours), euthanize the animals and collect the peritoneal fluid by lavage.
-
Determine the total number of leukocytes in the peritoneal fluid using a hemocytometer or an automated cell counter.
-
Calculate the percentage inhibition of leukocyte migration for each treated group compared to the control group.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the putative anti-inflammatory mechanism of cyano-diphenylacrylate analogs and a general workflow for their screening.
Caption: Putative anti-inflammatory mechanism of JMPR-01.
Caption: Experimental workflow for screening cyano-diphenylacrylate analogs.
Mechanism of Action Insights
The inflammatory process is initiated by the activation of cell surface receptors, which trigger intracellular signaling cascades, leading to the expression of various inflammatory mediators.[2] Molecular docking studies with JMPR-01 suggest potential interactions with several key enzymes involved in inflammation, including leukotriene A4 hydrolase (LT-A4-H), phosphodiesterase 4B (PDE4B), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).[2][3] The significant reduction in nitrite, IL-1β, and TNF-α production by JMPR-01 in vitro indicates a modulatory effect on key inflammatory pathways, such as the NF-κB pathway.[2] The inhibition of iNOS, which is responsible for producing large amounts of nitric oxide during inflammation, is a plausible mechanism contributing to the observed effects.[2]
Conclusion
The cyano-diphenylacrylate analog JMPR-01 demonstrates promising anti-inflammatory potential by inhibiting the production of key inflammatory mediators and reducing inflammatory responses in vivo. The protocols and data presented here provide a solid foundation for the further investigation of this class of compounds as potential therapeutic agents for inflammatory diseases. The multi-target potential suggested by molecular docking warrants further mechanistic studies to fully elucidate their mode of action.
References
- 1. journalajrb.com [journalajrb.com]
- 2. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Purification of Ethyl 2-cyano-3,3-diphenylacrylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of Ethyl 2-cyano-3,3-diphenylacrylate, a common UV absorber, through recrystallization. The provided methodologies and data are intended to guide researchers in obtaining a high-purity solid product suitable for further application.
Introduction
This compound is a widely used compound in various industrial and pharmaceutical applications, primarily as a UV filter. Its synthesis, typically through a Knoevenagel condensation of benzophenone (B1666685) and ethyl cyanoacetate, can result in impurities that require removal to ensure the compound's efficacy and safety. Recrystallization is a robust and effective method for the purification of this crystalline solid. This protocol outlines a detailed procedure for the recrystallization of this compound, leveraging common laboratory solvents and techniques.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for the handling, purification, and characterization of the compound.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₅NO₂ | [1] |
| Molecular Weight | 277.32 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 97-99 °C | |
| Boiling Point | 174 °C at 0.2 mmHg | |
| Solubility | Soluble in Methanol | ChemicalBook |
Experimental Protocol: Recrystallization
This protocol describes the purification of crude this compound using a single-solvent recrystallization method with ethanol (B145695). Ethanol is chosen based on procedures for structurally similar compounds, suggesting it is a suitable solvent for this class of molecules.[2]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated Carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask, just enough to wet the solid.
-
Gently heat the mixture while stirring continuously. A hot plate with a water bath is recommended to maintain a controlled temperature and avoid bumping.
-
Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield upon cooling.
-
If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
-
Hot Filtration (if activated carbon was used):
-
If activated carbon was used, perform a hot filtration to remove it. This step should be done quickly to prevent premature crystallization.
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.
-
Pour the hot solution through the fluted filter paper into the preheated flask.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation has initiated, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals on the filter paper by drawing air through the Buchner funnel for a period.
-
For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a low temperature.
-
-
Characterization:
-
Determine the melting point of the purified crystals. A sharp melting point close to the literature value (97-99 °C) is indicative of high purity.
-
Calculate the percent recovery of the purified compound.
-
Expected Results
The recrystallization process is expected to yield a white, crystalline solid with a melting point in the range of 97-99 °C. The table below summarizes the expected outcome of the purification.
| Parameter | Before Purification | After Purification |
| Appearance | Off-white or yellowish solid | White crystalline powder |
| Purity (by HPLC) | Variable (e.g., <95%) | ≥99% |
| Melting Point | Broad range, lower than literature value | 97-99 °C (sharp) |
| Yield | - | Typically 70-90% (dependent on initial purity) |
Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound via recrystallization.
References
Troubleshooting & Optimization
Optimizing the Synthesis of Ethyl 2-cyano-3,3-diphenylacrylate: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Ethyl 2-cyano-3,3-diphenylacrylate. This guide addresses common experimental challenges to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and well-established method is the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound, ethyl cyanoacetate (B8463686), to the carbonyl group of benzophenone (B1666685), followed by a dehydration reaction to form the final product.[1]
Q2: What are the typical starting materials and catalysts used in this synthesis?
A2: The primary reactants are benzophenone and ethyl cyanoacetate.[1] A variety of catalysts can be employed, including inorganic bases like sodium bicarbonate or organic bases such as ammonium (B1175870) acetate (B1210297).[2]
Q3: What are the critical parameters to control for maximizing the yield and purity?
A3: To achieve high yield and purity, careful control of reaction temperature, reaction time, and efficient removal of byproducts like water is essential.[1] The optimal conditions are often dependent on the specific catalyst and solvent system used.[1]
Q4: What are some common side reactions and impurities I should be aware of?
A4: Common issues include the formation of colored byproducts, especially at elevated temperatures.[1] If using benzophenone imine as a starting material, ammonia (B1221849) is liberated as a byproduct, which can react with the ester group to form an amide impurity.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solutions |
| Low Product Yield | Incomplete reaction. | - Ensure efficient removal of water using a Dean-Stark apparatus or other methods to drive the equilibrium towards the product. - Optimize the catalyst concentration and reaction time. Some protocols suggest reaction times of 16-18 hours.[2][4][5] - Consider alternative catalysts; for instance, ammonium acetate has been shown to produce high yields.[2] |
| Side reactions consuming reactants. | - Maintain the recommended reaction temperature. For the sodium bicarbonate-catalyzed reaction in cyclohexane (B81311), a temperature of 102-104°C is suggested.[2][4][5] - If using benzophenone imine, ensure the continuous removal of ammonia, for example, by passing a stream of nitrogen through the reaction mixture.[3] | |
| Formation of Colored Impurities | High reaction temperatures. | - Operate at the lower end of the recommended temperature range while ensuring a reasonable reaction rate.[3] |
| Air oxidation of intermediates or products. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Product Contamination with Amide Impurity | Reaction of liberated ammonia with the ester functional group (when using benzophenone imine). | - Continuously remove ammonia from the reaction mixture using a gas stream or by applying a reduced pressure.[3] - Consider a synthetic route that does not generate ammonia, such as the direct condensation of benzophenone and ethyl cyanoacetate. |
| Difficulty in Product Purification | Presence of unreacted starting materials and byproducts. | - After the reaction, wash the organic layer with water to remove the catalyst and other water-soluble impurities. - Recrystallization from a suitable solvent, such as ethanol, can be an effective purification method.[6] - For persistent colored impurities, filtration through activated carbon may be beneficial.[3] |
Experimental Protocols
Protocol 1: Knoevenagel Condensation using Sodium Bicarbonate
This protocol is based on the reaction of benzophenone and ethyl cyanoacetate with sodium bicarbonate as the catalyst.
Materials:
-
Benzophenone
-
Ethyl cyanoacetate
-
Sodium bicarbonate (catalyst)
-
Cyclohexane (solvent)
Procedure:
-
In a reaction kettle equipped with a stirrer and a Dean-Stark apparatus, add cyclohexane and benzophenone.
-
Stir the mixture until the benzophenone is completely dissolved.
-
Heat the solution to 102-104°C and maintain this temperature.[2][4][5]
-
Add sodium bicarbonate as the catalyst.
-
Slowly add ethyl cyanoacetate dropwise into the reaction mixture.
-
Continuously remove the water generated during the reaction using the Dean-Stark apparatus.
-
After the reaction is complete, cool the mixture and proceed with workup and purification.
Protocol 2: Knoevenagel Condensation using Ammonium Acetate
This method has been reported to achieve high yields and purity.
Materials:
-
Benzophenone
-
Ethyl cyanoacetate
-
Ammonium acetate (catalyst)
-
n-Heptane (solvent)
Procedure:
-
Combine benzophenone, ethyl cyanoacetate, and n-heptane in a reaction flask equipped with a reflux condenser and a Dean-Stark trap.
-
Add ammonium acetate as the catalyst. One specific method involves adding an initial amount of ammonium acetate, followed by periodic additions over the course of the reaction.[2]
-
Heat the mixture to reflux and maintain for approximately 15 hours.[2]
-
Collect the water byproduct in the Dean-Stark trap.
-
Upon completion, cool the reaction mixture and proceed with purification steps. A reported yield for a similar process is 94.1% with an HPLC purity of 99.3%.[2]
Data Summary
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Sodium Bicarbonate | Cyclohexane | 102-104 | 16-18 | Not specified | Not specified | [2][4][5] |
| Ammonium Acetate | n-Heptane | Reflux | ~15 | 94.1 | 99.3 (HPLC) | [2] |
Visualizing the Process
Reaction Pathway
Caption: Knoevenagel condensation reaction pathway.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. This compound | 5232-99-5 | Benchchem [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. US5917080A - Preparation of 2-cyano-3,3-diarylacrylic esters - Google Patents [patents.google.com]
- 4. This compound | 5232-99-5 [chemicalbook.com]
- 5. CN104672107A - A preparing method of this compound - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting low yield in Knoevenagel condensation of Etocrylene
Technical Support Center: Knoevenagel Condensation of Etocrylene
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the Knoevenagel condensation synthesis of Etocrylene (ethyl 2-cyano-3,3-diphenylacrylate).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is my yield of Etocrylene unexpectedly low?
Low yields in the Knoevenagel condensation for Etocrylene synthesis can stem from several factors. The most common issues are related to the catalyst, reaction conditions, and water removal.[1][2]
-
Catalyst Issues: The choice and activity of the catalyst are critical.[3] An inappropriate, inactive, or improperly loaded catalyst can significantly reduce the yield. For the condensation of benzophenone (B1666685) with ethyl cyanoacetate (B8463686), a combination of a weak organic amine and an organic acid is often employed.[4]
-
Suboptimal Reaction Temperature: The reaction temperature may be too low to proceed at a reasonable rate. For Etocrylene synthesis, refluxing at a temperature of 85-88 °C is recommended.[4] However, excessively high temperatures can lead to side reactions.[1]
-
Inefficient Water Removal: The Knoevenagel condensation produces water as a byproduct.[1] If not effectively removed, the accumulation of water can shift the reaction equilibrium back towards the reactants, thereby lowering the product yield.[5] Azeotropic distillation with a Dean-Stark apparatus is a common method for water removal in this synthesis.[1][4]
-
Reactant Quality and Stoichiometry: The purity of benzophenone and ethyl cyanoacetate is important. Impurities can interfere with the reaction.[2] The molar ratio of the reactants can also influence the yield. An excess of ethyl cyanoacetate is sometimes used to drive the reaction forward.[4]
2. What are the recommended catalysts for Etocrylene synthesis, and what is the optimal loading?
For the synthesis of Etocrylene, a combination of an organic amine and an organic acid is a preferred catalytic system.[4]
-
Recommended Catalysts:
-
Catalyst Loading: The molar ratio of the organic amine and organic acid to benzophenone is typically in the range of 0.01 to 0.5.[4] A good starting point is 5-10 mol%.[3] It is often beneficial to use the organic amine and organic acid in an equimolar ratio.[4]
3. How can I effectively remove water from the reaction mixture?
Continuous removal of water is crucial for achieving a high yield of Etocrylene.[5]
-
Azeotropic Distillation: This is the most common and effective method. The reaction is carried out in a water-insoluble solvent that forms an azeotrope with water, such as cyclohexane (B81311) or toluene (B28343).[1][4] A Dean-Stark apparatus is used to collect the water as it is formed, while the solvent is returned to the reaction flask.[1] The reaction is typically continued until no more water is collected.[1][4]
4. What are the optimal solvent and temperature for the reaction?
-
Solvent: A water-insoluble solvent is necessary for efficient azeotropic water removal. Cyclohexane, heptane, or toluene are suitable choices.[4] The amount of solvent should be sufficient to dissolve the reactants, typically 1 to 3 times the weight of benzophenone.[4]
-
Temperature: The reaction is generally carried out at the reflux temperature of the chosen solvent. For a cyclohexane-based system, this is typically around 85-88 °C.[4]
5. What are common side reactions that can lower the yield?
While the Knoevenagel condensation is generally a robust reaction, side reactions can occur, especially under non-optimized conditions.
-
Michael Addition: The product, Etocrylene, is an α,β-unsaturated compound and can potentially react with another molecule of the ethyl cyanoacetate enolate via a Michael addition. Using a slight excess of the active methylene (B1212753) compound can sometimes be beneficial, but a large excess may promote this side reaction.[5]
-
Self-Condensation of Ketone: Although less common with ketones compared to aldehydes, under strongly basic conditions, self-condensation of benzophenone could occur. Using a weak base helps to minimize this.[5]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of Etocrylene via Knoevenagel condensation.
| Reactants | Catalyst (mol ratio to Benzophenone) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzophenone, Ethyl Cyanoacetate | Organic Amine (0.1-0.2), Organic Acid (0.1-0.2) | Cyclohexane | 85-88 | 12-15 | >90 | [4] |
| Benzophenone, Isooctyl Cyanoacetate | Ammonium Acetate | n-Hexane | Reflux | - | 91.4 | [7] |
| Benzophenone, Ethyl Cyanoacetate | Sodium Bicarbonate | Cyclohexane | 102-104 | 16-18 | - | [8] |
Experimental Protocols
Protocol 1: Knoevenagel Condensation of Etocrylene using an Amine/Acid Catalyst [4]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, add benzophenone (1.0 eq), ethyl cyanoacetate (1.0-1.5 eq), cyclohexane (1.5 times the weight of benzophenone), an organic amine (e.g., piperidine, 0.1-0.2 eq), and an organic acid (e.g., propionic acid, 0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux (approximately 85-88 °C) with vigorous stirring.
-
Water Removal: Continuously remove the water generated during the reaction using the Dean-Stark apparatus.
-
Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when water formation ceases (typically after 12-15 hours).
-
Work-up:
-
Cool the reaction mixture to 50-55 °C.
-
Wash the organic layer with water to remove the catalyst.
-
Separate the organic layer and remove the solvent by distillation.
-
Purify the crude product by vacuum distillation to obtain Etocrylene.
-
Visualizations
Caption: Mechanism of the Knoevenagel condensation for Etocrylene synthesis.
Caption: Troubleshooting workflow for low yield in Etocrylene synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103242197B - Preparation method of ultraviolet absorbent intermediate etocrilene (ETO) - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101492394B - Preparation method of octocrilene - Google Patents [patents.google.com]
- 8. This compound | 5232-99-5 [chemicalbook.com]
Technical Support Center: Purification of Ethyl 2-cyano-3,3-diphenylacrylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Ethyl 2-cyano-3,3-diphenylacrylate post-synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The isolated product is off-white, yellow, or brown, indicating the presence of colored impurities.
-
Question: My final product has a distinct color instead of being a white crystalline solid. How can I remove these colored impurities?
-
Answer: The presence of color often indicates high molecular weight byproducts or degradation products formed during the Knoevenagel condensation, especially if the reaction was carried out at high temperatures.[1] The most effective method to remove these impurities is by treating the crude product with activated carbon.
Solution:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol (B145695) or isopropanol).
-
Add a small amount of activated carbon (typically 1-2% w/w of the crude product) to the hot solution.
-
Stir the mixture at an elevated temperature for 10-15 minutes.
-
Perform a hot filtration through a pad of celite to remove the activated carbon.
-
Allow the filtrate to cool slowly to induce crystallization of the decolorized product.
-
Collect the pure white crystals by filtration.
-
Issue 2: The purity of the product is low, and I suspect the presence of an amide impurity.
-
Question: My product's analytical data (e.g., NMR or HPLC) shows the presence of an unknown impurity. Given the synthesis involves ammonia (B1221849) or an ammonium (B1175870) salt catalyst, could this be an amide, and how can I remove it?
-
Answer: Yes, a common byproduct in the synthesis of this compound, particularly when using ammonium acetate (B1210297) or when ammonia is liberated, is the corresponding 2-cyano-3,3-diphenylacrylamide.[1] This amide impurity can be challenging to remove due to its similar polarity to the desired ester product. Purification can be achieved through careful column chromatography or recrystallization.
Solution 1: Column Chromatography
Flash column chromatography using a silica (B1680970) gel stationary phase is recommended. A solvent system of ethyl acetate in hexane (B92381) allows for the separation of the slightly more polar amide from the ester product.
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal gradient should be determined by thin-layer chromatography (TLC) analysis.
Solution 2: Recrystallization
Recrystallization can be effective if the amide impurity is present in a small amount. Ethanol is a suitable solvent. The ester is typically less soluble in cold ethanol than the amide impurity.
-
Dissolve the impure product in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
The less soluble this compound should crystallize out, leaving the more soluble amide impurity in the mother liquor.
-
Filter to collect the purified crystals.
-
Issue 3: Poor recovery of the product after recrystallization.
-
Question: I am losing a significant amount of my product during recrystallization. How can I improve the yield?
-
Answer: Poor recovery during recrystallization can be due to several factors, including using too much solvent, cooling the solution too quickly, or the product being too soluble in the chosen solvent even at low temperatures.
Solution:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and prevents the premature crashing out of impurities.
-
Solvent Selection: If the product is too soluble in the chosen solvent, consider a mixed solvent system. For example, dissolve the product in a good solvent (e.g., dichloromethane (B109758) or ethyl acetate) and then slowly add a poor solvent (e.g., hexane or heptane) until the solution becomes slightly turbid. Heat to redissolve and then cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is an off-white to white crystalline powder.[2] Its reported melting point is in the range of 97-99 °C.[3]
Q2: Which analytical techniques are best for assessing the purity of my product?
A2: High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of this compound and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water is commonly used. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also crucial for confirming the structure and identifying any impurities.
Q3: Can I use a method other than chromatography or recrystallization for purification?
A3: For large-scale purification, vacuum distillation can be an option, as this compound has a high boiling point (174 °C at 0.2 mmHg).[3] However, this method requires careful temperature control to avoid product decomposition. Filtration through a bed of activated carbon can be used specifically for removing colored impurities.[1]
Data Presentation
| Purification Method | Key Parameters | Expected Purity | Advantages | Disadvantages |
| Recrystallization | Solvent: Ethanol or Isopropanol | >99% | Simple, cost-effective for removing minor impurities. | Can lead to significant product loss if not optimized. |
| Column Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Ethyl Acetate/Hexane Gradient | >99.5% | Highly effective for separating closely related impurities like the amide byproduct. | More time-consuming and requires larger volumes of solvent. |
| Activated Carbon Treatment | 1-2% w/w activated carbon in hot solvent | N/A (for color removal) | Excellent for removing colored impurities. | Can adsorb some of the desired product, reducing yield. |
| Vacuum Distillation | ~174 °C @ 0.2 mmHg | >99% | Suitable for large-scale purification. | Risk of thermal degradation if not carefully controlled. |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in a round-bottom flask. Add a minimal amount of ethanol and heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Stir for 5-10 minutes.
-
Hot Filtration (if decolorized): If activated carbon was used, perform a hot filtration through a pre-heated funnel with fluted filter paper or a pad of celite to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexane. The desired product should have an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
References
Side reactions and byproduct formation in Etocrylene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Etocrylene (2-ethylhexyl 2-cyano-3,3-diphenylacrylate).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of Etocrylene?
A1: The most common and industrially relevant method for synthesizing Etocrylene is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of benzophenone (B1666685) with 2-ethylhexyl cyanoacetate (B8463686), followed by the elimination of a water molecule to form the desired α,β-unsaturated product.[1][2][3]
Q2: What are the typical starting materials and catalysts used in Etocrylene synthesis?
A2: The primary starting materials are benzophenone and 2-ethylhexyl cyanoacetate. Various catalysts can be employed to facilitate the Knoevenagel condensation, with weak bases being the most common to avoid self-condensation of the reactants. Commonly used catalysts include piperidine, ammonium (B1175870) acetate (B1210297), and other amines.[1][3]
Q3: What are the known and potential side reactions during Etocrylene synthesis?
A3: The primary documented side reaction is the formation of 2-cyano-3,3-diphenyl-2-propenamide. This can occur if ammonia (B1221849) is present or generated in the reaction mixture, which can react with the ester group of Etocrylene or the starting material, 2-ethylhexyl cyanoacetate. Another potential, though less documented, side reaction is the Michael addition of the 2-ethylhexyl cyanoacetate enolate to the newly formed Etocrylene, which is an α,β-unsaturated carbonyl compound.[4] Unreacted starting materials, benzophenone and 2-ethylhexyl cyanoacetate, can also be present as impurities in the final product.
Troubleshooting Guides
Problem 1: Low Yield of Etocrylene
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Extend the reaction time if starting materials are still present. - Gradually increase the reaction temperature within the recommended range. | The reaction may not have reached equilibrium or may be proceeding slowly under the initial conditions. |
| Catalyst Inactivity | - Use a fresh or purified catalyst. - Optimize the catalyst loading. Too little may result in a slow reaction, while too much can promote side reactions. | The catalyst may have degraded over time or may be of insufficient purity. |
| Presence of Water | - Ensure all reactants and solvents are anhydrous. - Use a Dean-Stark apparatus to remove water as it is formed during the condensation reaction. | The Knoevenagel condensation is a reversible reaction where water is a byproduct. Its removal drives the equilibrium towards the product.[1] |
| Suboptimal Reaction Temperature | - Optimize the reaction temperature. While room temperature may be sufficient, gentle heating can often improve the reaction rate and yield. | The activation energy for the reaction may not be sufficiently overcome at lower temperatures.[5] |
Problem 2: High Levels of Impurities in the Final Product
| Observed Impurity | Potential Cause | Troubleshooting & Mitigation |
| Unreacted Benzophenone and/or 2-Ethylhexyl Cyanoacetate | - Incomplete reaction. - Incorrect stoichiometry of reactants. | - Ensure the reaction goes to completion by monitoring with TLC or HPLC. - Use a slight excess of one reactant (typically the less expensive one) to drive the reaction forward. - Optimize reaction time and temperature. |
| 2-Cyano-3,3-diphenyl-2-propenamide | - Presence of ammonia in the reaction mixture. This can be introduced as a contaminant or formed from the decomposition of certain catalysts (e.g., ammonium acetate at high temperatures). | - Use a non-ammonia-based catalyst. - If using an ammonium salt, maintain a lower reaction temperature to minimize decomposition. - Ensure all reagents and the reaction atmosphere are free of ammonia. |
| Colored Byproducts | - High reaction temperatures can lead to the formation of colored impurities. | - Maintain the reaction temperature within the optimal, lower range. - Purify the final product using column chromatography or recrystallization. |
| Potential Michael Adduct | - Excess of the nucleophile (2-ethylhexyl cyanoacetate) and prolonged reaction times under basic conditions. | - Use a stoichiometric or slight excess of the electrophile (benzophenone). - Quench the reaction once the formation of Etocrylene is complete to prevent subsequent reactions. |
Quantitative Data on Byproduct Formation
The following table summarizes potential impurity levels that may be encountered during Etocrylene synthesis. Please note that these values are illustrative and can vary significantly based on the specific reaction conditions.
| Impurity | Typical Concentration Range (%) | Analytical Method for Quantification |
| Unreacted Benzophenone | 0.1 - 5.0 | HPLC-UV, GC-MS |
| Unreacted 2-Ethylhexyl Cyanoacetate | 0.1 - 5.0 | HPLC-UV, GC-MS |
| 2-Cyano-3,3-diphenyl-2-propenamide | 0.1 - 2.0 | HPLC-UV, LC-MS |
| Potential Michael Adduct | < 1.0 | LC-MS |
Experimental Protocols
Protocol 1: Synthesis of Etocrylene via Knoevenagel Condensation
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add benzophenone (1.0 eq) and 2-ethylhexyl cyanoacetate (1.0-1.2 eq).
-
Add a suitable solvent, such as toluene (B28343) or cyclohexane.
-
Add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq or ammonium acetate, 0.2 eq).
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: HPLC-UV Method for Purity Analysis of Etocrylene
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, starting with 60:40 (acetonitrile:water) and gradually increasing the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 303 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the Etocrylene sample in the mobile phase.
This method can be used to separate Etocrylene from unreacted starting materials and the 2-cyano-3,3-diphenyl-2-propenamide byproduct. The identity of the peaks can be confirmed by comparing their retention times with those of authentic reference standards.[6]
Protocol 3: GC-MS for Identification of Volatile Impurities
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 300 °C) to ensure the elution of all components.
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.
GC-MS is particularly useful for identifying and quantifying residual starting materials and other volatile byproducts.
Visualizations
Caption: Reaction pathway for Etocrylene synthesis, including major side reactions.
Caption: A logical workflow for troubleshooting Etocrylene synthesis.
References
Effect of catalyst choice (sodium bicarbonate vs. ammonium acetate) on reaction outcome
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding catalyst selection and its impact on reaction outcomes. Here, we focus on the comparative effects of two common catalysts, sodium bicarbonate (NaHCO₃) and ammonium (B1175870) acetate (B1210297) (NH₄OAc), in widely used organic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary roles of sodium bicarbonate and ammonium acetate as catalysts in organic synthesis?
A1: Sodium bicarbonate is a weak inorganic base that is often used to neutralize acids and create a mildly basic reaction medium.[1][2] In reactions like the Knoevenagel condensation, it facilitates the deprotonation of active methylene (B1212753) compounds.[1] Ammonium acetate serves a dual role; it can act as a weak base and also as a source of ammonia (B1221849), which is particularly relevant in reactions like the Hantzsch pyridine (B92270) synthesis where it provides the nitrogen atom for the heterocyclic ring.[3][4] In some cases, it is believed to generate acetic acid in situ, which can also catalyze the reaction.
Q2: How does the choice between sodium bicarbonate and ammonium acetate affect reaction conditions?
A2: Sodium bicarbonate is often used in aqueous media, promoting green chemistry principles.[1][5] Ammonium acetate is versatile and can be used in various solvents, including water, ethanol (B145695), and even under solvent-free conditions, often accelerated by microwave irradiation.[6][7] The choice of solvent and catalyst is interdependent and can significantly influence reaction rates and yields.[7]
Q3: Can ammonium acetate be replaced with other ammonium salts in the Hantzsch synthesis?
A3: While ammonium acetate is a common choice, other ammonium salts have been tested. However, salts of strong acids, such as ammonium chloride or ammonium sulfate, have been found to be generally unsatisfactory, leading to complex mixtures and lower yields of the desired product.[7][8] Ammonium acetate remains the most reliable source of ammonia for this reaction.[7]
Troubleshooting Guides
Knoevenagel Condensation
Issue: Low or no product yield.
| Potential Cause | Troubleshooting Steps with Sodium Bicarbonate | Troubleshooting Steps with Ammonium Acetate |
| Insufficient Catalyst Activity | Ensure the sodium bicarbonate is fresh and has not been deactivated by absorbing moisture. Optimize catalyst loading; typically, a catalytic amount is sufficient.[1] | Use a fresh supply of ammonium acetate. Consider that under heating, it can decompose, so ensure adequate initial concentration.[6] |
| Poor Solubility of Reactants | While the reaction is often performed in water, if reactants have poor aqueous solubility, consider using a co-solvent or a phase-transfer catalyst. | If operating under solvent-free conditions, ensure intimate mixing of the reactants. For poorly soluble reactants, consider a solvent like ethanol or using microwave irradiation to enhance solubility and reaction rate.[6] |
| Reaction Equilibrium | The Knoevenagel condensation produces water, which can lead to a reverse reaction. While often favorable in aqueous media with NaHCO₃, if yields are low, consider methods to remove water if a non-aqueous solvent is used. | When using ammonium acetate, especially under solvent-free conditions, the removal of water is less of a concern as the reaction is often driven to completion by the reaction conditions (e.g., high temperature). |
| Side Reactions | As a slightly stronger base, sodium bicarbonate could potentially promote self-condensation of the aldehyde, although this is less common than with strong bases.[9] If this is suspected, consider lowering the reaction temperature. | Ammonium acetate is generally mild. However, side reactions can still occur, particularly at high temperatures. If byproducts are observed, optimization of the reaction temperature and time is recommended. |
Hantzsch Pyridine Synthesis
Issue: Formation of byproducts or low yield of 1,4-dihydropyridine (B1200194).
| Potential Cause | Troubleshooting Steps (primarily with Ammonium Acetate) |
| Incorrect Stoichiometry | The typical molar ratio for the Hantzsch synthesis is 1:2:1.3 for the aldehyde, β-ketoester, and ammonium acetate, respectively.[7] Verify the accuracy of your measurements. |
| Formation of Unidentified Byproducts | This can be solvent-dependent. For instance, using a 1:1 ethanol-water mixture with aryl aldehydes and ammonium acetate has been reported to generate numerous byproducts.[7] In such cases, switching to water as the sole solvent may improve the outcome.[7] |
| Oxidation of the Dihydropyridine Product | The desired 1,4-dihydropyridine can be oxidized to the corresponding pyridine, especially at high temperatures or in the presence of an oxidizing agent. If the pyridine is not the desired product, consider running the reaction under an inert atmosphere. |
| Low Reactivity of Aldehyde | Electron-withdrawing or electron-donating groups on the aldehyde can affect the reaction rate. For less reactive aldehydes, increasing the reaction temperature or time may be necessary.[7] |
Data Presentation
The following tables summarize representative yields for the Knoevenagel condensation and Hantzsch pyridine synthesis using either sodium bicarbonate or ammonium acetate as a catalyst. Note that direct comparison is challenging due to variations in reaction conditions across different studies.
Table 1: Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds
| Catalyst | Aldehyde | Active Methylene Compound | Solvent | Temperature | Time | Yield (%) | Reference |
| NaHCO₃ | Furfural | Malononitrile (B47326) | Water | Room Temp. | 30 min | ~95 | [1][5] |
| NaHCO₃ | Piperonal | Malononitrile | Water | Room Temp. | 30 min | ~90 | [1][5] |
| NaHCO₃ | 2-Naphthaldehyde | Malononitrile | Water | Room Temp. | 30 min | ~85 | [1][5] |
| NH₄OAc | Benzaldehyde | Malononitrile | Solvent-free | Room Temp. | 5-7 min (ultrasound) | 93.58 | [6] |
| NH₄OAc | p-Chlorobenzaldehyde | Malononitrile | Solvent-free | Room Temp. | 5-7 min (ultrasound) | 98.89 | [6] |
| NH₄OAc | p-Nitrobenzaldehyde | Malononitrile | Solvent-free | Room Temp. | 5-7 min (ultrasound) | 96.73 | [6] |
Table 2: Hantzsch Synthesis of 1,4-Dihydropyridines
| Catalyst/Nitrogen Source | Aldehyde | β-Ketoester | Solvent | Temperature | Time | Yield (%) | Reference |
| Ammonium Acetate | 4-Methylbenzaldehyde | Ethyl acetoacetate (B1235776) | Water | 70°C | 1 h | 94 | [7] |
| Ammonium Acetate | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Water | 70°C | 1 h | 92 | [7] |
| Ammonium Acetate | 2-Nitrobenzaldehyde | Ethyl acetoacetate | Water | 70°C | 1.5 h | 88 | [7] |
| Ammonium Acetate | Thiophene-2-carboxaldehyde | Ethyl acetoacetate | Water | 70°C | 2 h | 85 | [7] |
Experimental Protocols
Protocol 1: Knoevenagel Condensation using Sodium Bicarbonate in Water
This protocol is adapted from an undergraduate organic chemistry laboratory experiment.[1][5]
-
Reaction Setup: In a flask, dissolve malononitrile (1.0 mmol) in 10 mL of deionized water.
-
Catalyst Addition: Add sodium bicarbonate (0.2 mmol) to the solution and stir until dissolved.
-
Aldehyde Addition: Add the aromatic aldehyde (e.g., furfural, 1.0 mmol) to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature for 30 minutes. The product will precipitate out of the solution.
-
Work-up: Cool the reaction mixture in an ice bath for 10-15 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by suction filtration, wash with cold deionized water, and allow it to air dry.
Protocol 2: Hantzsch Pyridine Synthesis using Ammonium Acetate "On-Water"
This "on-water" protocol is an environmentally friendly approach to the Hantzsch synthesis.[7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.3 mmol).[7]
-
Solvent Addition: Add 2 mL of deionized water to the flask.
-
Reaction: Vigorously stir the reaction mixture and heat to 70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 2.5 hours depending on the aldehyde.[7]
-
Work-up: Upon completion, add a few drops of ethanol to aid in the granulation of the product, followed by the addition of crushed ice.[7]
-
Isolation: Collect the precipitated solid by suction filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) if necessary.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Sodium Bicarbonate an Efficient Inorgano-green Catalyst forthe Synthesis of diverse Knoevenagel and Knoevenagel /Michael Domino Reaction in Water | Semantic Scholar [semanticscholar.org]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. iosrjournals.org [iosrjournals.org]
- 5. An Efficient, Base-Catalyzed, Aqueous Knoevenagel Condensation for the Undergraduate Organic Laboratory [chemeducator.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
Managing water removal during Ethyl 2-cyano-3,3-diphenylacrylate synthesis
Technical Support Center: Ethyl 2-cyano-3,3-diphenylacrylate Synthesis
This guide provides troubleshooting advice and frequently asked questions regarding the management of water removal during the Knoevenagel condensation synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of water so critical during the synthesis of this compound?
A1: The synthesis of this compound from benzophenone (B1666685) and ethyl cyanoacetate (B8463686) is a Knoevenagel condensation, which is an equilibrium reaction. Water is a byproduct of this reaction.[1] According to Le Châtelier's principle, the continuous removal of water from the reaction mixture shifts the equilibrium toward the formation of the desired product, thereby increasing the overall yield and reaction rate.[1][2] Failure to remove water can lead to low yields or prevent the reaction from reaching completion.
Q2: What is the most common industrial and lab-scale method for removing water in this specific synthesis?
A2: The most prevalent method is azeotropic distillation using a Dean-Stark apparatus.[1][3][4] This technique involves using a solvent, such as cyclohexane (B81311) or toluene, which forms a minimum-boiling azeotrope with water. The azeotrope vaporizes from the reaction flask, condenses, and collects in the graduated arm of the Dean-Stark trap. Since water is denser than and immiscible with cyclohexane or toluene, it separates and collects at the bottom of the trap, while the solvent overflows and returns to the reaction flask.
Q3: Which solvents are recommended for azeotropic distillation in this process?
A3: Cyclohexane is frequently cited in patents and synthesis procedures for this reaction.[5][6][7] It forms an effective azeotrope with water and maintains a reaction temperature of approximately 102-104°C at reflux.[5][7] Toluene is another suitable solvent commonly used for Dean-Stark water removal in similar organic reactions.[4]
Q4: Can chemical drying agents, like molecular sieves, be used instead of a Dean-Stark apparatus?
A4: Yes, adding a drying agent such as molecular sieves to the reaction mixture is a viable alternative for removing water, particularly for smaller-scale laboratory syntheses.[1] However, for larger-scale reactions, azeotropic distillation is generally more efficient and cost-effective for removing the significant quantities of water produced.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, with a focus on problems related to water management.
Problem: Low or No Product Yield
-
Potential Cause: Inefficient water removal is a primary cause of low yields.[1][7] The accumulation of water can drive the reversible reaction back towards the starting materials.
-
Recommended Solutions:
-
Inspect the Dean-Stark Apparatus: Ensure the glassware is properly set up without any leaks.
-
Verify Solvent Reflux: Maintain a steady reflux rate to ensure the continuous removal of the water-solvent azeotrope.
-
Check for Water Separation: Confirm that water is visibly separating and collecting in the bottom of the trap. If an emulsion forms, it may hinder separation.
-
Use Anhydrous Reagents: Ensure that the starting solvent and reagents are as dry as possible to avoid introducing excess water at the beginning of the reaction.
-
Problem: Reaction Stalls and Does Not Reach Completion
-
Potential Cause: The reaction may have reached equilibrium due to the accumulation of water in the reaction vessel. This occurs when the rate of water formation equals the rate of its removal.
-
Recommended Solutions:
-
Drain the Trap: Carefully drain the collected water from the Dean-Stark trap periodically.
-
Increase Reflux Rate: A slightly higher (but controlled) temperature can increase the rate of distillation, enhancing water removal. Be cautious not to exceed the optimal temperature range, which could lead to side product formation.[2][8]
-
Problem: Formation of Colored Impurities
-
Potential Cause: While often linked to excessive heat, the presence of water in high-temperature reactions can sometimes contribute to side reactions that produce colored byproducts.[2][8]
-
Recommended Solutions:
-
Strict Temperature Control: Maintain the reaction temperature within the specified range (e.g., 102-104°C for cyclohexane).[5][7]
-
Efficient Water Removal: Timely and efficient water removal helps drive the reaction to completion faster, reducing the overall time the mixture is exposed to high temperatures.
-
Quantitative Data Summary
The following table summarizes key quantitative data from cited synthesis protocols.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Ammonium Acetate | Not specified | Not specified | ~15 | 94.1 | 99.3 (HPLC) | [6] |
| Sodium Bicarbonate | Cyclohexane | 102 - 104 | 16 - 18 | High (unspecified) | Not specified | [5][7] |
Experimental Protocols
Protocol: Synthesis via Knoevenagel Condensation using a Dean-Stark Apparatus
This protocol is based on a common method described for the synthesis.[5][6][7]
Materials:
-
Benzophenone
-
Ethyl cyanoacetate
-
Cyclohexane (anhydrous)
-
Sodium bicarbonate (or other suitable catalyst)
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle with stirrer
Procedure:
-
Setup: Assemble the reaction apparatus consisting of a round-bottom flask, Dean-Stark trap, and a reflux condenser in a fume hood. Ensure all glassware is dry.
-
Charge Reactor: Add cyclohexane and benzophenone to the reaction flask. Stir the mixture until the benzophenone is completely dissolved.[5][7]
-
Heating: Heat the mixture to reflux. The temperature should stabilize around 102-104°C.[5][7] Allow the cyclohexane to reflux and fill the Dean-Stark trap.
-
Catalyst Addition: Once the system is at a stable reflux, add the catalyst (e.g., sodium bicarbonate) to the flask.[5][7]
-
Reactant Addition: Slowly add ethyl cyanoacetate dropwise from an addition funnel into the reaction flask over a period of time.[5][7]
-
Reaction and Water Removal: Maintain the reaction at reflux for the prescribed duration (e.g., 16-18 hours).[5][7] During this time, continuously monitor the Dean-Stark trap and observe the collection of water in the graduated arm.
-
Completion and Work-up: Once the theoretical amount of water has been collected or the reaction is deemed complete by a monitoring technique like TLC, cool the reaction mixture to room temperature. The product can then be isolated and purified through standard procedures such as filtration, solvent evaporation, and recrystallization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 5232-99-5 | Benchchem [benchchem.com]
- 3. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | 5232-99-5 [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. CN104672107A - A preparing method of this compound - Google Patents [patents.google.com]
- 8. US5917080A - Preparation of 2-cyano-3,3-diarylacrylic esters - Google Patents [patents.google.com]
Challenges in the scale-up of Ethyl 2-cyano-3,3-diphenylacrylate production
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of Ethyl 2-cyano-3,3-diphenylacrylate production.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound, primarily through the Knoevenagel condensation of benzophenone (B1666685) and ethyl cyanoacetate (B8463686).
Question: Why is the yield of my this compound synthesis low?
Answer: Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The Knoevenagel condensation is an equilibrium reaction. The removal of water as a byproduct is crucial to drive the reaction towards the product.[1]
-
Solution: Ensure efficient water removal. On a laboratory scale, a Dean-Stark apparatus is effective when using a solvent that forms an azeotrope with water, such as cyclohexane (B81311) or toluene.[1] For larger scale operations, continuous removal of water from the distillate is necessary.
-
-
Catalyst Inefficiency: The choice and activity of the catalyst are critical. Weak bases are typically used to avoid self-condensation of the reactants.[1]
-
Solution:
-
Verify the quality and activity of your catalyst.
-
Consider screening different catalysts. While sodium bicarbonate and ammonium (B1175870) acetate (B1210297) are common, other catalysts like piperidine (B6355638) or specialized ionic liquids may offer improved yields under specific conditions.[2][3]
-
-
-
Suboptimal Reaction Temperature: The reaction rate is temperature-dependent. However, excessively high temperatures can lead to the formation of colored byproducts and degradation of reactants or products.[4]
-
Solution: Optimize the reaction temperature. A typical range for the synthesis using cyclohexane as a solvent is 102-104°C.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal balance between reaction rate and purity.
-
-
Purity of Reactants: Impurities in the starting materials (benzophenone and ethyl cyanoacetate) can interfere with the reaction.
-
Solution: Use high-purity reactants. If necessary, purify the starting materials before use.
-
Question: My final product has a yellow or brownish tint. How can I remove these colored impurities?
Answer: The formation of colored byproducts is a common issue, often exacerbated by high reaction temperatures.[4]
-
Recrystallization: This is a primary method for purifying the crude product.
-
Solution: Ethanol (B145695) is a commonly used solvent for the recrystallization of this compound.[6] Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to form crystals. The colored impurities will preferentially remain in the solvent.
-
-
Activated Carbon Treatment: Activated carbon is effective at adsorbing colored impurities.
-
Solution: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated carbon. Stir the solution for a short period and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.
-
-
Distillation: For liquid impurities or if recrystallization is not sufficiently effective, vacuum distillation can be employed.[7]
-
Solution: Distill the crude product under reduced pressure. The boiling point of this compound is approximately 174 °C at 0.2 mmHg.[8]
-
Question: I am observing a significant amount of side products in my reaction mixture. What are the likely side reactions and how can I minimize them?
Answer: Side reactions can significantly reduce the yield and purity of the desired product.
-
Amide Formation (when using benzophenone imine): If benzophenone imine is used as a starting material, ammonia (B1221849) is liberated as a byproduct. This ammonia can react with the ethyl ester of the product or starting material to form the corresponding amide.[4]
-
Solution: Continuously remove ammonia from the reaction mixture, for example, by passing a stream of inert gas through the reaction vessel.[4]
-
-
Michael Addition: The product, being an α,β-unsaturated compound, can potentially undergo a Michael addition with nucleophiles present in the reaction mixture.
-
Solution: Careful control of reaction conditions, such as temperature and stoichiometry, can minimize this side reaction. Once the primary reaction is complete, quenching the reaction and proceeding with workup can prevent further reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Knoevenagel condensation of benzophenone with ethyl cyanoacetate, catalyzed by a weak base.[4]
Q2: What are the typical catalysts and solvents used in the Knoevenagel condensation for this product?
A2:
-
Catalysts: Weak bases are preferred to prevent side reactions. Commonly used catalysts include sodium bicarbonate and ammonium acetate.[3]
-
Solvents: Solvents that form an azeotrope with water are often used to facilitate its removal. Examples include cyclohexane, n-heptane, and toluene.[5][7]
Q3: Why is water removal so critical in this synthesis?
A3: The Knoevenagel condensation is a reversible reaction that produces water as a byproduct. According to Le Chatelier's principle, removing water from the reaction mixture shifts the equilibrium towards the formation of the product, thereby increasing the yield.[1]
Q4: What analytical methods are suitable for determining the purity of this compound?
A4:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is commonly used for purity analysis and can also be used to quantify impurities.[9]
-
Gas Chromatography (GC): GC is another suitable method for assessing purity, particularly for volatile impurities.[10]
-
Melting Point: A sharp melting point range close to the literature value (97-99 °C) is a good indicator of high purity.[8]
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| Sodium Bicarbonate | Cyclohexane | 102-104 | 16-18 | Not specified | Not specified | [5] |
| Ammonium Acetate | n-heptane | Reflux | 15 | 94.1 | 99.3 (HPLC) | A Chinese patent |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Bicarbonate Catalyst
Materials:
-
Benzophenone
-
Ethyl cyanoacetate
-
Sodium bicarbonate (catalyst)
-
Cyclohexane (solvent)
-
Dean-Stark apparatus
-
Reaction flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
Set up a reaction flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark apparatus.
-
Add cyclohexane and benzophenone to the reaction flask.
-
Stir the mixture until the benzophenone is completely dissolved.
-
Raise the temperature to 102-104°C and allow the cyclohexane to reflux.
-
Add sodium bicarbonate as the catalyst.
-
Slowly add ethyl cyanoacetate dropwise into the reaction flask.
-
Maintain the reaction at reflux for 16-18 hours, continuously removing the water generated via the Dean-Stark trap.[5]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture.
-
The product can be isolated by removing the solvent under reduced pressure and purified by recrystallization from ethanol.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Knoevenagel condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. jmcs.org.mx [jmcs.org.mx]
- 3. CN104672107A - A preparing method of this compound - Google Patents [patents.google.com]
- 4. This compound | 5232-99-5 | Benchchem [benchchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2008089920A1 - Process for the manufacture of substituted 2-cyano cinnamic esters - Google Patents [patents.google.com]
- 8. This compound 98 5232-99-5 [sigmaaldrich.com]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. This compound analytical standard | Sigma-Aldrich [sigmaaldrich.com]
Preventing amide impurity formation from ammonia liberation in synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering amide impurities formed from ammonia (B1221849) liberation during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is amide impurity formation and why is it a concern?
A: Amide impurity formation refers to a side reaction where liberated ammonia acts as a nucleophile, attacking activated carboxylic acids or esters to form an unwanted amide byproduct.[1][2] This is a significant concern in pharmaceutical development and peptide synthesis because these impurities can be difficult to separate from the desired product, potentially affecting the final product's purity, efficacy, and safety.[3]
Q2: What are the common sources of ammonia in a synthesis reaction?
A: Ammonia can originate from several sources during a chemical synthesis:
-
Reagents: The intentional use of ammonia or ammonium (B1175870) salts (e.g., NH₄Cl, NH₄OH) as reagents or additives.[4]
-
Degradation of Reagents: Some reagents, like certain coupling agents or solvents, can degrade over time or under specific reaction conditions to release ammonia.
-
Deprotection Steps: In peptide synthesis, the deprotection of certain amino acid side chains (e.g., asparagine, glutamine) can release ammonia.[5]
-
Hydrolysis of Amides: The hydrolysis of existing amide bonds in starting materials or intermediates can also liberate ammonia.[1][6]
Q3: How does liberated ammonia lead to amide impurity formation?
A: The formation of an amide from a carboxylic acid and ammonia is a nucleophilic acyl substitution reaction.[1] The lone pair of electrons on the nitrogen atom in ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated carboxylic acid or ester. This forms a tetrahedral intermediate which then collapses, eliminating a leaving group (like water or an alcohol) to form the stable amide bond.[1][7]
Troubleshooting Guide
Issue 1: An unexpected peak corresponding to a potential amide impurity is observed in my HPLC/LC-MS analysis.
Step 1: Confirm the Identity of the Impurity
The first step is to confirm if the unknown peak is indeed an amide impurity. High-Performance Liquid Chromatography (HPLC) combined with Mass Spectrometry (LC-MS) is a powerful tool for this purpose.[3][8]
-
Mass Spectrometry (MS): Determine the molecular weight of the impurity.[9] An increase in mass corresponding to the replacement of a hydroxyl group (-OH) with an amino group (-NH₂) can suggest amide formation. For instance, if an impurity has a molecular weight that is 1 Da higher than the target peptide, it could indicate deamidation.[5]
-
Tandem MS (MS/MS): Obtain fragmentation data for the impurity. The fragmentation pattern can provide structural information to confirm the presence of the amide bond and its location within the molecule.[9]
Step 2: Investigate the Source of Ammonia
Once confirmed, the next step is to identify the source of the ammonia. Review your synthetic route and reaction conditions.
dot
Caption: Troubleshooting workflow for identifying the source of ammonia.
Step 3: Implement Prevention Strategies
Based on the identified source, apply the appropriate mitigation strategy.
Issue 2: My attempts to prevent amide impurity formation are ineffective.
If you are still observing the impurity after initial troubleshooting, consider the following advanced strategies.
1. Use of Scavengers
In cases where ammonia liberation is unavoidable, such as during peptide cleavage from a solid support, scavengers are used to trap reactive species.[10]
| Scavenger Type | Example | Application | Notes |
| Carbocation Scavengers | Triisopropylsilane (TIS) | Used in cleavage cocktails to trap carbocations that can lead to side reactions. | Often used in combination with other scavengers.[11][12] |
| Reducing Agents | 1,2-Ethanedithiol (EDT) | Maintains cysteine residues in a reduced state and prevents oxidation.[12] | Has a strong odor. |
| General Nucleophiles | p-Cresol, p-Methoxyphenol | Trap electrophilic species generated during the removal of protecting groups.[10] | Effective acyl ion eliminators.[10] |
Experimental Protocol: Evaluating Scavenger Efficacy
-
Synthesize a model peptide known to be susceptible to modification (e.g., containing Tryptophan or Cysteine).[11][12]
-
Divide the resin-bound peptide into multiple equal portions.
-
Prepare different cleavage cocktails , each containing a different scavenger or combination of scavengers. A control cocktail with no scavenger should also be prepared. A common cocktail base is Trifluoroacetic acid (TFA).[11][13]
-
Perform the cleavage reaction for each portion under identical conditions (time, temperature).
-
Analyze the crude peptide from each cleavage reaction by RP-HPLC and LC-MS.
-
Compare the purity profiles. Quantify the desired peptide peak versus impurity peaks to determine the most effective scavenger cocktail.
2. Optimization of Reaction Conditions
Fine-tuning reaction parameters can significantly reduce impurity formation.
-
Temperature: Amide formation from a carboxylic acid and ammonia often requires heat.[14] Running the reaction at a lower temperature may slow down the undesired side reaction. However, in industrial processes like the Haber-Bosch process, high temperatures (400-500°C) are used to increase the reaction rate, balanced by high pressures to shift the equilibrium towards ammonia formation.[15][16]
-
pH Control: The reaction between a carboxylic acid and ammonia is an acid-base neutralization.[2] Maintaining the pH in a range where the carboxylic acid is activated but the concentration of free ammonia is minimized can be beneficial.
-
Reaction Time: Minimize the reaction time to what is necessary for the completion of the main reaction. Prolonged reaction times can allow for the slow formation of side products.
-
Order of Addition: In coupling reactions, pre-activating the carboxylic acid with a coupling reagent (like HATU or HBTU) before adding the amine nucleophile can sometimes reduce side reactions.[17][]
dot
Caption: General workflow for preventing amide impurity formation.
3. Analytical Methods for Detection and Quantification
Robust analytical methods are crucial for monitoring and controlling impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for separating and quantifying impurities.[3][8] A well-developed HPLC method should provide baseline separation between the main product and all related impurities.
-
Ultra-High-Performance Liquid Chromatography (UHPLC): Offers higher resolution and sensitivity compared to traditional HPLC, allowing for better detection of trace impurities.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile impurities.[8] A specific GC-MS method can be used for the analysis of amide compounds, often involving extraction followed by analysis under optimized temperature and flow conditions.[19]
Protocol: Basic HPLC Method Development for Impurity Profiling
-
Column Selection: Start with a standard C18 reversed-phase column.
-
Mobile Phase: A typical mobile phase system is a gradient of water and acetonitrile, both containing a small amount of an additive like 0.1% TFA or formic acid to improve peak shape.
-
Gradient Optimization: Develop a gradient elution method that starts with a high percentage of the aqueous phase and gradually increases the organic phase percentage. This will elute compounds based on their polarity.
-
Detection: Use a UV detector at a wavelength where both the main compound and potential impurities absorb (e.g., 214 nm for peptide bonds).
-
Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines to ensure it is accurate, precise, and robust.[8]
References
- 1. Amides and Their Reactions | Algor Cards [cards.algoreducation.com]
- 2. quora.com [quora.com]
- 3. Peptide Synthesis & Impurity Profiling | Daicel Pharma [daicelpharmastandards.com]
- 4. Ammonia [commonorganicchemistry.com]
- 5. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. biotage.com [biotage.com]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. Khan Academy [khanacademy.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. osti.gov [osti.gov]
- 17. reddit.com [reddit.com]
- 19. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
Optimizing reaction temperature and time for Etocrylene synthesis
Welcome to the technical support center for the synthesis of Etocrylene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to optimizing reaction temperature and time.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind Etocrylene synthesis?
A1: Etocrylene, also known as ethyl 2-cyano-3,3-diphenylacrylate, is typically synthesized via a Knoevenagel condensation reaction. This reaction involves the condensation of an active methylene (B1212753) compound (ethyl cyanoacetate) with a carbonyl compound (benzophenone) in the presence of a basic catalyst.
Q2: What are the critical parameters to control during the synthesis of Etocrylene?
A2: The key parameters to optimize for a successful synthesis are reaction temperature, reaction time, the type and concentration of the catalyst, and the efficient removal of water, which is a byproduct of the reaction.[1]
Q3: How does reaction temperature affect the synthesis of Etocrylene?
A3: Reaction temperature plays a crucial role in the rate of the reaction. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to the formation of byproducts and degradation of the final product, thus reducing the overall yield and purity. It is essential to find an optimal temperature that provides a good reaction rate without promoting side reactions.
Q4: What is the typical range for reaction time in Etocrylene synthesis?
A4: The reaction time is highly dependent on the reaction temperature, catalyst, and solvent used. It can range from a few hours to over 24 hours.[2] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1][3]
Q5: What are some common catalysts used in Etocrylene synthesis?
A5: Basic catalysts are typically used to facilitate the Knoevenagel condensation. Common examples include piperidine (B6355638), pyridine, and ammonium (B1175870) acetate (B1210297). The choice and concentration of the catalyst can significantly influence the reaction rate and yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Etocrylene, with a focus on optimizing reaction temperature and time.
Issue 1: Low Yield of Etocrylene
| Possible Cause | Suggested Solution |
| Incomplete Reaction | The reaction may not have reached equilibrium or completion. Monitor the reaction progress using TLC. Typical reaction times can range from 1 to 10 hours, and heating to reflux is generally required.[1] Consider increasing the reaction time or temperature. |
| Suboptimal Temperature | The reaction temperature might be too low, leading to a slow reaction rate. Gradually increase the temperature in increments of 5-10°C and monitor the effect on the yield. Conversely, if the temperature is too high, it could lead to degradation. |
| Presence of Water | Water is a byproduct of the condensation reaction, and its presence can shift the equilibrium back towards the reactants, thus lowering the yield.[1] Use a Dean-Stark apparatus to remove water azeotropically during the reaction. Ensure all reagents and solvents are anhydrous. |
| Insufficient or Inactive Catalyst | The catalyst may be old, inactive, or used in an insufficient amount. Use a fresh, high-quality catalyst and ensure the appropriate molar ratio is used.[1] |
Issue 2: Formation of Impurities/Byproducts
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Elevated temperatures can promote side reactions, such as self-condensation of ethyl cyanoacetate (B8463686) or decomposition of the product.[4] Lowering the reaction temperature may help to minimize the formation of these byproducts.[4] |
| Prolonged Reaction Time | Even at an optimal temperature, extended reaction times can lead to the formation of degradation products. Monitor the reaction closely and stop it once the starting materials are consumed (as indicated by TLC). |
| Impure Starting Materials | Impurities in the benzophenone (B1666685) or ethyl cyanoacetate can lead to the formation of unwanted side products. Ensure the purity of your starting materials before beginning the reaction. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Presence of Unreacted Starting Materials | If the reaction has not gone to completion, the crude product will contain unreacted benzophenone and ethyl cyanoacetate, which can complicate purification. Ensure the reaction is complete by monitoring with TLC before workup. |
| Similar Polarity of Product and Impurities | Some byproducts may have similar polarity to Etocrylene, making separation by column chromatography challenging. Try using different solvent systems for chromatography or consider recrystallization from a suitable solvent to improve purity. |
| Product Degradation During Workup | The product may be sensitive to the workup conditions (e.g., acidic or basic washes).[5] Perform the workup at a lower temperature and avoid prolonged exposure to harsh conditions. |
Experimental Protocols
General Protocol for Etocrylene Synthesis
This protocol provides a general procedure for the synthesis of Etocrylene. Optimization of temperature and time will be necessary.
Materials:
-
Benzophenone
-
Ethyl cyanoacetate
-
Toluene
-
Piperidine (catalyst)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Hexane
-
Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add benzophenone, ethyl cyanoacetate, and toluene.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux (the temperature will depend on the boiling point of toluene, approx. 110°C).
-
Monitor the reaction progress by collecting aliquots and analyzing them by TLC (e.g., using a 4:1 hexane:ethyl acetate solvent system).
-
Once the reaction is complete (disappearance of starting materials), cool the mixture to room temperature.
-
Wash the reaction mixture with dilute hydrochloric acid to remove the piperidine catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure Etocrylene.
Visualizations
Experimental Workflow for Etocrylene Synthesis
Caption: A simplified workflow for the synthesis of Etocrylene.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: Staged Addition of Catalyst for Enhanced Reaction Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing staged catalyst addition to improve reaction efficiency.
Troubleshooting Guide
Issue 1: Reaction is sluggish or incomplete despite staged catalyst addition.
Possible Causes & Solutions:
-
Low Local Catalyst Concentration: The rate of catalyst addition may be too slow, leading to a catalyst concentration that is below the threshold required to initiate or sustain the reaction at an optimal rate.
-
Solution: Increase the catalyst addition rate or add a larger initial portion of the catalyst to kick-start the reaction.
-
-
Catalyst Decomposition or Deactivation: The catalyst may be unstable under the reaction conditions over the extended addition time.
-
Solution: Shorten the overall addition time or cool the reaction mixture during the addition. Consider using a more stable catalyst formulation.
-
-
Insufficient Mixing: Poor agitation can lead to localized areas of low catalyst concentration, even if the overall amount is correct.
-
Solution: Increase the stirring speed or use a more efficient stirring mechanism to ensure homogeneous distribution of the catalyst as it is added.
-
Issue 2: Formation of significant side products or impurities.
Possible Causes & Solutions:
-
High Local Catalyst Concentration: Adding the catalyst in portions that are too large or too quickly can create localized "hotspots" of high catalyst concentration, which may promote side reactions.
-
Solution: Decrease the size of the catalyst portions or slow down the continuous addition rate. Ensure efficient mixing to rapidly disperse the added catalyst.
-
-
Exothermic Reaction Runaway: Poor control over the reaction temperature due to the heat generated can lead to side reactions.
-
Solution: A slower catalyst addition rate can help to better manage the reaction exotherm. Ensure adequate cooling of the reactor.
-
-
Changes in Reactant-to-Catalyst Ratio: An unfavorable instantaneous ratio of reactant to catalyst at the point of addition can favor undesired reaction pathways.
-
Solution: Optimize the catalyst addition profile. For example, a continuous, slow addition may maintain a more favorable ratio compared to large, intermittent portions.
-
Issue 3: Inconsistent results between batches.
Possible Causes & Solutions:
-
Inaccurate Catalyst Addition: Manual or poorly controlled addition methods can lead to variations in the amount and rate of catalyst added between experiments.
-
Solution: Employ a syringe pump for precise and reproducible continuous addition, or use an automated dosing system for accurate portion-wise addition.
-
-
Variability in Catalyst Activity: The activity of the catalyst itself may vary between batches.
-
Solution: Ensure consistent catalyst quality and storage conditions. Titrate or test the activity of each new batch of catalyst before use.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of staged catalyst addition over a single, upfront addition?
A1: The main advantage is improved control over the reaction. By adding the catalyst portion-wise or continuously, you can better manage the reaction rate, control the temperature of exothermic reactions, and potentially improve selectivity by maintaining a low, optimal concentration of the active catalyst, thus minimizing side reactions.
Q2: How do I decide between portion-wise and continuous (slow) addition of the catalyst?
A2: The choice depends on the specific reaction kinetics and the stability of the reactants and catalyst.
-
Portion-wise addition is often simpler to implement and can be effective if the reaction can tolerate small, periodic increases in catalyst concentration.
-
Continuous addition provides finer control over the reaction rate and is often preferred for highly exothermic reactions or when a very low and steady catalyst concentration is required to maximize selectivity.
Q3: Can staged addition improve the yield of my reaction?
A3: Yes, by minimizing the formation of side products, staged addition can lead to a higher yield of the desired product. It can also prevent the degradation of sensitive reactants or products that might occur in the presence of a high initial catalyst concentration.
Q4: How can I determine the optimal catalyst addition rate?
A4: The optimal addition rate is typically determined empirically. A good starting point is to divide the total amount of catalyst into several portions and add them at regular intervals, monitoring the reaction progress and temperature. For continuous addition, start with a slow infusion rate and gradually increase it while monitoring the reaction. Techniques like Reaction Progress Kinetic Analysis (RPKA) can also be used to model and optimize the addition profile.
Data Presentation: Single vs. Staged Catalyst Addition
The following tables summarize quantitative data from hypothetical case studies comparing the outcomes of single versus staged catalyst addition in common reaction types.
Table 1: Heck Coupling Reaction
| Addition Method | Reaction Time (h) | Yield (%) | Selectivity (trans:cis) |
| Single Addition | 2 | 75 | 85:15 |
| Portion-wise (4 portions) | 6 | 88 | 92:8 |
| Continuous Addition | 8 | 92 | 98:2 |
Table 2: Grignard Reaction with an Aldehyde
| Addition Method | Reaction Time (h) | Yield of Desired Alcohol (%) | Yield of Side Product (Enone) (%) |
| Single Addition | 1 | 65 | 30 |
| Slow Continuous Addition | 4 | 90 | 5 |
Experimental Protocols
Protocol 1: Portion-wise Catalyst Addition
-
Setup: Assemble the reaction vessel with a stirrer, condenser, and a port for catalyst addition.
-
Initial Charge: Charge the reactor with the reactants and solvent.
-
Temperature Control: Bring the reaction mixture to the desired temperature.
-
Catalyst Portioning: Divide the total amount of catalyst into a predetermined number of equal portions (e.g., 4 or 5).
-
Staged Addition: Add the first portion of the catalyst to the reaction mixture.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, HPLC) and the internal temperature.
-
Subsequent Additions: Add the subsequent portions of the catalyst at regular intervals (e.g., every hour) or once the reaction rate from the previous addition begins to slow.
-
Completion: Continue stirring at the reaction temperature until the reaction is complete.
Protocol 2: Continuous Catalyst Addition via Syringe Pump
-
Setup: Assemble the reaction vessel with a stirrer, condenser, and a subsurface addition line connected to a syringe pump.
-
Catalyst Solution: Prepare a solution of the catalyst in a suitable solvent.
-
Syringe Pump Preparation: Load the catalyst solution into a gas-tight syringe and mount it on the syringe pump.
-
Initial Charge: Charge the reactor with the reactants and solvent.
-
Temperature Control: Bring the reaction mixture to the desired temperature.
-
Continuous Addition: Start the syringe pump to deliver the catalyst solution at a programmed, constant rate.
-
Monitoring: Continuously monitor the reaction progress and temperature. Adjust the addition rate if necessary to control the reaction.
-
Completion: After the catalyst addition is complete, continue to stir the reaction until it reaches completion.
Visualizations
Caption: Workflow for implementing staged catalyst addition.
Caption: Troubleshooting guide for a sluggish reaction.
Technical Support Center: Addressing Solubility Issues During Protein Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common protein solubility challenges encountered during the purification process.
Troubleshooting Guides
Issue: Protein Precipitation Upon Cell Lysis
Q1: My protein of interest precipitates immediately after cell lysis. What are the likely causes and how can I prevent this?
A1: Immediate precipitation upon cell lysis is often due to the drastic change in environment for the protein, moving from the protective intracellular space to the lysis buffer. Key factors and solutions include:
-
Sub-optimal Buffer Conditions: The pH, ionic strength, and composition of your lysis buffer are critical.[][2][3]
-
pH: Ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI), where it has a net charge of zero and is often least soluble.[][2]
-
Ionic Strength: Low salt concentrations can lead to aggregation driven by electrostatic interactions, while very high concentrations can cause "salting out".[3][4] Start with a physiological salt concentration (e.g., 150 mM NaCl) and optimize from there.[3]
-
-
High Protein Concentration: The sudden release of a large amount of protein in a small volume can lead to aggregation.[] Increase the volume of lysis buffer to reduce the local protein concentration.[5]
-
Presence of Proteases: Released cellular proteases can degrade your protein, leading to unfolding and aggregation.[6] Add a protease inhibitor cocktail to your lysis buffer.[6]
-
Oxidation of Cysteines: For proteins with cysteine residues, oxidation can lead to the formation of intermolecular disulfide bonds and subsequent aggregation.[][3] Include a reducing agent like DTT or TCEP in your lysis buffer.[3]
Experimental Protocol: Rapid Lysis Buffer Screen
-
Prepare a small, clarified lysate of your cells.
-
Aliquot the lysate into several microcentrifuge tubes.
-
To each tube, add a different lysis buffer with varying pH (e.g., 6.0, 7.0, 8.0, 9.0) and salt concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM NaCl).
-
Incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 15 minutes at 4°C.
-
Analyze the supernatant for your protein of interest by SDS-PAGE and Western Blot to identify the buffer condition that maximizes solubility.
Issue: Protein Precipitates During a Purification Step (e.g., Chromatography)
Q2: My protein is soluble in the crude lysate but precipitates on the chromatography column. What should I do?
A2: Precipitation on a chromatography column can be caused by several factors related to the specific conditions of that step:
-
High Local Concentration: As the protein binds to the resin, its local concentration increases dramatically, which can promote aggregation.[7]
-
Incompatible Buffer Conditions: The binding or elution buffer may not be optimal for your protein's stability.
-
Interaction with the Resin: The stationary phase of the chromatography resin itself can sometimes induce protein unfolding and aggregation.[8]
Troubleshooting Strategies:
-
Modify Buffer Additives: Introduce stabilizing additives to your chromatography buffers. See the table below for common options.
-
Batch Binding: Instead of loading the protein onto a pre-packed column, perform the binding in a batch format by incubating the resin with your lysate in a tube with gentle mixing. This can prevent the formation of a highly concentrated band of protein at the top of the column.[7]
-
Reduce Incubation Time: Minimize the time the protein spends on the column.[5]
-
Change Chromatography Resin: If you suspect an unfavorable interaction with the resin, try a different type of resin (e.g., a different manufacturer's Ni-NTA resin or a different chemistry like ion-exchange).[8]
-
Run at Room Temperature: While counterintuitive, some proteins are more soluble at room temperature than at 4°C.[6] If your protein is stable at higher temperatures, this is worth testing.[7]
Issue: Protein Aggregates After Elution or During Concentration
Q3: My purified protein looks fine after elution but then aggregates and precipitates upon concentration or storage. How can I improve its long-term stability?
A3: This is a common problem indicating that the final buffer conditions are not suitable for maintaining the protein in a soluble and stable state at high concentrations.
-
Optimize Final Buffer Composition: The principles are similar to optimizing the lysis buffer. Perform a buffer screen to find the ideal pH, salt concentration, and additives for long-term storage. A thermal shift assay (TSA) or differential scanning fluorimetry (DSF) can be a high-throughput method to screen for stabilizing conditions.[9][10][11]
-
Use Solubility-Enhancing Additives: Additives can play a crucial role in preventing aggregation during concentration and storage.[12]
-
Cryoprotectants for Freezing: If you plan to store your protein at -80°C, include a cryoprotectant like glycerol (B35011) (typically 10-50%) to prevent aggregation during freeze-thaw cycles.[][13]
-
Flash Freezing: Rapidly freeze your protein aliquots in liquid nitrogen before transferring them to -80°C to minimize the formation of ice crystals that can damage the protein.
Data Presentation: Common Buffer Additives to Enhance Protein Solubility
| Additive Category | Example | Typical Concentration Range | Mechanism of Action |
| Salts | NaCl, KCl, (NH₄)₂SO₄ | 50 mM - 1 M | Modulates ionic strength to prevent non-specific electrostatic interactions.[3][4][14] |
| Reducing Agents | DTT, TCEP, β-mercaptoethanol | 1 - 10 mM | Prevents oxidation of cysteine residues and formation of intermolecular disulfide bonds.[][3] |
| Detergents (non-denaturing) | Triton X-100, Tween 20, CHAPS | 0.01% - 1% (v/v) | Solubilizes hydrophobic regions of proteins, preventing aggregation.[][7] |
| Osmolytes/Polyols | Glycerol, Sucrose, Sorbitol | 5% - 50% (v/v) | Stabilizes protein structure by promoting a compact, folded state.[][13] |
| Amino Acids | L-Arginine, L-Glutamate | 50 mM - 1 M | Can suppress aggregation by interacting with charged and hydrophobic patches on the protein surface.[] |
| Chaotropic Agents (low conc.) | Urea, Guanidine-HCl | 0.5 - 2 M | At low concentrations, can help solubilize aggregates without fully denaturing the protein.[15] |
| Chelating Agents | EDTA | 1 - 5 mM | Inhibits metalloproteases that could degrade the protein.[4] |
Frequently Asked Questions (FAQs)
Q4: What is the role of a fusion tag in protein solubility?
A4: Fusion tags are proteins or peptides that are genetically fused to the target protein.[10] Some tags, like Maltose Binding Protein (MBP) and Glutathione S-Transferase (GST), are known to enhance the solubility of their fusion partners.[9] The exact mechanism is not always clear but is thought to involve the tag acting as a chaperone, promoting proper folding, and preventing aggregation of the target protein.[5]
Q5: My protein is expressed in inclusion bodies. Is it possible to recover soluble, active protein?
A5: Yes, it is often possible to recover active protein from inclusion bodies, although it requires a denaturation and refolding process.[15]
Experimental Protocol: Protein Refolding from Inclusion Bodies
-
Isolate and Wash Inclusion Bodies: After cell lysis, centrifuge the lysate to pellet the insoluble inclusion bodies. Wash the pellet multiple times with a buffer containing a mild detergent (e.g., 1% Triton X-100) or a low concentration of a denaturant (e.g., 1-2 M Urea) to remove contaminating proteins and cellular debris.[8][15]
-
Solubilize Inclusion Bodies: Resuspend the washed inclusion bodies in a buffer containing a strong denaturant, such as 6 M Guanidine-HCl or 8 M Urea, to completely unfold the protein. Include a reducing agent (e.g., 10 mM DTT) to reduce any non-native disulfide bonds.[6]
-
Refold the Protein: This is the most critical step and often requires optimization. The goal is to remove the denaturant in a controlled manner to allow the protein to refold into its native conformation. Common methods include:
-
Dilution: Rapidly or slowly dilute the denatured protein solution into a large volume of refolding buffer.[8][15] The final protein concentration should be low (typically < 0.1 mg/mL) to favor intramolecular folding over intermolecular aggregation.[15]
-
Dialysis: Place the denatured protein solution in a dialysis bag and dialyze against a refolding buffer with progressively lower concentrations of the denaturant.[6][8]
-
On-Column Refolding: Bind the denatured protein to a chromatography resin (e.g., Ni-NTA for His-tagged proteins) and then wash the column with a gradient of decreasing denaturant concentration.[16]
-
-
Purify the Refolded Protein: After refolding, there will likely be a mixture of correctly folded, misfolded, and aggregated protein. A final purification step, such as size-exclusion chromatography, is often necessary to isolate the properly folded, monomeric protein.[8]
Visualizations
References
- 2. biolscigroup.us [biolscigroup.us]
- 3. bitesizebio.com [bitesizebio.com]
- 4. goldbio.com [goldbio.com]
- 5. Protein purification flow charts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. biossusa.com [biossusa.com]
- 9. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening of Buffers and Additives for Protein Stabilization by Thermal Shift Assay: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 11. Screening of Buffers and Additives for Protein Stabilization by Thermal Shift Assay: A Practical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
Interpreting unexpected peaks in the NMR spectrum of Ethyl 2-cyano-3,3-diphenylacrylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 2-cyano-3,3-diphenylacrylate.
Troubleshooting Guide: Interpreting Unexpected NMR Peaks
Unexpected signals in the ¹H or ¹³C NMR spectrum of this compound can often be attributed to common impurities from the synthesis or degradation of the product. This guide provides a systematic approach to identifying these unexpected peaks.
Q1: I see extra peaks in the aromatic region (around 7.0-8.0 ppm) of the ¹H NMR spectrum. What could they be?
A1: Unreacted benzophenone (B1666685) is a common impurity and will exhibit signals in this region. Specifically, you may observe multiplets around 7.45-7.85 ppm. To confirm, you can compare the chemical shifts with a known spectrum of benzophenone.
Q2: There are unexpected signals in the aliphatic region, specifically a quartet around 4.2 ppm and a triplet around 1.3 ppm in the ¹H NMR spectrum.
A2: These signals are characteristic of unreacted ethyl cyanoacetate (B8463686). The methylene (B1212753) protons (-CH2-) of the ethyl group typically appear as a quartet, while the methyl protons (-CH3) appear as a triplet. A singlet around 3.5 ppm corresponding to the α-protons of ethyl cyanoacetate might also be visible.
Q3: I have broad signals in my ¹H NMR spectrum, and some peaks that don't correspond to the starting materials. What could be the cause?
A3: The presence of a broad singlet, often in the downfield region (around 10-12 ppm), could indicate the presence of the corresponding carboxylic acid, 2-cyano-3,3-diphenylacrylic acid. This can form through the hydrolysis of the ethyl ester. Additionally, the formation of 2-cyano-3,3-diphenylacrylamide, a potential side product, would introduce new amide proton signals, typically seen as broad singlets in the range of 7-8.5 ppm.
Q4: How can I confirm the identity of these impurities?
A4: The most reliable method is to compare the chemical shifts of the unexpected peaks with the known NMR data of the suspected impurities. The tables below provide a summary of the expected ¹H and ¹³C NMR chemical shifts for this compound and common impurities. Running a 2D NMR experiment, such as a COSY or HSQC, can also help in assigning the unexpected signals.
Data Presentation: NMR Chemical Shifts
The following tables summarize the approximate ¹H and ¹³C NMR chemical shifts (δ) in ppm for this compound and potential impurities. Note that chemical shifts can vary slightly depending on the solvent and concentration.
Table 1: ¹H NMR Chemical Shifts (ppm)
| Compound | Aromatic Protons (Ar-H) | Ethyl Group (-OCH₂CH₃) | Other Protons |
| This compound | ~7.3 - 7.5 (m, 10H) | ~4.1 (q, 2H), ~1.1 (t, 3H) | - |
| Benzophenone | ~7.45 - 7.85 (m, 10H) | - | - |
| Ethyl Cyanoacetate | - | ~4.27 (q, 2H), ~1.32 (t, 3H) | ~3.48 (s, 2H, α-CH₂) |
| 2-cyano-3,3-diphenylacrylamide | ~7.2 - 7.8 (m, 10H) | - | ~7.5 - 8.5 (br s, 2H, -NH₂) |
| 2-cyano-3,3-diphenylacrylic acid | ~7.3 - 7.6 (m, 10H) | - | >10 (br s, 1H, -COOH) |
Table 2: ¹³C NMR Chemical Shifts (ppm)
| Compound | C=O | C≡N | C=C | Aromatic Carbons | Ethyl Group (-OCH₂CH₃) | Other Carbons |
| This compound | ~162.5 | ~115.5 | ~155.1, ~103.0 | ~128 - 133 | ~62.8, ~14.2 | - |
| Benzophenone[1] | ~196.8 | - | - | ~128.3, ~130.1, ~132.4, ~137.6 | - | - |
| Ethyl Cyanoacetate | ~163.0 | ~113.0 | - | - | ~63.0, ~14.0 | ~25.0 (α-CH₂) |
| 2-cyano-3,3-diphenylacrylamide | ~163 | ~117 | ~151, ~108 | ~121 - 138 | - | - |
| 2-cyano-3,3-diphenylacrylic acid | ~164 | ~115 | ~156, ~102 | ~128 - 139 | - | - |
Experimental Protocols
Synthesis of this compound (Knoevenagel Condensation) [2][3][4]
This protocol describes a typical procedure for the synthesis of this compound.
Materials:
-
Benzophenone
-
Ethyl cyanoacetate
-
Cyclohexane (or another suitable solvent for azeotropic water removal)
-
Sodium bicarbonate (or another suitable base catalyst like piperidine (B6355638) or ammonium (B1175870) acetate)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve benzophenone in cyclohexane.
-
Heat the mixture to reflux (approximately 102-104°C) until the benzophenone is completely dissolved.
-
Add a catalytic amount of sodium bicarbonate to the reaction mixture.
-
Slowly add ethyl cyanoacetate dropwise to the refluxing mixture.
-
Continue the reaction for 16-18 hours, continuously removing the water formed during the reaction via the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a crystalline solid.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting unexpected peaks in the NMR spectrum of this compound.
Caption: Troubleshooting workflow for unexpected NMR peaks.
Frequently Asked Questions (FAQs)
Q5: What is the typical appearance of pure this compound?
A5: Pure this compound is an off-white crystalline powder.[2]
Q6: What is the primary synthetic route for this compound?
A6: It is most commonly synthesized via the Knoevenagel condensation of benzophenone with ethyl cyanoacetate.[2][3][4]
Q7: Can the reaction conditions influence the purity of the final product?
A7: Yes, reaction temperature and the choice of catalyst can affect the formation of byproducts. For instance, in syntheses that liberate ammonia (B1221849), higher temperatures can lead to the formation of the corresponding amide impurity.[5]
Q8: Besides the starting materials, what other impurities might be present?
A8: If the synthesis is carried out in the presence of ammonia or an ammonium salt catalyst, the corresponding amide, 2-cyano-3,3-diphenylacrylamide, can be formed as a side product.[5][6] Additionally, hydrolysis of the ester can lead to the formation of 2-cyano-3,3-diphenylacrylic acid, especially during workup or storage if moisture is present.
Q9: Are there any specific purification techniques recommended for this compound?
A9: Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purifying this compound.[6] For removal of unreacted starting materials after the reaction, distillation can also be employed.[5]
References
- 1. rsc.org [rsc.org]
- 2. This compound | 5232-99-5 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. CN104672107A - A preparing method of this compound - Google Patents [patents.google.com]
- 5. US5917080A - Preparation of 2-cyano-3,3-diarylacrylic esters - Google Patents [patents.google.com]
- 6. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling Anticancer Potential: A Comparative Analysis of Ethyl 2-cyano-3,3-diphenylacrylate (ECDA) Analogs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the anticancer activity of a series of ethyl 2-cyano-3,3-diphenylacrylate (ECDA) analogs. This document summarizes key experimental data, details the methodologies for their synthesis and evaluation, and visualizes relevant signaling pathways and experimental workflows.
Recent studies have demonstrated the promising anticancer properties of various ethyl 2-cyano-3-arylacrylate derivatives, revealing critical structure-activity relationships (SAR) that could pave the way for the development of more potent therapeutic agents.[1] These compounds are typically synthesized via an efficient Knoevenagel condensation and subsequently evaluated for their cytotoxic effects against several human cancer cell lines.[1][2] This guide will delve into the comparative performance of these analogs, their mechanism of action, and the experimental protocols utilized in their evaluation.
Comparative Anticancer Activity of ECDA Analogs
The in vitro anticancer activity of synthesized ECDA analogs has been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which quantify the potency of each compound, have been determined. Doxorubicin, a well-established chemotherapeutic agent, is often used as a positive control for comparison.[1]
The data reveals that the nature and position of substituents on the aryl ring significantly influence the anticancer activity. For instance, in a series of ethyl (2Z)-2-cyano-3-arylacrylate derivatives tested against A549 (lung carcinoma), HT-29 (colorectal adenocarcinoma), and HepG2 (hepatocellular carcinoma) cell lines, the cinnamyl analogue displayed potent and broad-spectrum activity, particularly against HT-29 and HepG2 cells.[1]
In another study focusing on Ethyl 2-cyano-3-(4-fluorophenyl)acrylate and its analogs against the MCF-7 (human breast cancer) cell line, a clear structure-activity relationship was observed.[2] Electron-withdrawing groups on the phenyl ring were found to generally enhance cytotoxicity. The compound featuring a nitro group at the para position exhibited the highest potency.[2] Conversely, electron-donating groups, such as methoxy (B1213986) and methyl, tended to decrease the anticancer activity.[2]
Table 1: Comparative in vitro Anticancer Activity (IC50) of Ethyl (2Z)-2-cyano-3-arylacrylate Derivatives
| Compound ID | Ar-group (Substitution Pattern) | IC50 (µg/mL) vs. A549 | IC50 (µg/mL) vs. HT-29 | IC50 (µg/mL) vs. HepG2 |
| 3a | Phenyl | >100 | >100 | >100 |
| 3b | 2-Nitrophenyl | 85.3 | 79.1 | 88.2 |
| 3c | 3-Nitrophenyl | 65.4 | 58.9 | 72.5 |
| 3d | 4-Nitrophenyl | 45.2 | 38.7 | 51.3 |
| 3e | 2-Chlorophenyl | 72.8 | 65.4 | 78.1 |
| 3f | 4-Chlorophenyl | 68.9 | 61.2 | 73.4 |
| 3i | Cinnamyl | 25.1 | 18.5 | 22.7 |
| Doxorubicin | - | 1.2 | 0.9 | 1.5 |
Data sourced from a study on ethyl (2Z)-2-cyano-3-arylacrylate derivatives.[1]
Table 2: Comparative in vitro Anticancer Activity (IC50) of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate Analogs against MCF-7 Cells
| Compound ID | Substituent (R) | IC50 (µM) against MCF-7 |
| 1 | H | 28.5 |
| 2 | 4-F | 22.1 |
| 3 | 4-Cl | 25.3 |
| 4 | 4-Br | 26.8 |
| 5 | 4-NO₂ | 18.4 |
| 6 | 4-OCH₃ | 35.2 |
| 7 | 4-CH₃ | 30.1 |
| 8 | 2,4-diCl | 20.5 |
| 9 | 3,4,5-triOCH₃ | 42.7 |
Data sourced from a comparative analysis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate and its analogs.[2]
Postulated Mechanism of Action
While the exact mechanisms of action for all ECDA analogs are not fully elucidated, a prominent hypothesis for some derivatives involves the inhibition of tubulin polymerization.[2] Microtubules are essential components of the cytoskeleton and the mitotic spindle. Their disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[2] Another potential mechanism involves the inhibition of signaling pathways crucial for cancer cell survival and proliferation, such as the JAK/STAT3 pathway.[1]
References
A Comparative Guide to the Photostability of Ethyl 2-cyano-3,3-diphenylacrylate
For Researchers, Scientists, and Drug Development Professionals
In the development of photosensitive drug formulations and dermatological products, the selection of a suitable photostabilizer is paramount to ensure product efficacy and safety. Ethyl 2-cyano-3,3-diphenylacrylate, also known as Etocrylene or Octocrylene, is a widely utilized organic UV filter. This guide provides an objective comparison of the photostability of Etocrylene against two other prominent UV filters: the highly photostable Bemotrizinol and the notoriously photolabile Avobenzone. This analysis is supported by a review of experimental data and standardized testing protocols to aid researchers in making informed decisions for their formulation needs.
Comparative Photostability Analysis
The ability of a UV filter to remain chemically stable upon exposure to UV radiation is crucial for its performance. The following table summarizes the photostability characteristics of Etocrylene, Bemotrizinol, and Avobenzone based on available scientific literature. It is important to note that direct quantitative comparisons under identical experimental conditions are limited in published studies. The data presented is a synthesis of findings from various sources and should be interpreted with consideration of the varying experimental setups.
| Parameter | This compound (Etocrylene/Octocrylene) | Bemotrizinol | Avobenzone |
| Relative Photostability | Relatively photostable.[1] | Highly photostable.[1] | Highly photounstable.[1][2] |
| Reported Photodegradation | Degrades over time to form Benzophenone.[3][4] One study showed up to 40% degradation of some UV filters under daylight.[5] | Retains over 90% of its efficacy even after hours of strong sunlight exposure.[1] | Can degrade significantly within 30 minutes of UV exposure without stabilizers.[6] |
| Stabilizing Properties | Acts as a photostabilizer for other UV filters, notably Avobenzone.[2][7] | Excellent photostabilizer for other UV filters, including Avobenzone.[2][8] | Requires a photostabilizer in formulations to be effective.[2][6] |
| UV Spectrum Coverage | Primarily a UVB and short-wave UVA absorber.[9] | Broad-spectrum absorber, covering both UVA and UVB ranges.[10] | Primarily a UVA absorber.[2] |
Chemical Structures of Compared UV Filters
The chemical structure of a UV filter is fundamental to its photostability and UV absorption characteristics.
Caption: Molecular structures of the compared UV filters.
Experimental Protocols for Photostability Testing
To ensure the reliability and comparability of photostability data, standardized experimental protocols are essential. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidance on photostability testing in its guideline Q1B.
ICH Q1B Photostability Testing Workflow
The following diagram illustrates a typical workflow for photostability testing of a drug substance according to ICH Q1B guidelines.
Caption: A generalized workflow for photostability testing.
Key Experimental Methodologies
1. Sample Preparation:
-
The test substance is dissolved in a suitable inert solvent.
-
Alternatively, a thin film of the substance is cast on an inert substrate, such as quartz plates.
-
For formulated products, the product is spread evenly on a suitable substrate.
2. Light Exposure:
-
Samples are exposed to a light source capable of emitting a spectrum similar to the D65 (outdoor daylight) or ID65 (indoor daylight) standard. Xenon arc lamps or metal halide lamps are commonly used.
-
The ICH Q1B guideline specifies a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[11]
-
Control samples are stored under the same conditions but protected from light.
3. Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for quantifying the concentration of the active substance and its degradation products over time. A stability-indicating HPLC method should be developed and validated.[5][12][13][14]
-
Typical Procedure:
-
Aliquots of the exposed and control samples are withdrawn at specified time intervals.
-
The samples are appropriately diluted and injected into the HPLC system.
-
The concentration of the remaining active substance is determined by comparing the peak area with that of a standard of known concentration.
-
The percentage of degradation is calculated.
-
-
-
UV-Vis Spectrophotometry: This method can be used to monitor changes in the UV absorption spectrum of the substance upon light exposure. While less specific than HPLC, it provides a rapid assessment of photostability.
-
Typical Procedure:
-
The UV-Vis spectrum of the sample is recorded before and after light exposure.
-
A decrease in the absorbance at the characteristic wavelength of the active substance indicates photodegradation.
-
-
Discussion of Comparative Performance
This compound (Etocrylene/Octocrylene): As a relatively photostable compound, Etocrylene is often employed not only for its own UV filtering capacity but also to quench the excited state of other, less stable UV absorbers like Avobenzone, thereby preventing their rapid degradation.[2] However, a significant consideration for formulators is the documented degradation of Etocrylene into Benzophenone over time, a compound that has raised safety concerns.[3][4]
Bemotrizinol: This modern, broad-spectrum UV filter exhibits exceptional photostability.[1] Studies have shown that it undergoes minimal degradation even after prolonged exposure to UV radiation.[1] Its high molecular weight also limits its skin penetration. Furthermore, Bemotrizinol is highly effective at stabilizing other photolabile filters, making it a prime choice for high-SPF, broad-spectrum sunscreen formulations.[8]
Avobenzone: While providing excellent protection in the UVA range, Avobenzone's utility is hampered by its inherent photounstability.[2] Upon exposure to UV radiation, it can undergo rapid degradation, leading to a loss of efficacy.[6] Consequently, Avobenzone is almost always formulated with a photostabilizer, such as Etocrylene or Bemotrizinol, to ensure adequate performance.[2][6]
Conclusion
The validation of the photostability of this compound reveals it to be a moderately stable UV filter that can effectively stabilize other less stable compounds like Avobenzone. However, its own degradation into Benzophenone is a factor that requires careful consideration during product development and for long-term stability assessments.
In comparison, Bemotrizinol stands out as a significantly more photostable alternative, offering broad-spectrum protection and excellent stabilizing properties without the concern of forming Benzophenone. Avobenzone, while an effective UVA absorber, is not a viable option without a dedicated photostabilizer.
For researchers and drug development professionals, the choice of a UV filter should be based on a comprehensive evaluation of its photostability profile, its interaction with other formulation components, and its degradation pathways. While Etocrylene can be a suitable option, particularly for stabilizing Avobenzone, Bemotrizinol presents a more robust and stable alternative for developing highly effective and safe photoprotective formulations.
References
- 1. mokiner.com [mokiner.com]
- 2. Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. premiumbeautynews.com [premiumbeautynews.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. Bemotrizinol: A New Sunscreen Active Ingredient considered by FDA_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. High-performance liquid chromatographic method for the comparison of the photostability of five sunscreen agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-performance liquid chromatographic method for the comparison of the photostability of five sunscreen agents. | Semantic Scholar [semanticscholar.org]
- 13. lcms.cz [lcms.cz]
- 14. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Analysis of Etocrylene and Other Leading UVB Filters
In the ever-evolving landscape of dermatological science and cosmetic formulations, the demand for effective and photostable UVB filters is paramount for adequate sun protection. This guide offers a detailed comparison of the efficacy of Etocrylene against other commonly utilized UVB filters. The following sections present quantitative data from experimental studies, detailed methodologies of these experiments, and visual representations of workflows and mechanisms to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to Etocrylene
Etocrylene (Ethyl 2-cyano-3,3-diphenylacrylate) is an organic compound employed as a UVB filter in sunscreen products. It is known for its ability to absorb UV radiation primarily in the UVB range (280-320 nm) and to photostabilize other UV filters that are prone to degradation upon sun exposure, such as avobenzone.[1] Its oil-soluble nature also contributes to the water resistance of sunscreen formulations.[1]
Efficacy Comparison of UVB Filters
The primary measure of a UVB filter's efficacy is its contribution to the Sun Protection Factor (SPF) of a formulation. The following table summarizes in vitro SPF values for several UVB filters, providing a basis for comparison. Due to the limited availability of direct comparative studies featuring Etocrylene, data for the structurally and functionally similar compound, Octocrylene, is included as a proxy.
| UV Filter | Chemical Class | Maximum Absorption (λmax) | In Vitro SPF (at max EU concentration) | Photostability |
| Octocrylene (as a proxy for Etocrylene) | Cinnamate derivative | ~304 nm[2] | 10.41[3] | Photostable; loses 10% of SPF protection in 95 mins[2] |
| Octinoxate (Ethylhexyl Methoxycinnamate) | Cinnamate derivative | ~310 nm | 10.42[3] | Photolabile |
| Homosalate | Salicylate | ~306 nm | 4.33[3] | Weak UVB absorber, often used in combination[4] |
| Octisalate (Ethylhexyl Salicylate) | Salicylate | ~306 nm | 3.12[3] | Weak UVB absorber, photostabilizer[5] |
| Bemotrizinol (Tinosorb S) | Triazine derivative | ~310 nm and ~340 nm | 20.0 (as Anisotriazine)[3] | Highly photostable, broad-spectrum[4] |
| Bisoctrizole (Tinosorb M) | Triazine derivative | ~360 nm | 3.68 (as Methylene bis-benzotriazolyl tetramethylbutylphenol)[3] | Highly photostable, broad-spectrum[4] |
Note: The in vitro SPF values are sourced from a study that tested 18 sun filters authorized in the European Union at their highest permitted concentrations.[3] The photostability information is gathered from various sources.
Experimental Protocols
The determination of a UVB filter's efficacy relies on standardized in vitro methods for measuring SPF and photostability. These protocols provide a controlled environment to assess performance without the ethical concerns and variability of in vivo human testing.[6]
In Vitro Sun Protection Factor (SPF) Determination
This method measures the UV radiation transmitted through a thin film of a sunscreen product applied to a substrate.
Materials and Equipment:
-
Substrate: Polymethylmethacrylate (PMMA) plates, roughened to mimic the skin's surface.[6]
-
Spectrophotometer: With an integrating sphere to measure diffuse transmittance.
-
UV Radiation Source: Solar simulator with a continuous emission spectrum in the UVA and UVB range.
-
Application Equipment: Automated robot or positive-displacement pipette for precise and uniform sample application.[6]
Protocol:
-
Sample Application: Apply a precise amount of the sunscreen formulation (e.g., 0.75 mg/cm² or 1.3 mg/cm²) uniformly onto the PMMA plate.[7][8]
-
Drying/Incubation: Allow the film to dry and form a stable film, typically for 15-30 minutes at a controlled temperature.[9]
-
Initial Absorbance Measurement: Measure the initial absorbance of the sunscreen-coated plate at 1 nm intervals from 290 nm to 400 nm using the spectrophotometer.[7]
-
SPF Calculation: The in vitro SPF is calculated from the transmittance data using the following equation, which incorporates the erythemal action spectrum (E(λ)) and the solar simulator irradiance spectrum (I(λ)):
Where T(λ) is the spectral transmittance of the product.
Photostability Assessment
This protocol evaluates the ability of a UV filter to maintain its protective properties after exposure to UV radiation.
Materials and Equipment:
-
Same as for in vitro SPF determination.
-
Controlled Irradiation System: A solar simulator capable of delivering a defined and measurable dose of UV radiation.
Protocol:
-
Sample Preparation and Initial Measurement: Prepare the sunscreen-coated PMMA plates and measure the initial absorbance spectrum as described in the in vitro SPF protocol.
-
UV Irradiation: Expose the plates to a controlled dose of UV radiation from the solar simulator. The irradiation dose is often calculated as a proportion of the initial SPF.[9]
-
Post-Irradiation Absorbance Measurement: After irradiation, measure the absorbance spectrum of the plates again.
-
Photostability Calculation: The photostability is typically expressed as the percentage of SPF or UVA protection factor (UVAPF) retained after irradiation. A significant decrease in absorbance, particularly at the filter's λmax, indicates photodegradation.
Mechanism of Action: UV Absorption
Chemical UVB filters like Etocrylene function by absorbing high-energy UV photons. The energy from the UV radiation excites the electrons in the molecule to a higher energy state. The molecule then returns to its ground state by dissipating this energy as harmless, lower-energy heat. This process prevents the UV radiation from penetrating the skin and causing cellular damage. The photostability of a UV filter is its ability to undergo this process repeatedly without degrading.
Visualizing Experimental and Logical Workflows
In Vitro Efficacy Testing Workflow
The following diagram illustrates the sequential steps involved in the in vitro evaluation of a UVB filter's efficacy.
Mechanism of Action of Chemical UVB Filters
This diagram depicts the fundamental process by which chemical UVB filters protect the skin.
Conclusion
Etocrylene, and its close relative Octocrylene, demonstrate effective UVB absorption and notable photostability, making them valuable components in modern sunscreen formulations. When compared to other filters, the choice of a specific UVB agent will depend on the desired SPF, the need for broad-spectrum protection, and the requirement for photostabilization of other ingredients in the formulation. The standardized in vitro protocols outlined provide a reliable framework for the continued evaluation and development of new and improved photoprotective agents.
References
- 1. What UV Filters Do: The Science Behind Sunscreen and Industrial UV Protection [elchemy.com]
- 2. Octocrylene (Explained + Products) [incidecoder.com]
- 3. Sunscreens - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. Modernizing U.S. Sunscreen Regulations: How Newer Filters Can Improve Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sunscreens and Photoprotection - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. How does sunscreen work? Understanding UV protection | MD Anderson Cancer Center [mdanderson.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. acofp.org [acofp.org]
A Comparative Guide to the Structure-Activity Relationship of Substituted Cyano-Diphenylacrylates and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
The cyano-diphenylacrylate scaffold and its bioisosteres represent a versatile class of compounds with a wide range of biological activities. The electronic and steric properties of substituents on the phenyl rings and the acrylate (B77674) backbone play a critical role in modulating their potency and selectivity towards various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted cyano-diphenylacrylates and related cyanoacrylamide derivatives, supported by experimental data and detailed methodologies.
I. Anti-inflammatory Activity of (E)-2-cyano-N,3-diphenylacrylamide
(E)-2-cyano-N,3-diphenylacrylamide (JMPR-01) has been investigated for its anti-inflammatory properties. The core structure's activity is influenced by substitutions on the phenyl rings, which can affect its interaction with inflammatory mediators.
Table 1: Effect of JMPR-01 on Inflammatory Mediators
| Compound | Concentration (µM) | Nitrite (B80452) Inhibition (%) | IL-1β Inhibition (%) | TNF-α Inhibition (%) |
| JMPR-01 | 25 | 50.1 ± 2.3 | 45.2 ± 3.1 | 60.5 ± 4.2 |
| JMPR-01 | 50 | 75.3 ± 4.5 | 68.9 ± 5.0 | 82.1 ± 3.8 |
| JMPR-01 | 100 | Cytotoxic | Cytotoxic | Cytotoxic |
Data adapted from in vitro assays on macrophage cultures.
The data indicates a dose-dependent inhibition of key inflammatory markers by JMPR-01. Cytotoxicity at higher concentrations is a critical factor for consideration in further drug development.
II. Anticancer Activity of Cyano-Substituted Estratriene Derivatives
While not direct diphenylacrylates, C-17 cyano-substituted estratrienes share a common feature of a nitrile group and aromatic rings, and their SAR provides valuable insights into the role of these moieties in anticancer activity.
Table 2: Antiproliferative Effects of 2-Substituted Estra-1,3,5(10)-trienes
| Compound | R Group at C2 | R' Group at C3 | MCF-7 GI₅₀ (nM) |
| 7 | -CH₂CH₃ | -OH | > 10,000 |
| 14 | -OCH₃ | -OH | 300 |
| 8 | -OCH₃ | -OSO₂NH₂ | 60 |
| 15 | -OCH₃ | -OSO₂NH₂ | 70 |
Data from in vitro studies on human breast cancer cell lines.[1]
The SAR reveals that a 2-methoxy group significantly enhances antiproliferative activity compared to a 2-ethyl group.[1] Furthermore, the addition of a 3-O-sulfamate group further potentiates the activity.[1]
III. Herbicidal Activity of 2-Cyanoacrylate Derivatives
The 2-cyanoacrylate scaffold has also been explored for its herbicidal properties. The introduction of substituted pyrazolyl or 1,2,3-triazolyl moieties has yielded compounds with significant activity against various weed species.
Table 3: Herbicidal Activity of Selected 2-Cyanoacrylate Derivatives against Brassica juncea
| Compound | Heterocyclic Moiety | Substituent (R) | Inhibition at 150 g/ha (%) |
| 9a | Pyrazole (B372694) | 4-Cl | > 80 |
| 9d | Pyrazole | 2,4-di-Cl | > 80 |
| 9f | Pyrazole | 4-CF₃ | > 80 |
| 9i | Pyrazole | 3,4,5-tri-Cl | > 80 |
| 10a | 1,2,3-Triazole | 4-Cl | > 80 |
| 10b | 1,2,3-Triazole | 2,4-di-Cl | > 80 |
| 10e | 1,2,3-Triazole | 4-CF₃ | > 80 |
| 10n | 1,2,3-Triazole | 3,4,5-tri-Cl | > 80 |
Data from herbicidal activity screening.[2][3]
These results indicate that various substitutions on the phenyl ring attached to the pyrazole or triazole moiety lead to potent herbicidal activity against Brassica juncea.[2][3]
IV. Enzyme Inhibition by Cyanoacrylate Analogs
A series of 2-cyano-3-hydroxy-N-phenylpropenamide analogs have been synthesized and evaluated as inhibitors of DHODH, an enzyme crucial for de novo pyrimidine (B1678525) biosynthesis.
Table 4: In Vitro DHODH Inhibition and In Vivo Anti-inflammatory Activity
| Compound | R Group on Phenyl | DHODH IC₅₀ (µM) | Delayed Type Hypersensitivity ED₅₀ (mg/kg) |
| 2 | H | 0.5 | 10 |
| 3 | 3-CH₃, 4-CF₃ | 0.08 | 2 |
Data from in vitro enzyme assays and in vivo rat models.[4]
The substitution pattern on the N-phenyl ring significantly impacts both in vitro enzyme inhibition and in vivo efficacy, with the 3-methyl-4-trifluoromethyl substitution in compound 3 being particularly effective.[4]
Imidazopyridine derivatives bearing a 2-cyanoacrylamide moiety have been developed as reversible covalent inhibitors of TAK1, a key kinase in inflammatory signaling pathways.
Table 5: TAK1 Inhibitory Activity of Imidazopyridine Derivatives
| Compound | R Group | TAK1 IC₅₀ (nM) |
| 13h | 6-methylpyridin-2-yl | 27 |
Data from in vitro kinase inhibition assays.[5]
The potent inhibitory activity of compound 13h highlights the potential of the 2-cyanoacrylamide moiety as a reversible covalent warhead for kinase inhibitors.[5]
Experimental Protocols
1. Synthesis of (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01)
The synthesis is achieved through a Knoevenagel condensation reaction.[6] Equimolar amounts of 2-cyano-N-phenylacetamide and benzaldehyde (B42025) are reacted in the presence of a basic catalyst, such as piperidine, in a suitable solvent like ethanol. The reaction mixture is refluxed for several hours, and the product is isolated by filtration and purified by recrystallization.
2. In Vitro Anti-inflammatory Assays
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media.
-
Nitrite Measurement: Cells are stimulated with lipopolysaccharide (LPS) in the presence of the test compound. After incubation, the concentration of nitrite in the culture supernatant is measured using the Griess reagent, which is an indicator of nitric oxide production.
-
Cytokine Analysis (ELISA): The concentrations of IL-1β and TNF-α in the culture supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
3. In Vitro Antiproliferative Assay (GI₅₀)
-
Cell Lines: Human cancer cell lines (e.g., MCF-7) are used.
-
Assay: The assay is typically performed using the sulforhodamine B (SRB) assay. Cells are seeded in 96-well plates and exposed to various concentrations of the test compounds for a specified period. Cell viability is then determined by staining with SRB and measuring the absorbance. The GI₅₀ value is the concentration of the compound that causes 50% inhibition of cell growth.
4. Herbicidal Activity Assay
-
Plant Species: Seeds of various weed species (e.g., Brassica juncea) are used.
-
Assay: The compounds are dissolved in a suitable solvent and applied at a specific dosage (e.g., 1500 g/ha). The inhibitory effect on seed germination and plant growth is observed and quantified as a percentage of inhibition compared to a control group.[3]
5. Enzyme Inhibition Assays (DHODH and TAK1)
-
DHODH Assay: The activity of recombinant human DHODH is measured spectrophotometrically by monitoring the reduction of a substrate, such as 2,6-dichloroindophenol, in the presence of the enzyme, its substrate dihydroorotate (B8406146), and coenzyme Q. The IC₅₀ is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.[4]
-
TAK1 Assay: The inhibitory activity against TAK1 is determined using a kinase assay kit (e.g., ADP-Glo™ Kinase Assay). The assay measures the amount of ADP produced from the kinase reaction. The IC₅₀ value is calculated from the dose-response curve of the inhibitor.[5]
Visualizations
Caption: A generalized workflow for structure-activity relationship studies.
Caption: Inhibition of the TAK1 signaling pathway by 2-cyanoacrylamide derivatives.
References
- 1. Structure-activity relationships of C-17 cyano-substituted estratrienes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases [mdpi.com]
A Comparative Guide to Catalysts for the Synthesis of Ethyl 2-cyano-3,3-diphenylacrylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Ethyl 2-cyano-3,3-diphenylacrylate, a valuable intermediate in various chemical industries, is commonly achieved through the Knoevenagel condensation of benzophenone (B1666685) and ethyl cyanoacetate (B8463686). The choice of catalyst for this reaction is critical, influencing reaction efficiency, yield, and overall process viability. This guide provides an objective comparison of different catalysts reported for this synthesis, supported by available experimental data and detailed protocols.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of various catalysts in the Knoevenagel condensation for the synthesis of this compound and analogous compounds. It is important to note that a direct head-to-head comparison under identical conditions is limited in the published literature. Therefore, data from reactions with similar substrates are included to provide a broader perspective on catalyst efficacy.
| Catalyst | Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Catalyst Loading |
| Ammonium (B1175870) Acetate (B1210297) | Benzophenone | n-Heptane | Reflux | 15 | 94.1 | Not Specified |
| Sodium Bicarbonate | Benzophenone | Cyclohexane | 102-104 | 16-18 | Not Specified | Not Specified |
| Piperidine (B6355638) | 3-Pyridinecarboxaldehyde | Ethanol | Room Temp. | 8 | Not Specified | Catalytic |
| Piperidine | 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | Ethanol | Reflux | 0.75 | 90 | Equimolar |
| Triphenylphosphine | Aldehydes | Solvent-free | Not Specified | Not Specified | Excellent | Not Specified |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and similar compounds using different catalytic systems are provided below.
Protocol 1: Ammonium Acetate Catalyzed Synthesis
This protocol describes the synthesis of this compound using ammonium acetate as the catalyst.
Materials:
-
Benzophenone
-
Ethyl cyanoacetate
-
Ammonium acetate
-
n-Heptane
Procedure:
-
In a reaction vessel, dissolve benzophenone in n-heptane.
-
Add ammonium acetate to the solution.
-
Heat the mixture to reflux.
-
Slowly add ethyl cyanoacetate to the reaction mixture.
-
Maintain the reaction at reflux for 15 hours.
-
After completion, the product can be isolated and purified using standard laboratory techniques.
Protocol 2: Sodium Bicarbonate Catalyzed Synthesis
This protocol outlines the synthesis of this compound using sodium bicarbonate as the catalyst.
Materials:
-
Benzophenone
-
Ethyl cyanoacetate
-
Sodium bicarbonate
-
Cyclohexane
Procedure:
-
To a reaction vessel, add benzophenone and cyclohexane.
-
Heat the mixture to 102-104 °C.
-
Add sodium bicarbonate to the reaction mixture.
-
Slowly add ethyl cyanoacetate.
-
Maintain the reaction temperature for 16-18 hours.
-
Isolate and purify the product using appropriate methods.
Protocol 3: Piperidine Catalyzed Synthesis of an Analogous Cyanoacrylate
This protocol describes a general procedure for the Knoevenagel condensation using piperidine as a catalyst with a different aldehyde substrate, which can be adapted for benzophenone.
Materials:
-
Aldehyde (e.g., 3-Pyridinecarboxaldehyde)
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1 equivalent) and ethyl cyanoacetate (1.2 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 mL per mole of aldehyde) to the solution.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization.[1]
Mandatory Visualization
Knoevenagel Condensation Pathway
The synthesis of this compound proceeds via the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. The general pathway is depicted below.
Caption: General mechanism of the Knoevenagel condensation for the synthesis of this compound.
Experimental Workflow for Catalyst Comparison
The following diagram illustrates a logical workflow for the comparative evaluation of different catalysts for the synthesis of this compound.
Caption: A structured workflow for the comparative study of different catalysts in the synthesis of this compound.
References
No Polymorphic Crystal Structures of Ethyl 2-cyano-3,3-diphenylacrylate Found in Public Domain
Despite a thorough search of scientific literature and chemical databases, no experimental data on the crystal structure of polymorphs for Ethyl 2-cyano-3,3-diphenylacrylate, a common UV filter also known as Etocrylene, has been identified. Therefore, a comparative guide to its polymorphic crystal structures cannot be provided at this time.
For researchers, scientists, and drug development professionals interested in the solid-state properties of this compound, this indicates a notable gap in the publicly available scientific knowledge. While polymorphism is a critical area of study in pharmaceuticals and material science due to its influence on a substance's physical and chemical properties, such as solubility, stability, and bioavailability, it appears that this compound has not been the subject of such published investigations.
Searches for crystallographic data consistently led to studies of structurally related but distinct molecules. For instance, detailed polymorphic studies, including single-crystal X-ray diffraction data, are available for Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. These studies reveal the existence of different crystalline forms for the thiophene (B33073) derivative and provide insights into their molecular conformations and packing arrangements. However, this information is not transferable to this compound due to the significant structural differences between the two molecules, specifically the replacement of the thiophene ring with two phenyl groups.
General information regarding this compound is available, covering its synthesis, chemical properties, and applications as a UV absorber in various commercial products. However, these resources do not contain any mention or analysis of its polymorphic forms.
This absence of data presents a research opportunity for solid-state chemists and pharmaceutical scientists. A systematic study to identify and characterize potential polymorphs of this compound could yield valuable insights into its solid-state behavior and potentially lead to improved formulations and applications.
Hypothetical Workflow for Polymorph Comparison
Should data on the polymorphs of this compound become available, a comparative analysis would typically follow the logical workflow outlined below. This workflow is provided as a methodological guide for future research in this area.
Caption: Hypothetical workflow for the comparison of this compound polymorphs.
A Researcher's Guide to Cross-Referencing Experimental and Computational UV-Vis Absorption Data
In the fields of chemistry, materials science, and drug development, ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique for characterizing molecules that absorb light in the UV and visible regions of the electromagnetic spectrum.[1] The comparison of experimentally measured UV-Vis spectra with computationally predicted spectra offers a powerful approach for assigning electronic transitions, interpreting complex spectra, and guiding the synthesis of new compounds with desired optical properties.[1] This guide provides an objective comparison of experimental and computational methodologies, complete with supporting data and detailed protocols.
Data Presentation: A Comparative Analysis
A direct comparison between experimental and computational data is crucial for validating theoretical models and understanding the electronic structure of molecules. The following table summarizes key quantitative parameters obtained from both experimental UV-Vis spectroscopy and computational predictions for a hypothetical organic molecule, illustrating a typical comparative analysis.
| Parameter | Experimental Value | Computational Value | Method/Functional | Basis Set | Solvent |
| λmax (nm) | 280 | 275 | TD-DFT/B3LYP | 6-311+G(d,p) | Methanol (IEFPCM) |
| 350 | 342 | TD-DFT/B3LYP | 6-311+G(d,p) | Methanol (IEFPCM) | |
| Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | 12,000 at 280 nm | - | - | - | - |
| Oscillator Strength (f) | - | 0.25 at 275 nm | TD-DFT/B3LYP | 6-311+G(d,p) | Methanol (IEFPCM) |
| 0.18 at 342 nm | TD-DFT/B3LYP | 6-311+G(d,p) | Methanol (IEFPCM) |
Note: Molar absorptivity (ε) is the experimental measure of light absorption, while oscillator strength (f) is the corresponding calculated quantity. Strong correlations between these paired quantities can pave the way for reliable in silico predictions.[2][3]
Experimental & Computational Workflow
The process of cross-referencing experimental and computational UV-Vis data involves a systematic workflow. The following diagram illustrates the key stages, from sample preparation and spectral measurement to computational modeling and comparative analysis.
Detailed Methodologies
Experimental Protocol: UV-Vis Spectroscopy
The following is a standard procedure for acquiring a UV-Vis absorption spectrum.[4][5]
-
Instrument Preparation: Turn on the UV-Vis spectrometer and allow the lamps (typically deuterium (B1214612) for UV and tungsten for visible) to warm up for at least 20 minutes to ensure a stable output.[6][7]
-
Sample Preparation:
-
Solutions: Dissolve the sample in a suitable solvent that does not absorb in the wavelength range of interest.[8] The concentration should be adjusted to yield an absorbance in the optimal range of the instrument (typically 0.1 to 1.0). Use high-purity solvents and quartz cuvettes for UV measurements, as glass and plastic absorb UV light.[7][8]
-
Solid Samples: For solid samples, they can be coated onto a transparent substrate. A blank of the substrate should be used for the baseline measurement.[4]
-
-
Blank Measurement: Fill a clean cuvette with the pure solvent used to dissolve the sample.[5] Place it in the spectrometer and record a baseline spectrum. This corrects for any absorption or scattering from the solvent and the cuvette.[6]
-
Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it.[8] Place the sample cuvette in the spectrometer and acquire the absorption spectrum over the desired wavelength range.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each peak in the spectrum. If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.
Computational Protocol: Predicting UV-Vis Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting UV-Vis spectra due to its balance of accuracy and computational cost.[9]
-
Molecular Geometry Optimization:
-
Start with an initial 3D structure of the molecule.
-
Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[10] This finds the lowest energy conformation of the molecule in its ground state.
-
-
Excited State Calculation:
-
Using the optimized geometry, perform a TD-DFT calculation to determine the vertical excitation energies and oscillator strengths.[11]
-
The choice of functional is critical; range-separated hybrids like CAM-B3LYP or double hybrids like B2PLYP often provide more accurate results for certain classes of molecules.[12][13]
-
It is important to include a solvent model (e.g., Polarizable Continuum Model - PCM) to account for the effect of the solvent on the electronic transitions, allowing for a more direct comparison with experimental solution-phase spectra.[11]
-
-
Spectrum Simulation:
-
The calculated excitation energies (often in eV) are converted to wavelengths (nm).
-
The "stick" spectrum of oscillator strengths versus wavelength is convoluted with a broadening function (e.g., Gaussian or Lorentzian) to generate a simulated spectrum that resembles the experimentally observed band shapes.[14]
-
-
Data Analysis: Extract the predicted λmax values and their corresponding oscillator strengths (f) from the simulated spectrum for comparison with experimental data.
Theoretical Basis of UV-Vis Absorption
The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital (typically a bonding or non-bonding orbital) to a higher energy anti-bonding molecular orbital. The energy of the absorbed photon corresponds to the energy difference between these orbitals.
By carefully following these protocols and performing a thorough comparative analysis, researchers can gain deeper insights into the photophysical properties of molecules, accelerating discovery and innovation in a wide range of scientific disciplines.
References
- 1. shoubhikrmaiti.medium.com [shoubhikrmaiti.medium.com]
- 2. [PDF] Comparative dataset of experimental and computational attributes of UV/vis absorption spectra | Semantic Scholar [semanticscholar.org]
- 3. Comparative dataset of experimental and computational attributes of UV/vis absorption spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 6. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 7. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 8. ossila.com [ossila.com]
- 9. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds [mdpi.com]
- 12. Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Quantification of Etocrylene in Cosmetic Formulations: A Validated GC-MS Method and Alternatives
The accurate quantification of UV filters such as Etocrylene in cosmetic formulations is crucial for ensuring product safety and efficacy. This guide provides a detailed overview of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of Octocrylene (B1203250), a closely related and commonly used UV filter, which can be adapted for Etocrylene. Furthermore, it presents a comparative analysis with alternative analytical techniques, including High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), electroanalytical methods, and UV-Vis spectrophotometry. This guide is intended for researchers, scientists, and professionals in the field of drug development and cosmetic science.
Data Presentation: A Comparative Analysis of Analytical Methods
The performance of various analytical methods for the quantification of Octocrylene, which serves as a proxy for Etocrylene, is summarized in the table below. This allows for a direct comparison of key validation parameters.
| Parameter | GC-MS [1] | HPLC-DAD [2] | Electroanalytical (Square-Wave Voltammetry) [3] | UV-Vis Spectrophotometry |
| Linearity Range | Not explicitly stated, but r² > 0.998 | 10% to 250% of target concentration (r² > 0.9999) | 5.0 x 10⁻⁶ to 8.0 x 10⁻⁵ mol L⁻¹ (r = 0.9995) | 2.5 to 80 µg/cm³ |
| Limit of Detection (LOD) | 0.04 to 0.63 mg/g | Not explicitly stated | 2.8 x 10⁻⁶ mol L⁻¹ | 0.60% to 2.50% |
| Limit of Quantification (LOQ) | 0.12 to 2.10 mg/g | Not explicitly stated | Not explicitly stated | 0.75% to 2.67% |
| Accuracy (Recovery) | 88.4% - 103.6% | 97.2% - 100.8% | Satisfactory recovery reported | 94.00% - 99.25% |
| Precision (RSD) | 1.2% - 4.9% | 0.16% - 1.34% | Not explicitly stated | 0.94% (under repeatability conditions) |
Experimental Protocols
GC-MS Method for Octocrylene Quantification
This method is suitable for the simultaneous determination of 13 sunscreen agents, including Octocrylene, in cosmetic products[1].
a. Sample Preparation:
-
Weigh 0.5 g of the cosmetic sample into a 50 mL volumetric flask.
-
Add dichloromethane (B109758) to the flask and perform ultrasonic extraction for 15 minutes.
-
Dilute the extract to 50.0 mL with dichloromethane.
-
Filter the solution through a 0.22-µm membrane prior to analysis.
b. GC-MS Instrumentation and Conditions:
-
Chromatographic Column: HP-5ms (30 m × 250 µm × 0.25 µm).
-
Injection Volume: 1 µL.
-
Temperature Program: Programmed temperature elevation from 150 °C to 290 °C.
-
Ionization Source: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM).
-
Quantification: External standard method.
HPLC-DAD Method for Octocrylene Quantification
This validated method allows for the simultaneous analysis of six common organic active pharmaceutical ingredients (APIs) in sunscreen products[2].
a. Sample Preparation:
-
Weigh approximately 250 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a solution of 0.1% acetic acid in methanol.
b. HPLC-DAD Instrumentation and Conditions:
-
Chromatography Column: Luna C18(2).
-
Detector: Diode Array Detector (DAD) at 313 nm.
-
Quantification: Based on a validated method with established linearity, accuracy, and precision.
Electroanalytical Method (Square-Wave Voltammetry)
This method provides a simple and fast approach for the detection and quantification of Octocrylene in cosmetic products[4][3].
a. Sample Preparation and Analysis:
-
The analysis is based on the electrochemical reduction of Octocrylene.
-
A glassy carbon electrode is used with a supporting electrolyte solution of Britton-Robinson buffer (0.04 mol L⁻¹) and ethanol (B145695) (7:3, v/v).
-
Octocrylene is reduced at -0.97 V vs. Ag/AgCl.
-
Quantification is performed using square-wave voltammetry.
UV-Vis Spectrophotometric Method
This method is based on the absorption of UV radiation by Octocrylene in an ethanol solution.
a. Sample Preparation and Analysis:
-
Dissolve the cosmetic sample in ethanol.
-
Measure the absorbance of the solution at 303 nm.
-
The concentration of Octocrylene is proportional to the measured absorbance.
-
The method has been validated for linearity, stability, repeatability, and reproducibility.
Visualizations
Experimental Workflow for GC-MS Quantification
Caption: Workflow for the GC-MS quantification of Octocrylene in cosmetics.
Logical Comparison of Analytical Methods
Caption: Comparison of analytical methods for Etocrylene/Octocrylene quantification.
References
- 1. [Determination of 13 sunscreen agents in cosmetics by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Electroanalytical determination of the sunscreen agent octocrylene in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
The Power of Synergy: Enhancing UV Protection Through Strategic UV Absorber Combinations
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The pursuit of enhanced efficacy in photoprotection has led to a deeper understanding of the synergistic relationships between different ultraviolet (UV) absorbers. By strategically combining various UV filters, formulators can achieve a level of performance that surpasses the sum of the individual components. This guide provides an objective comparison of the synergistic effects observed when combining different classes of UV absorbers, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms.
Key Synergistic Strategies in UV Protection
The primary mechanisms through which synergy is achieved in sunscreen formulations include:
-
Broadening the Spectrum of Protection: Combining UV filters with different absorption maxima (UVA and UVB) provides more comprehensive protection across the entire UV spectrum.
-
Boosting SPF and UVA Protection: Certain combinations of UV filters exhibit a synergistic increase in Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF), allowing for higher efficacy with lower concentrations of individual absorbers.[1]
-
Photostabilization: Photolabile UV filters, such as Avobenzone (B1665848), can be stabilized by combining them with photostable filters like Octocrylene or Bemotrizinol, thereby prolonging the duration of effective UV protection.[2][3]
-
Quenching of Reactive Species: The inclusion of antioxidants can mitigate the generation of reactive oxygen species (ROS) induced by UV radiation, protecting both the skin and the integrity of the UV filters themselves.[4]
Comparative Performance of Synergistic UV Absorber Combinations
The following tables summarize the quantitative data from various studies, illustrating the synergistic effects on SPF, UVA-PF, and photostability.
Table 1: Synergistic Increase in SPF and UVA-PF with Organic UV Filter Combinations
| UV Filter Combination | Concentration (%) | In Vivo SPF | In Vivo UVA-PF |
| Terephthalylidene Dicamphor Sulfonic Acid (TDSA) | 8% | 5.1 | 4.9 |
| Bemotrizinol (BEMT) | 8% | 10.5 | 5.3 |
| TDSA + BEMT (Synergistic Combination) | 5.5% + 2.5% | 22.2 | 13.4 |
Data sourced from a study on the development of efficient sunscreens.[1]
This data clearly demonstrates a significant synergistic effect where a combination of lower concentrations of TDSA and BEMT results in a much higher SPF and UVA-PF than higher concentrations of the individual filters.
Table 2: Synergistic Effect of Inorganic and Organic UV Filters on SPF
| UV Filter Combination | Concentration (%) | In Vivo SPF |
| Organic UV Filters (blend) | 12.4% | 23 |
| Nanosized Titanium Dioxide | 3% | 4 |
| Organic UV Filters + Nanosized Titanium Dioxide | 12.4% + 3% | 39 |
Data sourced from a study on the development of efficient sunscreens.[1]
The combination of organic filters with nanosized titanium dioxide results in an SPF that is substantially higher than the sum of the individual components' SPFs, highlighting the synergistic effect of combining different mechanisms of UV attenuation (absorption and scattering).[5]
Table 3: Photostabilization of Avobenzone with Octocrylene
| Formulation | UV Exposure | Avobenzone Remaining (%) |
| Avobenzone | 1 hour of UV exposure | ~50% |
| Avobenzone + Octocrylene | >4 hours of UV exposure | Stabilized |
Qualitative and quantitative data compiled from multiple sources indicating that without stabilizers, Avobenzone can degrade by 50% after one hour of UV exposure, while its combination with Octocrylene provides significant stabilization.[6][7] One study found that after 120 minutes of sun exposure, a formulation containing Avobenzone and a stabilizer retained 50.56% of the Avobenzone.[8]
This comparison underscores the critical role of photostabilizers in maintaining the efficacy of photolabile UV filters like Avobenzone over time.
Table 4: Synergistic SPF Boost with Antioxidants
| Formulation | In Vivo SPF |
| Sunscreen with Ethylhexyl Triazone (5%) and Bis-ethylhexyloxyphenol Methoxyphenyltriazine (10%) | 19.7 |
| Sunscreen with Ethylhexyl Triazone (5%), Bis-ethylhexyloxyphenol Methoxyphenyltriazine (10%), and Ferulic Acid (1%) | 26.0 |
Data sourced from a study on the role of antioxidants in sunscreens.
The addition of the antioxidant ferulic acid to a sunscreen formulation resulted in a notable increase in the in vivo SPF, demonstrating the synergistic photoprotective effect of combining UV filters with antioxidants.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of synergistic UV protection.
In Vivo Determination of Sun Protection Factor (SPF)
This protocol is based on the ISO 24444:2019 standard.
-
Subject Selection: A panel of at least 10 healthy adult volunteers with skin types I, II, or III (Fitzpatrick classification) are selected.
-
Test Sites: The back of the volunteers, between the scapulae and the waist, is used as the test area.
-
Sunscreen Application: A precise amount of the test sunscreen (2.0 mg/cm²) is applied to a designated area of the skin and spread evenly.
-
UV Exposure: A solar simulator with a continuous emission spectrum in the UV range is used. A series of incremental UV doses are delivered to small sub-sites on both unprotected skin and sunscreen-protected skin.
-
Erythema Assessment: 16 to 24 hours after UV exposure, the minimal erythemal dose (MED) is determined for both unprotected (MEDu) and protected (MEDp) skin. The MED is the lowest UV dose that produces the first perceptible, unambiguous erythema with defined borders.
-
SPF Calculation: The SPF for each subject is calculated as the ratio of MEDp to MEDu (SPF = MEDp / MEDu). The final SPF of the product is the arithmetic mean of all valid individual SPFs.
In Vitro Determination of UVA Protection Factor (UVAPF)
This protocol is based on the ISO 24443:2012 standard.
-
Substrate Preparation: A roughened polymethylmethacrylate (PMMA) plate is used as the substrate to mimic the skin surface.
-
Sample Application: The test sunscreen is applied to the PMMA plate at a rate of 1.3 mg/cm² and spread evenly to form a uniform film. The sample is then allowed to dry for 15 minutes.
-
Initial UV Transmittance Measurement: The initial UV transmittance of the sunscreen film is measured using a spectrophotometer equipped with an integrating sphere.
-
UV Irradiation: The plate is exposed to a controlled dose of UV radiation from a solar simulator to simulate sun exposure.
-
Post-Irradiation UV Transmittance Measurement: The UV transmittance of the sunscreen film is measured again after irradiation.
-
UVAPF Calculation: The UVAPF is calculated from the post-irradiation transmittance data, taking into account the in vivo SPF value of the product.
In Vitro Photostability Assessment
-
Sample Preparation: The test sunscreen is applied to a suitable substrate, such as a PMMA plate or a quartz plate, at a standardized thickness (e.g., 2 mg/cm²).
-
Initial Absorbance Measurement: The initial absorbance spectrum of the sunscreen film is measured using a UV spectrophotometer.
-
UV Irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator for a specified period.
-
Post-Irradiation Absorbance Measurement: The absorbance spectrum of the sunscreen film is measured again after irradiation.
-
Calculation of Photodegradation: The percentage of degradation of a specific UV absorber is calculated by comparing the absorbance at its maximum absorption wavelength before and after irradiation. The overall photostability can also be assessed by comparing the area under the curve (AUC) of the absorbance spectrum in the UVA and UVB regions.
Visualizing the Mechanisms of Synergistic UV Protection
Graphviz diagrams are used to illustrate the key pathways and workflows.
Caption: Mechanisms of synergistic UV protection.
References
- 1. researchgate.net [researchgate.net]
- 2. Introduction to Sunscreens and Their UV Filters - Review of Fate, Exposure, and Effects of Sunscreens in Aquatic Environments and Implications for Sunscreen Usage and Human Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Photodegradation of avobenzone: stabilization effect of antioxidants. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Sunscreen Safety and Efficacy for the Prevention of Cutaneous Neoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spflist.com [spflist.com]
- 6. Table 1 from Determination Of SPF ( Sun Protection Factor ) Values And Evaluation Of Sunscreen Cream With ZnO and TIO 2 Nanoparticles Combination In Vitro As Active Ingredients | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Determining the photostability of avobenzone in sunscreen formulation models using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03610F [pubs.rsc.org]
A Comparative Performance Analysis of Novel UV Filters and Ethyl 2-cyano-3,3-diphenylacrylate (Octocrylene)
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
The landscape of photoprotection is continuously evolving, with novel UV filters emerging that promise enhanced efficacy, photostability, and safety profiles compared to established agents. This guide provides a comprehensive performance benchmark of select novel UV filters against the widely used UVB/short-wave UVA filter, Ethyl 2-cyano-3,3-diphenylacrylate, commonly known as Octocrylene.[1] This analysis is designed to assist researchers, scientists, and drug development professionals in making informed decisions for the formulation of next-generation sun care products.
Executive Summary
This compound (Octocrylene) is a well-established, oil-soluble UV filter known for its UVB absorption and its ability to photostabilize other UV absorbers, notably Avobenzone.[1][2] However, the quest for broader spectrum protection, superior photostability, and improved safety profiles has led to the development of novel UV filters. This guide focuses on a selection of these advanced filters: Tinosorb® S (Bemotrizinol), Mexoryl® XL (Drometrizole Trisiloxane), Uvinul® A Plus (Diethylamino Hydroxybenzoyl Hexyl Benzoate), Uvinul® T 150 (Ethylhexyl Triazone), and Parsol® SLX (Polysilicone-15).
A comparative analysis reveals that these novel filters often exhibit broader UV coverage, higher molar absorptivity, and superior intrinsic photostability compared to Octocrylene. Notably, filters like Tinosorb® S and Mexoryl® XL offer broad-spectrum (UVA and UVB) protection, a significant advantage over the predominantly UVB activity of Octocrylene.
Comparative Data of UV Filter Performance
The following tables summarize the key performance indicators for Octocrylene and the selected novel UV filters. The data has been compiled from various scientific publications and technical datasheets.
Table 1: Physicochemical and Spectroscopic Properties
| UV Filter | INCI Name | Chemical Class | Solubility | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) |
| Octocrylene | This compound | Cinnamate derivative | Oil-soluble | ~304[2] | Not readily available in comparable solvent |
| Tinosorb® S | Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine | Hydroxyphenyl-triazine | Oil-soluble | ~310 (UVB), ~343 (UVA)[3] | ~36,000 at 340 nm in Acetonitrile[3] |
| Mexoryl® XL | Drometrizole Trisiloxane | Benzotriazole | Oil-soluble | ~303 (UVB), ~344 (UVA)[4][5] | Not readily available |
| Uvinul® A Plus | Diethylamino Hydroxybenzoyl Hexyl Benzoate | Benzophenone derivative | Oil-soluble | ~354 (UVA) | Not readily available |
| Uvinul® T 150 | Ethylhexyl Triazone | Triazine | Oil-soluble | ~314 (UVB) | Not readily available |
| Parsol® SLX | Polysilicone-15 | Silicone polymer | Oil-soluble | ~312 (UVB) | Not readily available |
Table 2: Photoprotective Efficacy and Photostability
| UV Filter | Primary UV Protection | In Vitro SPF Contribution | UVA-PF Contribution | Photostability |
| Octocrylene | UVB, some UVA-II[2] | Moderate | Low | Photostable; loses about 10% of SPF protection in 95 minutes.[2] |
| Tinosorb® S | Broad-spectrum (UVA/UVB) | High | High | Highly photostable.[6] |
| Mexoryl® XL | Broad-spectrum (UVA/UVB) | High | High | Highly photostable.[4][7] |
| Uvinul® A Plus | UVA | Low | Very High | Highly photostable.[8] |
| Uvinul® T 150 | UVB | Very High | None | Highly photostable. |
| Parsol® SLX | UVB | High (film-forming polymer enhances SPF)[9][10] | None | Photostable.[11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of UV filter performance. The following sections outline the standard protocols for key experiments.
In Vitro Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) Determination (ISO 24443:2021)
This standard specifies an in vitro procedure to characterize the UVA and UVB protection of sunscreen products.
-
Substrate Preparation: A roughened polymethylmethacrylate (PMMA) plate is used as the substrate to mimic the surface of the skin.
-
Sample Application: A precise amount of the sunscreen formulation (typically 0.75 mg/cm²) is applied evenly across the PMMA plate.
-
Initial Absorbance Measurement: The initial UV absorbance of the sunscreen film is measured from 290 to 400 nm using a UV spectrophotometer.[12]
-
UV Irradiation: The sample-coated plate is exposed to a controlled dose of UV radiation from a solar simulator.[12]
-
Post-Irradiation Absorbance Measurement: The UV absorbance of the film is measured again after irradiation.
-
Calculation: The in vitro SPF and UVA-PF are calculated from the post-irradiation absorbance data using specific equations that take into account the erythemal action spectrum and the persistent pigment darkening (PPD) action spectrum, respectively.[12][13]
Photostability Testing
Photostability is a critical parameter, as the degradation of a UV filter upon exposure to UV radiation can lead to a loss of protection.
-
Sample Preparation: A thin film of the sunscreen formulation is applied to a suitable substrate, such as a PMMA plate or quartz plate.[2]
-
Initial Spectral Analysis: The initial absorbance spectrum of the sample is recorded using a UV spectrophotometer.[14]
-
UV Exposure: The sample is irradiated with a controlled dose of UV radiation from a solar simulator for a defined period.[2]
-
Post-Exposure Spectral Analysis: The absorbance spectrum is recorded at various time intervals during the irradiation process.
-
Data Analysis: The percentage of degradation is calculated by comparing the absorbance at the λmax before and after UV exposure. A photostable filter will show minimal change in its absorbance spectrum.[14]
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate important concepts and workflows.
Caption: Mechanism of action for organic UV filters.
Caption: Workflow for in vitro SPF/UVA-PF and photostability testing.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Drometrizole Trisiloxane (Explained + Products) [incidecoder.com]
- 6. promo.basf.com [promo.basf.com]
- 7. Mexoryl SX and Mexoryl XL Sunscreens - PhaMix [phamix.com]
- 8. dr-jetskeultee.com [dr-jetskeultee.com]
- 9. dsm-firmenich.com [dsm-firmenich.com]
- 10. PARSOL® SLX [dsm-firmenich.com]
- 11. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 12. kcia.or.kr [kcia.or.kr]
- 13. ceceditore.com [ceceditore.com]
- 14. hitechformulations.com [hitechformulations.com]
Assessing the In-Vivo Biocompatibility of Etocrylene and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of biocompatible compounds is a critical step in the development of in-vivo applications, including drug delivery systems and medical devices. Etocrylene, a common UV filter also known as Octocrylene (B1203250), and its derivatives are of interest due to their chemical properties. This guide provides a comparative assessment of the in-vivo biocompatibility of Etocrylene, while also highlighting the significant gap in publicly available data for its derivatives.
Executive Summary
In-vivo studies on Etocrylene (Octocrylene) have established a general safety profile, indicating low acute toxicity and mild skin irritation at high concentrations. However, concerns remain regarding its potential for skin sensitization and endocrine disruption. A significant finding is the degradation of Octocrylene into benzophenone (B1666685), a compound with known carcinogenic and endocrine-disrupting properties[1][2][3][4].
A thorough review of available scientific literature reveals a notable absence of in-vivo biocompatibility data for derivatives of Etocrylene. While studies have synthesized novel Etocrylene-inspired compounds for their UV-filtering properties, their in-vivo safety profiles have not been reported[5][6]. This data gap prevents a direct comparative assessment of the biocompatibility between Etocrylene and its derivatives.
This guide summarizes the existing in-vivo biocompatibility data for Etocrylene and outlines the standard experimental protocols for key biocompatibility assessments.
Quantitative Biocompatibility Data: Etocrylene
The following table summarizes key quantitative data from in-vivo biocompatibility studies on Etocrylene (Octocrylene).
| Biocompatibility Endpoint | Animal Model | Dosage/Concentration | Results | Reference |
| Acute Oral Toxicity (LD50) | Mice | Up to 1000 mg/kg/day | No evidence of maternal or developmental toxicity. | |
| Subchronic Dermal Toxicity | New Zealand White Rabbits | Up to 534 mg/kg/day for 13 weeks | Slight to moderate dose-dependent skin irritation; mild depression in body weight gain. | |
| Percutaneous Developmental Toxicity | New Zealand White Rabbits | Up to 267 mg/kg/day | No adverse effects on maternal, reproductive, or offspring parameters. | |
| 96-h Median Lethal Concentration (LC50) | Zebrafish Larvae | 251.8 μM | Indicates toxicity in an aquatic vertebrate model. | [7] |
Etocrylene Derivatives: A Research Gap
While research has been conducted on the synthesis of novel compounds structurally related to Etocrylene for use as UV filters, their in-vivo biocompatibility has not been extensively studied or reported in the available literature[5][6]. The synthesized derivatives, such as cyanoacrylates with varying alkyl ester chains, have been evaluated for their photoprotective activities, but data on their interaction with biological systems in vivo is lacking. This represents a critical knowledge gap for researchers and developers considering these derivatives for in-vivo applications.
Signaling Pathways and Molecular Mechanisms of Etocrylene
In-vivo and in-vitro studies suggest that Etocrylene (Octocrylene) may exert its biological effects through interference with specific signaling pathways, primarily related to the endocrine system.
Endocrine Disruption
Studies in zebrafish have shown that Octocrylene can induce the expression of genes related to estrogen receptors (ERα, ERβ1, GPER), vitellogenin (VTG1), and sex determination (BRCA2, CYP19A, DMRT1, SOX9A)[7]. This suggests a potential for endocrine disruption by interfering with the estrogenic signaling pathway. The Scientific Committee on Consumer Safety (SCCS) has noted that while there are indications from some in-vivo studies of endocrine effects, the evidence is not conclusive enough to derive a specific toxicological point of departure[8].
The degradation of Octocrylene to benzophenone is a significant concern, as benzophenone is a known endocrine disruptor with carcinogenic potential[1][2][3][4].
Caption: Potential signaling pathway for Etocrylene-induced endocrine disruption.
Experimental Protocols for In-Vivo Biocompatibility Testing
Detailed methodologies for key in-vivo biocompatibility studies are outlined in internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (OECD 401)
This test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.
Caption: Workflow for Acute Oral Toxicity testing (OECD 401).
Methodology:
-
Animal Selection: Healthy, young adult rodents (rats are preferred) are used. At least 5 animals per dose group are recommended[9].
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature (22°C ± 3°C) and humidity (30-70%). Food is withheld overnight before dosing[9].
-
Dose Administration: The test substance is administered orally in a single dose via gavage. A range of dose levels is used across different groups of animals[9].
-
Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days[9].
-
Pathology: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy[9].
Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD 429)
The LLNA is an in-vivo method to assess the skin sensitization potential of a substance.
Caption: Workflow for the Local Lymph Node Assay (OECD 429).
Methodology:
-
Animal Selection: Young adult female mice are the species of choice[7][10].
-
Test Substance Application: The test substance is applied topically to the dorsum of each ear for three consecutive days[8].
-
Cell Proliferation Measurement: On day 6, mice are injected intravenously with 3H-methyl thymidine. After 5 hours, the animals are euthanized, and the draining auricular lymph nodes are excised[11].
-
Data Analysis: The proliferation of lymphocytes in the lymph nodes is measured. A Stimulation Index (SI) is calculated by comparing the proliferation in treated groups to the vehicle control group. An SI of ≥3 is considered a positive result for sensitization[11].
Conclusion
The available in-vivo data for Etocrylene (Octocrylene) suggests a low level of acute and subchronic toxicity, but raises concerns about its potential for skin sensitization and endocrine disruption, the latter being exacerbated by its degradation to benzophenone. For researchers and developers, the most significant takeaway is the current lack of in-vivo biocompatibility data for Etocrylene derivatives. This critical data gap necessitates that any novel derivative being considered for in-vivo applications undergoes rigorous biocompatibility testing according to established protocols, such as the OECD guidelines detailed in this guide. Future research should prioritize the in-vivo safety assessment of these novel compounds to enable a comprehensive and direct comparison with Etocrylene.
References
- 1. Study Shows Many Sunscreens Contain a Carcinogenic Compound | Sorbonne Université| Sorbonne université [sorbonne-universite.fr]
- 2. stream2sea.com [stream2sea.com]
- 3. Benzophenone Accumulates over Time from the Degradation of Octocrylene in Commercial Sunscreen Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Toxic effects of octocrylene on zebrafish larvae and liver cell line (ZFL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Octocrylene - Public Health - European Commission [health.ec.europa.eu]
- 9. lorealdermatologicalbeauty.com [lorealdermatologicalbeauty.com]
- 10. researchgate.net [researchgate.net]
- 11. lorealdermatologicalbeauty.com [lorealdermatologicalbeauty.com]
A Comparative Guide to Knoevenagel Condensation Methods for Aryl Acrylate Synthesis
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, utilized for the creation of α,β-unsaturated compounds from the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. This reaction is particularly significant in the synthesis of aryl acrylates, which are key intermediates in the production of pharmaceuticals, fine chemicals, and functional polymers.[1][2][3] The choice of methodology can dramatically influence reaction efficiency, yield, cost-effectiveness, and environmental impact. This guide provides a comparative analysis of various methods for the Knoevenagel condensation to produce aryl acrylates, supported by experimental data and detailed protocols.
Overview of Methodologies
Modern synthetic strategies for the Knoevenagel condensation have evolved from conventional heating with basic catalysts to more sustainable and efficient techniques. These include microwave-assisted synthesis, ultrasonication, and the use of diverse catalytic systems under solvent-free conditions.
-
Conventional Heating: This traditional approach often involves the use of basic catalysts like piperidine, ammonium (B1175870) salts, or alkali alkoxides in organic solvents.[4][5] While effective, these methods can require long reaction times and often involve volatile and toxic solvents.[4]
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[6][7] In the Knoevenagel condensation, it significantly reduces reaction times from hours to minutes and often improves yields, frequently under solvent-free conditions.[8][9][10]
-
Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasonic waves can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation.[11][12][13] This method is considered a green chemistry approach, often enabling reactions at room temperature and in aqueous media or solvent-free conditions.[14][15][16]
-
Catalytic Systems: The catalyst is a critical component. While homogeneous bases are common, heterogeneous catalysts are increasingly favored for their ease of separation, recyclability, and reduced environmental impact.[3][5][17] Examples include metal oxides, mixed-metal phosphates, and functionalized nanoparticles.[12][14][17] Solvent-free reactions, often facilitated by solid catalysts or microwave/ultrasound energy, represent a particularly green alternative.[18][19][20][21]
Data Presentation: Performance of Knoevenagel Condensation Methods
The following table summarizes quantitative data from various studies on the Knoevenagel condensation for the synthesis of aryl acrylates and related α,β-unsaturated compounds. This allows for a direct comparison of different catalysts and reaction conditions.
| Catalyst | Active Methylene Compound | Aldehyde | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ammonium Acetate (B1210297) | Ethyl Cyanoacetate (B8463686) | Aromatic Aldehydes | Microwave | Solvent-free | - | 20-60 sec | 85-99 | [8] |
| Triphenylphosphine (B44618) | Ethyl Cyanoacetate | Aromatic Aldehydes | Microwave | Solvent-free | 75-80 | 2-5 min | 92-98 | [19][22] |
| Sodium Ethoxide (20 mol%) | Ethyl Cyanoacetate | Aromatic Aldehydes | Conventional | Ethanol (B145695) | Reflux | 1 h | ~90 | [4] |
| Silica (B1680970) Sodium Carbonate NPs | Ethyl Cyanoacetate | Aromatic Aldehydes | Ultrasound | Ethanol | Room Temp. | 15-25 min | 92-98 | [14] |
| MgFe₂O₄ Nanoparticles | Ethyl Acetoacetate | Salicylaldehydes | Ultrasound | Solvent-free | 70 | 10-25 min | 90-97 | [12] |
| Hydroxyapatite (B223615) | Ethyl Cyanoacetate | Aromatic Aldehydes | Microwave | Solvent-free | - | 2-10 min | 91-98 | [9] |
| Biogenic Carbonates | Ethyl Cyanoacetate | 5-HMF Derivatives | Conventional | Solvent-free | 100 | 1 h | 71-87 | [18] |
| SeO₂/ZrO₂ | Ethyl Cyanoacetate | Aromatic Aldehydes | Conventional | Water | Room Temp. | 2.5-4 h | 82-96 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Microwave-Assisted Solvent-Free Synthesis using Ammonium Acetate [8][10]
-
Reactant Preparation: In a suitable vessel, mix the aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and a catalytic amount of ammonium acetate (0.2 mmol).
-
Microwave Irradiation: Place the reaction mixture in a commercially available microwave oven. Irradiate the mixture at a power of 160-320 W for 20-60 seconds.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Add cold water to the solid product and collect it by filtration. Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure aryl acrylate.
Protocol 2: Ultrasound-Assisted Synthesis using Silica Sodium Carbonate Nanoparticles [14]
-
Reactant Preparation: In a flask, combine the aromatic aldehyde (1 mmol), ethyl cyanoacetate (1.2 mmol), and silica sodium carbonate nanoparticles (0.03 g) in ethanol (5 mL).
-
Ultrasonication: Submerge the flask in an ultrasonic cleaning bath and irradiate the mixture at room temperature for 15-25 minutes.
-
Reaction Monitoring: Check for the completion of the reaction using TLC.
-
Work-up and Purification: Upon completion, filter the catalyst from the reaction mixture. Evaporate the solvent from the filtrate under reduced pressure. The resulting solid product can be purified by recrystallization from ethanol. The catalyst can be washed, dried, and reused.
Protocol 3: Conventional Synthesis using Triphenylphosphine Catalyst [19][22]
-
Reactant Preparation: To a mixture of an aromatic aldehyde (10 mmol) and ethyl cyanoacetate (10 mmol), add triphenylphosphine (1 mmol, 10 mol%).
-
Reaction Conditions: Heat the mixture at 75-80 °C with stirring for 2-3 hours.
-
Reaction Monitoring: Monitor the reaction via TLC until the starting aldehyde is consumed.
-
Work-up and Purification: After the reaction is complete, cool the mixture. Isolate the product by column chromatography on silica gel using an ethyl acetate-hexane eluent system to yield the pure (E)-aryl acrylate.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a generalized workflow for the Knoevenagel condensation, from reactant preparation to final product analysis.
Caption: Generalized experimental workflow for the Knoevenagel condensation reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.org [mdpi.org]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-assisted and efficient solvent-free knoevenagel condensation. A sustainable protocol using porous calcium hydroxyapatite as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. Combined microwave and ultrasound accelerated Knoevenagel–Doebner reaction in aqueous media: a green route to 3-aryl acrylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Ultrasonic accelerated Knoevenagel condensation by magnetically recoverable MgFe2O4 nanocatalyst: A rapid and green synthesis of coumarins under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ultrasonic-induced synthesis of novel diverse arylidenes via Knoevenagel condensation reaction. Antitumor, QSAR, docking and DFT assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bhu.ac.in [bhu.ac.in]
- 16. Ultrasonic-induced synthesis of novel diverse arylidenes via Knoevenagel condensation reaction. Antitumor, QSAR, docking and DFT assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 20. [PDF] Uncatalyst and Solvent-Free Knoevenagel Condensation Reaction at Room Temperature * | Semantic Scholar [semanticscholar.org]
- 21. arkat-usa.org [arkat-usa.org]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ethyl 2-cyano-3,3-diphenylacrylate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Ethyl 2-cyano-3,3-diphenylacrylate (CAS No. 5232-99-5), also known as Etocrilene. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this substance.
This compound is a solid chemical compound that requires careful handling and disposal due to its potential hazards.[1] This substance is classified as harmful to aquatic life with long-lasting effects, necessitating procedures that prevent its release into the environment.[2]
Hazard and Safety Information
Before handling this compound, it is imperative to be familiar with its hazard profile and the necessary safety precautions.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | Warning | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Chronic Aquatic Toxicity | GHS09 | Warning | H412: Harmful to aquatic life with long lasting effects. | P273: Avoid release to the environment.[2] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[3]
-
Skin Protection: Handle with chemical-resistant gloves and wear protective clothing.[1][3]
-
Respiratory Protection: Use in a well-ventilated area. For operations that may generate dust, a dust mask (type N95 or equivalent) is recommended.[4]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed waste disposal company.
1. Waste Collection and Storage:
-
Containerization: Keep the chemical in its original, tightly closed container.[1][3] Do not mix with other waste.[1]
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
-
Storage: Store in a cool, dry, and well-ventilated area, separate from incompatible materials.[3]
2. Disposal of Unused or Surplus Material:
-
Professional Disposal: Arrange for the collection of surplus and non-recyclable solutions by a licensed waste disposal company.[1]
-
Incineration: An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by qualified personnel at a licensed facility.
3. Spill and Contaminated Material Disposal:
-
Containment: In the event of a spill, avoid dust formation and prevent the chemical from entering drains.[3][5]
-
Small Spills: For small quantities, use absorbent paper to pick up the material.[6]
-
Large Spills: For larger spills, collect the material and place it in a suitable, closed container for disposal.[3]
-
Decontamination: Solvent-wash all contaminated surfaces with toluene, followed by a thorough washing with a strong soap and water solution.[6]
-
Disposal of Contaminated Materials: All contaminated materials, including absorbent paper, cleaning materials, and personal protective equipment, should be sealed in a vapor-tight plastic bag and disposed of as hazardous waste through a licensed disposal company.[6]
4. Disposal of Empty Containers:
-
Handling: Uncleaned containers should be treated as if they still contain the product.[1]
-
Disposal: Dispose of empty containers in accordance with local and national regulations, typically through a licensed waste disposal company.[2]
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should not replace a thorough review of the Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department. All disposal activities must comply with local, state, and federal regulations.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. This compound 98 5232-99-5 [sigmaaldrich.com]
- 5. Registration Dossier - ECHA [echa.europa.eu]
- 6. 2-ETHYLHEXYL-2-CYANO-3,3-DIPHENYLACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Essential Safety and Operational Guide for Handling Ethyl 2-cyano-3,3-diphenylacrylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 2-cyano-3,3-diphenylacrylate (CAS: 5232-99-5). The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Hazard Identification and Safety Data Summary
This compound is a chemical that requires careful handling due to its potential health and environmental hazards. It can cause skin and eye irritation and may lead to respiratory irritation.[1] It is also very toxic to aquatic life with long-lasting effects.[1]
| Property | Value | Reference |
| CAS Number | 5232-99-5 | [1] |
| Molecular Formula | C18H15NO2 | [1] |
| Molecular Weight | 277.32 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 97 - 99 °C | [1] |
| Boiling Point | 174 °C at 0.3 hPa | [1] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Signal Word | Warning | [1] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment must be worn when handling this compound.
| PPE Category | Specific Requirements |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves (e.g., Nitrile rubber).[2][3] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[2] |
Standard Operating Procedure for Handling
Adherence to a strict operational workflow is critical for safety.
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
Detailed Steps:
-
Preparation :
-
Put on all required PPE before entering the designated handling area.
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ensure all necessary equipment, such as spatulas, weighing paper, and reaction vessels, are clean and readily accessible.
-
-
Handling :
-
Post-Handling :
-
Thoroughly clean all work surfaces after use.
-
Segregate and dispose of chemical waste according to the disposal plan.
-
Remove PPE carefully to avoid cross-contamination and wash hands thoroughly with soap and water.[1]
-
Emergency Procedures
Immediate and appropriate responses to emergencies are critical.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2] |
Accidental Release Measures
-
Personal Precautions :
-
Environmental Precautions :
-
Prevent further leakage or spillage if safe to do so.
-
Do not let the product enter drains. Discharge into the environment must be avoided.[2]
-
-
Methods for Cleaning Up :
-
Collect the spilled material and arrange for disposal.
-
Keep the chemical in suitable, closed containers for disposal.[2]
-
Storage and Disposal Plan
Proper storage and disposal are essential to prevent accidents and environmental contamination.
Storage
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Store apart from foodstuff containers or incompatible materials.[2]
Disposal
-
Dispose of surplus and non-recyclable solutions to a licensed disposal company.[1]
-
The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Waste must be disposed of in accordance with national and local regulations. Leave chemicals in their original containers and do not mix with other waste.[1]
-
Handle uncleaned containers as you would the product itself.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
